4-Fluoro-2-methylbenzenesulfonamide
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
4-fluoro-2-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO2S/c1-5-4-6(8)2-3-7(5)12(9,10)11/h2-4H,1H3,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNYVGGHJPLSSRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30357559 | |
| Record name | 4-Fluoro-2-methylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30357559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
489-17-8 | |
| Record name | 4-Fluoro-2-methylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30357559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Fluoro-2-methylbenzenesulfonamide (CAS 489-17-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-2-methylbenzenesulfonamide is a fluorinated aromatic sulfonamide that serves as a crucial building block in organic synthesis, particularly in the development of pharmaceutical compounds. Its structural features, including the fluorine atom and the sulfonamide group, impart specific physicochemical properties that make it a valuable intermediate. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a focus on data relevant to researchers and professionals in the field of drug discovery and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, reaction optimization, and formulation.
| Property | Value | Reference(s) |
| CAS Number | 489-17-8 | [1][2] |
| Molecular Formula | C₇H₈FNO₂S | [1][2] |
| Molecular Weight | 189.21 g/mol | [1] |
| IUPAC Name | This compound | |
| Synonyms | 2-Methyl-4-fluorobenzenesulfonamide | [3] |
| Appearance | Solid | [3] |
| Melting Point | 180-184 °C | [4] |
| Boiling Point | 324.0 ± 52.0 °C (Predicted) | [5] |
| Solubility | No data available |
Spectroscopic Data
While specific, detailed spectra are not publicly available, the expected spectral characteristics are outlined below based on the structure of the molecule and data for related compounds.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) is expected to show the following signals:
-
A singlet for the methyl group (CH₃) protons.
-
A multiplet or a set of coupled signals for the aromatic protons. The fluorine atom will cause splitting of the adjacent proton signals.
-
A broad singlet for the sulfonamide (SO₂NH₂) protons, which is exchangeable with D₂O.
¹³C NMR Spectroscopy
The carbon NMR spectrum will display distinct signals for each of the seven carbon atoms in the molecule. The carbon atom attached to the fluorine will show a large coupling constant (¹J C-F). The chemical shifts will be influenced by the electron-withdrawing effects of the fluorine and sulfonamide groups and the electron-donating effect of the methyl group.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present:
-
N-H stretching vibrations of the sulfonamide group (around 3300-3200 cm⁻¹).
-
C-H stretching vibrations of the aromatic ring and the methyl group (around 3100-2850 cm⁻¹).
-
Asymmetric and symmetric S=O stretching vibrations of the sulfonamide group (around 1350-1300 cm⁻¹ and 1170-1150 cm⁻¹, respectively).
-
C-F stretching vibration (around 1250-1000 cm⁻¹).
Mass Spectrometry (MS)
The mass spectrum under electron ionization (EI) is expected to show a molecular ion peak (M⁺) at m/z 189. Fragmentation may involve the loss of SO₂ (64 Da) and other characteristic fragments of the aromatic ring.
Synthesis
Proposed Experimental Protocol: Synthesis from 4-Fluoro-2-methylbenzenesulfonyl Chloride
Disclaimer: This is a proposed protocol based on general chemical principles and should be adapted and optimized under appropriate laboratory conditions by qualified personnel.
Reaction Scheme:
Figure 1: Proposed synthesis of this compound.
Materials:
-
4-Fluoro-2-methylbenzenesulfonyl chloride
-
Concentrated ammonium hydroxide solution
-
Dichloromethane (or another suitable organic solvent)
-
Anhydrous sodium sulfate
-
Hydrochloric acid (for work-up)
Procedure:
-
Dissolve 4-fluoro-2-methylbenzenesulfonyl chloride in a suitable organic solvent like dichloromethane in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add an excess of concentrated ammonium hydroxide solution dropwise with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).
-
Separate the organic layer. Wash the organic layer with water, followed by a dilute solution of hydrochloric acid to remove any remaining ammonia, and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Applications in Drug Development
The primary application of this compound is as a key intermediate in the synthesis of complex pharmaceutical molecules. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of the final drug product.
Intermediate in the Synthesis of Pazopanib
While not a direct precursor, the structurally related compound, 5-amino-2-methylbenzenesulfonamide, is a crucial building block in the synthesis of Pazopanib, a multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.[5][6][7][8] The synthesis of Pazopanib involves the coupling of this sulfonamide intermediate with a pyrimidine derivative. This highlights the importance of substituted benzenesulfonamides in the development of modern cancer therapies.
Figure 2: Role of a related sulfonamide in Pazopanib synthesis.
Potential in Radiopharmaceutical Chemistry
A derivative, 4-[¹⁸F]Fluoro-N-methyl-N-(propyl-2-yn-1-yl)benzenesulfonamide, has been developed as a versatile building block for the fluorine-18 radiolabeling of peptides, proteins, and oligonucleotides via click chemistry.[9] This demonstrates the utility of the fluorobenzenesulfonamide scaffold in the development of imaging agents for positron emission tomography (PET).
Biological Activity
There is currently no specific pharmacological data available for this compound in the public domain. However, the sulfonamide moiety is a well-established pharmacophore present in a wide range of therapeutic agents, including antibacterial drugs, diuretics, anticonvulsants, and anti-inflammatory agents.[10] Furthermore, fluorinated benzenesulfonamides have been investigated as potent and selective inhibitors of carbonic anhydrase IX and XII, which are targets in cancer therapy.[10] The analgesic and antiallodynic effects of a related compound, 4-Fluoro-N-(4-sulfamoylbenzyl) Benzene Sulfonamide, have also been reported.[11]
Given its structural similarity to biologically active molecules, this compound and its derivatives represent an interesting scaffold for further investigation in drug discovery programs.
Safety and Handling
This compound is classified as an irritant.[1] Standard laboratory safety precautions should be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves, safety glasses, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
In case of contact:
-
Skin: Wash with soap and water.
-
Eyes: Rinse cautiously with water for several minutes.
-
Inhalation: Move to fresh air.
-
Ingestion: Seek medical attention.
-
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable chemical intermediate with significant potential in the field of medicinal chemistry and drug development. Its well-defined physicochemical properties and the established importance of the fluorinated sulfonamide scaffold make it a compound of interest for the synthesis of novel therapeutic agents. Further research into its biological activities and the development of detailed and optimized synthetic protocols will undoubtedly expand its applications in the pharmaceutical industry.
References
- 1. matrixscientific.com [matrixscientific.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]
- 5. Synthesis and characterization of four process impurities in pazopanib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rroij.com [rroij.com]
- 7. WO2021162647A1 - A novel process for preparation of pazopanib hydrochloride - Google Patents [patents.google.com]
- 8. WO2012073254A1 - A process for the preparation of pazopanib using novel intermediate - Google Patents [patents.google.com]
- 9. 4-[18F]Fluoro-N-methyl-N-(propyl-2-yn-1-yl)benzenesulfonamide ([18F]F-SA): a versatile building block for labeling of peptides, proteins and oligonucleotides with fluorine-18 via Cu(I)-mediated click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analgesic and Antiallodynic Effects of 4-Fluoro-N-(4-Sulfamoylbenzyl) Benzene Sulfonamide in a Murine Model of Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical properties of 4-Fluoro-2-methylbenzenesulfonamide
An In-depth Technical Guide on the Physicochemical Properties of 4-Fluoro-2-methylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is an organic compound featuring a sulfonamide group, a fluorine atom, and a methyl group attached to a benzene ring. As a sulfonamide derivative, it holds potential interest in medicinal chemistry and drug discovery, as this functional group is a key component in a wide array of therapeutic agents. The strategic placement of the fluoro and methyl groups can significantly influence the molecule's electronic properties, lipophilicity, metabolic stability, and binding interactions with biological targets. This document provides a comprehensive overview of the known physicochemical properties of this compound, outlines detailed experimental protocols for their determination, and presents logical workflows relevant to its synthesis and characterization.
Core Physicochemical Data
The fundamental physicochemical properties of this compound are summarized below. These parameters are crucial for predicting its behavior in biological systems and for designing experimental studies.
Table 1: General and Computational Properties
| Property | Value | Source |
| CAS Number | 489-17-8 | [1][2] |
| Molecular Formula | C₇H₈FNO₂S | [1][2] |
| Molecular Weight | 189.204 g/mol | [1] |
| Monoisotopic Mass | 189.02597783 | [1] |
| Topological Polar Surface Area | 68.5 Ų | [1] |
| Heavy Atom Count | 12 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Complexity | 247 | [1] |
Table 2: Experimental Physicochemical Properties
| Property | Value | Notes |
| Physical State | Solid | Assumed at room temperature |
| Melting Point | 180-184 °C | [3] |
| Boiling Point | No data available | - |
| Solubility | No data available | Expected to have limited solubility in water. |
| pKa | No data available | The sulfonamide proton is acidic; its pKa can be determined experimentally. |
| logP (Octanol-Water Partition Coefficient) | No data available | A key measure of lipophilicity, which can be determined experimentally. |
Experimental Protocols
Detailed methodologies for determining key physicochemical parameters are essential for reproducible research. The following sections describe standard protocols that can be applied to this compound.
Determination of Melting Point
The melting point is a fundamental indicator of a compound's purity.
-
Apparatus: Digital melting point apparatus or a traditional Thiele tube with a calibrated thermometer.
-
Procedure:
-
A small, dry sample of crystalline this compound is finely powdered and packed into a capillary tube to a depth of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a rapid rate initially (e.g., 10-20 °C/min) to approach the expected melting point.
-
The heating rate is then reduced to 1-2 °C/min when the temperature is within 15-20 °C of the expected melting point (180 °C).
-
The temperature at which the first drop of liquid appears is recorded as the onset of melting.
-
The temperature at which the entire sample becomes a clear liquid is recorded as the final melting point. The range between these two temperatures is reported.
-
The measurement should be repeated at least twice, and the average value reported.
-
Determination of pKa by Potentiometric Titration
The pKa value quantifies the acidity of the sulfonamide proton.
-
Apparatus: Calibrated pH meter with a glass electrode, automatic titrator or a magnetic stirrer and burette, and a constant temperature water bath.
-
Procedure:
-
A precisely weighed amount of this compound is dissolved in a suitable co-solvent system (e.g., a methanol-water or acetonitrile-water mixture) due to its likely low aqueous solubility.
-
The solution is placed in a jacketed beaker maintained at a constant temperature (e.g., 25 °C).
-
The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments.
-
The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.
-
A titration curve (pH vs. volume of titrant added) is plotted.
-
The pKa is determined from the pH at the half-equivalence point of the titration. Sophisticated software can be used to calculate the pKa from the full titration curve for higher accuracy.
-
Determination of logP via the Shake-Flask Method
The octanol-water partition coefficient (logP) is the standard measure of a compound's lipophilicity.[4]
-
Apparatus: Separatory funnels, mechanical shaker, UV-Vis spectrophotometer or HPLC, centrifuge.
-
Procedure:
-
1-Octanol and water are mutually saturated by stirring together for 24 hours, followed by separation.
-
A stock solution of this compound is prepared in the saturated 1-octanol.
-
A known volume of the octanol stock solution is mixed with a known volume of saturated water in a separatory funnel.
-
The funnel is sealed and agitated in a mechanical shaker for a set period (e.g., 2 hours) at a constant temperature to allow for partitioning equilibrium to be reached.
-
The mixture is then centrifuged to ensure complete separation of the two phases.
-
The concentration of the compound in both the aqueous and octanol phases is determined using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
The logP is then calculated as the base-10 logarithm of P.[4]
-
Visualizations: Workflows and Pathways
Logical diagrams help visualize complex processes in research and development. Below are workflows relevant to the synthesis and analysis of this compound.
Caption: A plausible synthetic workflow for this compound.
Caption: Experimental workflow for logP determination by the shake-flask method.
References
An In-depth Technical Guide to N-(4-fluorophenyl)methanesulfonamide (C7H8FNO2S)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-fluorophenyl)methanesulfonamide is a sulfonamide derivative with the chemical formula C7H8FNO2S. The presence of a fluorinated phenyl group and a methanesulfonamide moiety suggests its potential for diverse biological activities, making it a compound of interest in medicinal chemistry and drug discovery. The fluorinated phenyl group can enhance metabolic stability and binding affinity to biological targets, while the sulfonamide group is a well-known pharmacophore in a variety of therapeutic agents.[1] This technical guide provides a comprehensive overview of the chemical structure, analysis, and potential biological significance of N-(4-fluorophenyl)methanesulfonamide.
Chemical Structure and Properties
N-(4-fluorophenyl)methanesulfonamide consists of a methanesulfonyl group attached to the nitrogen atom of a 4-fluoroaniline.
Chemical Structure:
IUPAC Name: N-(4-fluorophenyl)methanesulfonamide[2]
Molecular Formula: C7H8FNO2S[2]
Molecular Weight: 189.21 g/mol [2]
InChIKey: XNOJVNHEDQHEQY-UHFFFAOYSA-N[2]
SMILES: CS(=O)(=O)NC1=CC=C(C=C1)F[2]
Synthesis
The synthesis of N-(4-fluorophenyl)methanesulfonamide can be achieved through the nucleophilic substitution reaction between 4-fluoroaniline and methanesulfonyl chloride.[1]
Experimental Protocol: Synthesis of N-(4-fluorophenyl)methanesulfonamide
This protocol is adapted from general methods for the synthesis of N-substituted sulfonamides.
Materials:
-
4-fluoroaniline
-
Methanesulfonyl chloride
-
Pyridine (or another suitable base)
-
Dichloromethane (or another suitable aprotic solvent)
-
Hydrochloric acid (HCl), 1M
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 4-fluoroaniline (1 equivalent) in dichloromethane.
-
Cool the solution in an ice bath.
-
Add pyridine (1.1 equivalents) to the solution.
-
Slowly add methanesulfonyl chloride (1.05 equivalents) dropwise to the cooled solution while stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TCC).
-
Once the reaction is complete, wash the mixture with 1M HCl to remove excess pyridine.
-
Separate the organic layer and wash it with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography to yield N-(4-fluorophenyl)methanesulfonamide.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of N-(4-fluorophenyl)methanesulfonamide.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
The structure of N-(substituted phenyl)-methanesulfonamides has been studied using ¹H and ¹³C NMR spectroscopy.[3] The chemical shifts are influenced by the electronic effects of the substituents on the phenyl ring.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for N-(4-fluorophenyl)methanesulfonamide
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| CH₃ | ~3.0 | ~40 |
| NH | ~9.5-10.5 (broad singlet) | - |
| Aromatic CH (ortho to F) | ~7.0-7.2 (t) | ~115-117 (d, J ≈ 22 Hz) |
| Aromatic CH (ortho to NH) | ~7.2-7.4 (dd) | ~122-124 (d, J ≈ 8 Hz) |
| Aromatic C-F | - | ~158-162 (d, J ≈ 245 Hz) |
| Aromatic C-N | - | ~134-136 (d, J ≈ 3 Hz) |
Note: Predicted values are based on data for structurally similar compounds and general principles of NMR spectroscopy. Actual values may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
The IR spectrum of N-(substituted phenyl)-methanesulfonamides shows characteristic absorption bands for the N-H and SO₂ stretching vibrations.[3]
Table 2: Characteristic IR Absorption Bands for N-(4-fluorophenyl)methanesulfonamide
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H | Stretching | 3230 - 3300 |
| C-H (aromatic) | Stretching | 3000 - 3100 |
| C-H (aliphatic) | Stretching | 2850 - 2960 |
| C=C (aromatic) | Stretching | 1500 - 1600 |
| S=O (SO₂) | Asymmetric Stretching | 1315 - 1335 |
| S=O (SO₂) | Symmetric Stretching | 1140 - 1160 |
| C-F | Stretching | 1100 - 1250 |
| S-N | Stretching | 830 - 930 |
Mass Spectrometry (MS)
The fragmentation of sulfonamides under mass spectrometry conditions has been investigated.[4] A common fragmentation pathway involves the cleavage of the S-N bond.
Proposed Fragmentation Pathway:
Upon electron ionization, N-(4-fluorophenyl)methanesulfonamide is expected to undergo fragmentation. The molecular ion peak [M]⁺ should be observed at m/z 189. Key fragmentation patterns would likely involve the loss of the methyl group ([M-15]⁺), the SO₂ group ([M-64]⁺), and cleavage of the S-N bond to give fragments corresponding to the methanesulfonyl cation ([CH₃SO₂]⁺ at m/z 79) and the 4-fluoroanilino radical cation or related ions.
Caption: Proposed mass spectrometry fragmentation of N-(4-fluorophenyl)methanesulfonamide.
Biological Activity and Potential Applications
Sulfonamide derivatives are known to exhibit a wide range of biological activities, including anticancer properties.[5] While specific data for N-(4-fluorophenyl)methanesulfonamide is limited, studies on structurally related compounds provide insights into its potential therapeutic applications.
Cytotoxicity
The cytotoxic effects of various sulfonamide derivatives have been evaluated against several human cancer cell lines.[5]
Table 3: Cytotoxicity of Structurally Related Sulfonamide Derivatives
| Compound | Cell Line | IC₅₀ (µM) |
| 4-Acetamido-4-fluorophenyl-benzenesulfonamide | MDA-MB-468 (Breast) | < 30 |
| MCF-7 (Breast) | < 128 | |
| HeLa (Cervical) | < 360 | |
| Indisulam (E7070) | Various solid tumors | Phase II Clinical Trials |
Data from a study on various sulfonamide derivatives, not N-(4-fluorophenyl)methanesulfonamide itself. The data is presented to indicate the potential for anticancer activity within this class of compounds.[5]
Potential Mechanism of Action and Signaling Pathways
Some N-phenylacetamide derivatives containing a 4-fluorophenyl group have shown anticancer activity.[6][7] Furthermore, a complex molecule containing an N-(4-fluorophenyl) moiety has been shown to induce apoptosis in breast cancer cells by inhibiting the Notch-Akt signaling pathway.[8] This suggests a potential mechanism of action for N-(4-fluorophenyl)methanesulfonamide that warrants further investigation.
Proposed Signaling Pathway Inhibition:
Caption: Proposed mechanism of action via inhibition of the Notch-Akt pathway.
Conclusion
N-(4-fluorophenyl)methanesulfonamide is a compound with significant potential for further investigation in the field of medicinal chemistry. Its straightforward synthesis and the known biological activities of related sulfonamides make it an attractive candidate for screening in various therapeutic areas, particularly in oncology. The analytical data and proposed mechanisms of action presented in this guide provide a solid foundation for researchers and drug development professionals to build upon in their exploration of this and similar molecules. Further studies are warranted to fully elucidate its spectral properties, biological activity, and therapeutic potential.
References
- 1. Buy N-(4-fluorophenyl)methanesulfonamide | 35980-24-6 [smolecule.com]
- 2. N-(4-fluorophenyl)methanesulfonamide | C7H8FNO2S | CID 773417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. znaturforsch.com [znaturforsch.com]
- 4. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-((1-(4-Fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2-methylene-3-oxo-olean-12-en-28-amide Induces Apoptosis in Human Breast Cancer Cells by Stimulating Oxidative Stress and Inhibiting the Notch-Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 4-Fluoro-2-methylbenzenesulfonamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 4-Fluoro-2-methylbenzenesulfonamide, a key intermediate in medicinal chemistry and drug development. The guide details predicted and characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols for their acquisition. This document is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound.
Molecular Structure and Properties
-
IUPAC Name: this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The following tables present the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established chemical shift ranges for similar structural motifs.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.8 - 7.9 | Doublet of doublets | 1H | Aromatic H (ortho to SO₂NH₂) |
| ~7.1 - 7.2 | Doublet of doublets | 1H | Aromatic H (ortho to F) |
| ~7.0 - 7.1 | Triplet | 1H | Aromatic H (meta to both F and SO₂NH₂) |
| ~4.8 - 5.2 | Broad singlet | 2H | -SO₂NH₂ |
| ~2.5 - 2.6 | Singlet | 3H | -CH₃ |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~162 - 165 (d, ¹JCF ≈ 250 Hz) | Aromatic C-F |
| ~140 - 142 | Aromatic C-SO₂NH₂ |
| ~138 - 140 | Aromatic C-CH₃ |
| ~128 - 130 (d, ³JCF ≈ 8 Hz) | Aromatic CH (ortho to F) |
| ~120 - 122 (d, ⁴JCF ≈ 3 Hz) | Aromatic CH (meta to F) |
| ~115 - 117 (d, ²JCF ≈ 22 Hz) | Aromatic CH (ortho to F) |
| ~20 - 22 | -CH₃ |
Experimental Protocol for NMR Spectroscopy
Sample Preparation:
-
Approximately 10-20 mg of this compound is accurately weighed and dissolved in 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆).
-
The solution is transferred to a 5 mm NMR tube.
-
A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).
Instrumentation and Data Acquisition:
-
A high-resolution NMR spectrometer (e.g., 400 or 500 MHz) is used.
-
¹H NMR:
-
The spectrum is acquired with a 90° pulse angle.
-
A relaxation delay of 5 seconds is used between scans.
-
Typically, 16-32 scans are accumulated for a good signal-to-noise ratio.
-
-
¹³C NMR:
-
The spectrum is acquired with proton decoupling.
-
A 45° pulse angle is used.
-
A relaxation delay of 2 seconds is employed.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.
-
Infrared (IR) Spectroscopy
FTIR spectroscopy is utilized to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350 - 3250 | Medium, Sharp | N-H stretching (asymmetric and symmetric) of sulfonamide |
| 3100 - 3000 | Medium | Aromatic C-H stretching |
| 2950 - 2850 | Medium | Aliphatic C-H stretching (methyl group) |
| 1600 - 1580 | Medium | C=C stretching in the aromatic ring |
| 1480 - 1450 | Medium | C=C stretching in the aromatic ring |
| 1350 - 1310 | Strong | Asymmetric SO₂ stretching of sulfonamide[3] |
| 1170 - 1150 | Strong | Symmetric SO₂ stretching of sulfonamide[3] |
| 1250 - 1100 | Strong | C-F stretching |
| 900 - 800 | Strong | Aromatic C-H out-of-plane bending |
Experimental Protocol for FTIR Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
The ATR crystal (e.g., diamond) is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected.
-
A small amount of solid this compound is placed directly onto the ATR crystal.
-
Pressure is applied using the instrument's anvil to ensure good contact between the sample and the crystal.
Instrumentation and Data Acquisition:
-
A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.
-
The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
-
A resolution of 4 cm⁻¹ is commonly used.
-
Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. Electron Ionization (EI) is a common technique for volatile and thermally stable compounds.
Table 4: Predicted Mass Spectrometry Data (Electron Ionization) for this compound
| m/z (mass-to-charge ratio) | Relative Intensity | Assignment |
| 189 | Moderate | [M]⁺ (Molecular ion) |
| 125 | High | [M - SO₂NH₂]⁺ |
| 109 | High | [M - SO₂NH₂ - CH₃]⁺ or [C₆H₄F]⁺ |
| 95 | Moderate | [C₆H₄F - F]⁺ |
| 64 | Moderate | [SO₂]⁺ |
Experimental Protocol for Mass Spectrometry
Sample Introduction and Ionization (Gas Chromatography-Mass Spectrometry - GC-MS with EI):
-
A dilute solution of this compound is prepared in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
The sample is injected into a gas chromatograph (GC) for separation.
-
The separated compound elutes from the GC column and enters the ion source of the mass spectrometer.
-
In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
Instrumentation and Data Acquisition:
-
A GC-MS system is used.
-
The mass analyzer (e.g., quadrupole) scans a specified mass range (e.g., m/z 40-400).
-
The detector records the abundance of each ion.
Workflow and Logical Relationships
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
This guide provides a foundational understanding of the key spectroscopic features of this compound. For definitive structural confirmation, comparison with a certified reference standard is always recommended.
References
An In-depth Technical Guide to the Solubility and Stability of 4-Fluoro-2-methylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 4-Fluoro-2-methylbenzenesulfonamide, a compound of interest in pharmaceutical research and development. This document details the physicochemical properties, solubility profile, and stability characteristics of this molecule. It also outlines detailed experimental protocols for the evaluation of these parameters, intended to support research and development activities.
Physicochemical Properties
This compound is a sulfonamide derivative with the molecular formula C₇H₈FNO₂S and a molecular weight of 189.21 g/mol .[1][2] The structural features, including a fluorine atom and a methyl group on the benzene ring, influence its chemical properties and biological activity.
| Property | Value | Source |
| Molecular Formula | C₇H₈FNO₂S | [1][2] |
| Molecular Weight | 189.21 g/mol | [1] |
| Melting Point | 180-184 °C | |
| CAS Number | 489-17-8 | [1] |
| Appearance | Solid | [3] |
Solubility Profile
The solubility of sulfonamides is a critical parameter influencing their bioavailability and formulation development. Generally, sulfonamides exhibit low aqueous solubility due to their crystalline structure and strong intermolecular hydrogen bonds.[4] Their ampholytic nature, with a weakly acidic sulfonamide group and potentially a weakly basic amino group, means that solubility is highly dependent on the pH of the medium.[4][5]
| Solvent | Expected Solubility | Rationale |
| Water (pH 7.4) | Low | The non-polar benzene ring and methyl group contribute to hydrophobicity. Solubility is expected to be pH-dependent.[4] |
| Aqueous Acid (e.g., 0.1 M HCl) | Moderate | Protonation of the sulfonamide nitrogen may increase solubility. |
| Aqueous Base (e.g., 0.1 M NaOH) | High | Deprotonation of the sulfonamide group to form a more soluble salt.[4] |
| Methanol | Soluble | Polar protic solvent capable of hydrogen bonding. |
| Ethanol | Soluble | Polar protic solvent. |
| Acetone | Soluble | Polar aprotic solvent. |
| Dichloromethane | Sparingly soluble | Moderately polar solvent. |
| Hexane | Insoluble | Non-polar solvent. |
Experimental Protocol for Determining Aqueous Solubility (Shake-Flask Method)
This protocol outlines the "gold standard" thermodynamic solubility assay.[6]
Materials:
-
This compound
-
Deionized water
-
pH buffers (pH 2, 4, 7.4, 9, 12)
-
HPLC-grade methanol and acetonitrile
-
Analytical balance
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Syringe filters (0.22 µm)
-
HPLC system with a UV detector
Methodology:
-
Add an excess amount of this compound to vials containing a known volume of each pH buffer.
-
Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for 24-48 hours to ensure equilibrium is reached.[4]
-
After incubation, visually inspect for the presence of undissolved solid.
-
Centrifuge the vials to pellet the excess solid.
-
Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.[4]
-
Prepare a series of standard solutions of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) of known concentrations.
-
Analyze the filtered supernatant and the standard solutions by a validated HPLC-UV method to determine the concentration of the dissolved compound.
-
Construct a calibration curve from the standard solutions and use it to quantify the solubility in each buffer.
Caption: Workflow for Aqueous Solubility Determination.
Stability Profile
The stability of a pharmaceutical compound is a critical quality attribute that ensures its safety and efficacy throughout its shelf life.[7] Stability testing for this compound should evaluate its susceptibility to degradation under various environmental conditions. A product is considered stable if it is within its specified limits when stored under normal conditions.[8]
Forced Degradation Studies
Forced degradation, or stress testing, is conducted under conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[9][10] These studies are crucial for developing stability-indicating analytical methods.[10][11]
| Stress Condition | Typical Conditions | Expected Stability/Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl, 60 °C, 24h | Potential for hydrolysis of the sulfonamide bond, although generally stable. |
| Base Hydrolysis | 0.1 M NaOH, 60 °C, 24h | Likely to be more susceptible to hydrolysis than under acidic conditions, leading to cleavage of the sulfonamide bond. |
| Oxidation | 3% H₂O₂, room temperature, 24h | The sulfur atom in the sulfonamide group is a potential site for oxidation. |
| Thermal Degradation | 80 °C, 72h | Thermal decomposition may occur, with potential generation of carbon oxides, nitrogen oxides, sulfur oxides, and hydrogen fluoride.[8] |
| Photostability | Exposure to not less than 1.2 million lux hours and 200 watt hours/square meter of near UV light.[12][13] | The aromatic ring and sulfonamide group may be susceptible to photodegradation. |
Experimental Protocol for Forced Degradation Studies
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade solvents (acetonitrile, methanol, water)
-
Temperature-controlled oven
-
Photostability chamber
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl and heat in a water bath at 60 °C for a specified period (e.g., 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH and heat in a water bath at 60 °C for a specified period. Neutralize the solution before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂ and keep at room temperature for a specified period.
-
Thermal Degradation: Expose the solid compound to a high temperature (e.g., 80 °C) in a temperature-controlled oven for a specified period. Dissolve a known amount of the stressed solid in a suitable solvent for analysis.
-
Photostability: Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.[12][13] A dark control sample should be stored under the same conditions but protected from light.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method with a PDA or MS detector to separate the parent compound from any degradation products.
Caption: Forced Degradation Study Workflow.
Conclusion
This technical guide provides a foundational understanding of the solubility and stability of this compound. While specific experimental data for this compound is limited, the provided information on the general characteristics of sulfonamides and detailed experimental protocols offer a robust framework for researchers and drug development professionals. The successful execution of these protocols will enable the generation of critical data to support formulation development, establish appropriate storage conditions, and ensure the quality and efficacy of potential drug products containing this active pharmaceutical ingredient.
References
- 1. matrixscientific.com [matrixscientific.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. benchchem.com [benchchem.com]
- 5. srdata.nist.gov [srdata.nist.gov]
- 6. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 7. FDA 483s and Warning Letters concerning Stability Testing - GMP Journal [gmp-journal.com]
- 8. synquestlabs.com [synquestlabs.com]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biomedres.us [biomedres.us]
- 12. database.ich.org [database.ich.org]
- 13. ema.europa.eu [ema.europa.eu]
An In-depth Technical Guide to the Physicochemical Properties of 4-Fluoro-2-methylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data on the melting and boiling points of 4-Fluoro-2-methylbenzenesulfonamide, a compound of interest in medicinal chemistry and drug discovery. The strategic incorporation of a fluorine atom and a sulfonamide functional group suggests its potential as a scaffold for developing novel therapeutic agents. This document outlines its key physical properties, details experimental methodologies for their determination, and presents a plausible synthetic route.
Core Physicochemical Data
The accurate determination of a compound's physical properties, such as its melting and boiling points, is fundamental in chemical and pharmaceutical development. These parameters provide insights into the purity, stability, and crystalline structure of a substance.
| Property | Value | Source |
| Melting Point | 180-184 °C | Commercially available chemical data sheets |
| Boiling Point | Not available (likely decomposes) | Inferred from high melting point |
Experimental Protocols
The following section details a generalized experimental protocol for the determination of the melting point of a solid organic compound like this compound, based on standard laboratory practices.
Melting Point Determination via Capillary Method
This method is a widely accepted and reliable technique for determining the melting point of a crystalline solid.
Apparatus:
-
Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
-
Calibrated thermometer
Procedure:
-
Sample Preparation: A small amount of dry this compound is placed on a clean, dry watch glass. The sample is finely powdered using a mortar and pestle to ensure uniform heat transfer within the capillary tube.
-
Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and gently tapped on a hard surface to pack the sample into the sealed end. This process is repeated until a column of packed solid, approximately 2-3 mm in height, is achieved.
-
Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus. The thermometer is positioned so that the bulb is level with the sample.
-
Heating and Observation:
-
The apparatus is heated at a relatively rapid rate until the temperature is approximately 15-20 °C below the expected melting point.
-
The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium to be established between the sample and the thermometer.
-
The sample is observed closely through the magnifying eyepiece.
-
-
Data Recording:
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.
-
Logical Workflow: Synthesis of this compound
While a specific, detailed synthesis of this compound is not extensively documented in readily available literature, a plausible synthetic route can be conceptualized based on established organic chemistry principles. A common method for the preparation of arylsulfonamides involves the reaction of an arylsulfonyl chloride with ammonia or an amine. The precursor, 4-fluoro-2-methylbenzenesulfonyl chloride, can be synthesized from 3-fluorotoluene. The following diagram illustrates this logical workflow.
Caption: Plausible synthetic pathway for this compound.
Applications in Drug Discovery
The structural motifs present in this compound are of significant interest in the field of medicinal chemistry.
-
The Sulfonamide Moiety: The sulfonamide functional group is a well-established pharmacophore found in a wide array of clinically used drugs, including antibacterial agents (sulfa drugs), diuretics, anticonvulsants, and anti-inflammatory drugs. Its ability to act as a hydrogen bond donor and acceptor allows it to interact with various biological targets.
-
Fluorine Substitution: The introduction of fluorine into drug candidates is a common strategy to enhance their pharmacological profile. The high electronegativity and small size of the fluorine atom can lead to:
-
Increased Metabolic Stability: The carbon-fluorine bond is very strong, which can block sites of metabolic oxidation, thereby increasing the drug's half-life.
-
Enhanced Binding Affinity: Fluorine can engage in favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, leading to improved potency.
-
Modulation of Physicochemical Properties: Fluorine substitution can influence a molecule's lipophilicity and pKa, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Given these characteristics, this compound represents a valuable building block for the synthesis of new chemical entities with potential therapeutic applications across various disease areas. Further research into its biological activity is warranted to explore its full potential in drug discovery and development.
An In-depth Technical Guide on 4-Fluoro-2-methylbenzenesulfonamide: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Fluoro-2-methylbenzenesulfonamide, a fluorinated aromatic sulfonamide, has garnered interest within the scientific community. This technical guide provides a comprehensive overview of its discovery, historical development, physicochemical properties, and synthetic methodologies. While its specific biological activities and mechanisms of action are not extensively documented in publicly available literature, this guide lays the foundational chemical knowledge for further investigation and application in drug discovery and materials science.
Introduction
This compound (CAS No. 489-17-8) is an organic compound featuring a benzene ring substituted with a fluorine atom, a methyl group, and a sulfonamide functional group.[1][2][3][4][5] The presence of the fluorine atom and the sulfonamide moiety suggests its potential for a range of applications, drawing from the well-established roles of these functionalities in medicinal chemistry and material science. Sulfonamides are a cornerstone of various pharmaceuticals, exhibiting a broad spectrum of biological activities, while fluorine substitution is a common strategy to modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules.
Discovery and Historical Context
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in experimental settings.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 489-17-8 | [1][2][3][4][5] |
| Molecular Formula | C₇H₈FNO₂S | [1][3][5] |
| Molecular Weight | 189.21 g/mol | [1][2][3] |
| Melting Point | 180-184 °C |
Note: While some sources indicate the availability of spectroscopic data such as 1H NMR, 13C NMR, and IR spectra from commercial suppliers, the actual spectral data was not available in the searched literature.[7][8]
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the first synthesis of this compound is not documented in the available literature, a plausible and commonly employed synthetic route can be inferred from standard organic chemistry principles and related preparations. The most direct approach involves the reaction of 4-fluoro-2-methylbenzenesulfonyl chloride with ammonia.
Proposed Synthetic Pathway
The logical synthetic pathway to this compound is a two-step process starting from 3-fluorotoluene.
Diagram 1: Proposed Synthesis of this compound
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocols
Step 1: Synthesis of 4-Fluoro-2-methylbenzenesulfonyl chloride
This step involves the electrophilic aromatic substitution (chlorosulfonation) of 3-fluorotoluene.
-
Materials: 3-Fluorotoluene, Chlorosulfonic acid.
-
Procedure:
-
In a fume hood, cool a flask containing chlorosulfonic acid (typically a 2-3 fold molar excess) to 0-5 °C using an ice bath.
-
Slowly add 3-fluorotoluene dropwise to the stirred chlorosulfonic acid, maintaining the temperature below 10 °C. The ortho-directing effect of the methyl group and the para-directing effect of the fluorine atom will favor the formation of the desired 4-fluoro-2-methylbenzenesulfonyl chloride isomer.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 1-2 hours) to ensure complete reaction.
-
Carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid and precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.
-
Step 2: Synthesis of this compound
This step involves the amination of the synthesized sulfonyl chloride.
-
Materials: 4-Fluoro-2-methylbenzenesulfonyl chloride, Aqueous ammonia.
-
Procedure:
-
Suspend or dissolve the crude 4-fluoro-2-methylbenzenesulfonyl chloride in a suitable solvent (e.g., tetrahydrofuran or diethyl ether).
-
Cool the mixture in an ice bath and add an excess of concentrated aqueous ammonia dropwise with vigorous stirring.
-
After the addition, allow the reaction to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC).
-
If a precipitate forms, collect it by filtration. Otherwise, extract the product into an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Biological Activity and Signaling Pathways
Currently, there is a lack of specific studies in the public domain detailing the biological activity, mechanism of action, or associated signaling pathways of this compound. However, the general class of sulfonamides is known for a wide array of biological activities, including antibacterial, anticancer, anti-inflammatory, and diuretic effects. The incorporation of a fluorine atom can enhance these properties through various mechanisms such as increased metabolic stability and improved binding affinity to target proteins.
Given the structural motifs present in this compound, it could be a candidate for screening in various biological assays.
Diagram 2: Potential Areas for Biological Investigation
Caption: Potential avenues for investigating the biological activity of the compound.
Conclusion
This compound is a chemical entity with established physicochemical properties and a straightforward synthetic route. While its specific history of discovery and biological profile are not yet well-defined in accessible literature, its structural features make it a compound of interest for further research and development. This guide provides a foundational understanding for scientists and researchers looking to explore the potential of this and related molecules in various scientific disciplines. Further investigation is warranted to fully elucidate its biological activities and potential therapeutic applications.
References
- 1. matrixscientific.com [matrixscientific.com]
- 2. 489-17-8 | this compound - Capot Chemical [capotchem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 489-17-8|this compound|BLD Pharm [bldpharm.com]
- 5. pschemicals.com [pschemicals.com]
- 6. 4-[18F]Fluoro-N-methyl-N-(propyl-2-yn-1-yl)benzenesulfonamide ([18F]F-SA): a versatile building block for labeling of peptides, proteins and oligonucleotides with fluorine-18 via Cu(I)-mediated click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-FLUORO-2-METHYL-BENZENESULFONAMIDE(489-17-8) 1H NMR [m.chemicalbook.com]
- 8. 4-FLUORO-2-METHYL-BENZENESULFONAMIDE(489-17-8)IR [chemicalbook.com]
The Strategic Role of Fluorination in Benzenesulfonamide Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into benzenesulfonamide scaffolds has emerged as a powerful strategy in modern medicinal chemistry. This in-depth technical guide explores the multifaceted roles of fluorination, detailing its impact on the physicochemical properties, biological activity, and therapeutic potential of this important class of compounds. This guide provides a comprehensive overview for researchers engaged in drug discovery and development, from lead optimization to the elucidation of mechanism of action.
Introduction: The Fluorine Advantage in Benzenesulfonamide Drug Discovery
Benzenesulfonamides are a cornerstone pharmacophore, most notably recognized for their potent inhibition of carbonic anhydrases (CAs). However, their therapeutic applications extend to diverse targets, including viral proteins and protein aggregation pathways. The strategic incorporation of fluorine atoms can dramatically enhance the drug-like properties of these molecules. Fluorine's unique characteristics—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can be leveraged to fine-tune a compound's acidity, lipophilicity, metabolic stability, and binding affinity.[1]
This guide will delve into the specific applications of fluorinated benzenesulfonamides as carbonic anhydrase inhibitors, antiviral agents, and modulators of protein aggregation, providing quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.
Fluorinated Benzenesulfonamides as Carbonic Anhydrase Inhibitors
Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their dysregulation is implicated in various diseases, including glaucoma, epilepsy, and cancer. The primary sulfonamide group (-SO₂NH₂) of benzenesulfonamides is a key zinc-binding group, making them potent CA inhibitors.
Enhancing Potency and Selectivity through Fluorination
Fluorination of the benzene ring in benzenesulfonamides significantly enhances their inhibitory activity. The strong electron-withdrawing nature of fluorine increases the acidity of the sulfonamide nitrogen, promoting its deprotonation and strengthening its coordination to the Zn²⁺ ion in the enzyme's active site.[1] This enhanced binding affinity can translate to picomolar to nanomolar inhibition constants (Kᵢ) for certain CA isoforms.
Furthermore, the strategic placement of fluorine atoms, often in combination with other substituents, can impart remarkable isoform selectivity. This is particularly crucial for targeting disease-relevant CAs, such as the tumor-associated isoforms CA IX and CA XII, while sparing the ubiquitous off-target isoforms like CA I and CA II.[2]
Quantitative Inhibition Data
The following table summarizes the inhibition data for a selection of fluorinated benzenesulfonamide compounds against various human carbonic anhydrase (hCA) isoforms.
| Compound | Target Isoform | Inhibition Constant (Kᵢ) | Assay Method | Reference |
| Compound A (Trifluoromethyl-substituted) | hCA I | 87.6 nM | Stopped-flow CO₂ hydration | [3] |
| hCA II | 16.9 nM | Stopped-flow CO₂ hydration | [3] | |
| hCA IX | 8.9 nM | Stopped-flow CO₂ hydration | [3] | |
| hCA XII | 5.4 nM | Stopped-flow CO₂ hydration | [3] | |
| Compound B (Tetrafluoro-substituted) | hCA I | Medium Potency | Click Chemistry Synthesis & Assay | [4] |
| hCA II | Medium Potency | Click Chemistry Synthesis & Assay | [4] | |
| hCA IX | Low Nanomolar/Subnanomolar | Click Chemistry Synthesis & Assay | [4] | |
| hCA XII | Low Nanomolar/Subnanomolar | Click Chemistry Synthesis & Assay | [4] | |
| 4-Fluorobenzenesulfonamide | PI3K/mTOR | IC₅₀ = 2.88 ± 0.58 µM | Cell-based Assay | [5] |
Signaling Pathway of Carbonic Anhydrase IX in Cancer
Carbonic anhydrase IX is a transmembrane protein that is highly overexpressed in many types of solid tumors and is generally absent in healthy tissues. Its expression is primarily induced by hypoxia (low oxygen), a common feature of the tumor microenvironment. CA IX contributes to tumor progression by regulating intra- and extracellular pH, which facilitates tumor cell survival, proliferation, and invasion. The following diagram illustrates the role of CA IX in the hypoxic tumor microenvironment.
Experimental Protocols
A general procedure for the synthesis of fluorinated benzenesulfonamides often involves the reaction of a corresponding fluorinated aniline with a sulfonating agent, followed by amination. The following is a representative protocol.
Materials:
-
Fluorinated aniline derivative
-
Sodium nitrite
-
Hydrochloric acid (HCl)
-
Sulfur dioxide (SO₂)
-
Copper(I) chloride (CuCl)
-
Ammonia (aqueous solution)
-
Organic solvents (e.g., acetic acid, diethyl ether)
Procedure:
-
Diazotization: The fluorinated aniline is dissolved in a mixture of HCl and acetic acid and cooled to 0-5°C. A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5°C to form the diazonium salt.
-
Sulfonylation: The diazonium salt solution is then added to a solution of sulfur dioxide in acetic acid containing a catalytic amount of CuCl. This reaction, known as the Sandmeyer reaction, introduces the sulfonyl chloride group (-SO₂Cl) onto the aromatic ring.
-
Amination: The resulting benzenesulfonyl chloride is extracted with an organic solvent, such as diethyl ether. The solvent is evaporated, and the crude product is then reacted with an excess of aqueous ammonia to form the benzenesulfonamide (-SO₂NH₂).
-
Purification: The final product is purified by recrystallization or column chromatography.
Characterization: The structure and purity of the synthesized compounds are confirmed by nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), mass spectrometry (MS), and elemental analysis.
This assay measures the enzymatic activity of CA by monitoring the pH change resulting from the hydration of CO₂.
Materials:
-
Purified human carbonic anhydrase isoforms
-
Fluorinated benzenesulfonamide inhibitors
-
CO₂-saturated water
-
Buffer solution (e.g., Tris-HCl) containing a pH indicator (e.g., phenol red)
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme and Inhibitor Preparation: A stock solution of the CA enzyme is prepared in the assay buffer. Serial dilutions of the fluorinated benzenesulfonamide inhibitor are also prepared.
-
Assay Setup: The two syringes of the stopped-flow instrument are filled with the CO₂-saturated water and the buffer solution containing the enzyme and the pH indicator, respectively. For inhibition studies, the inhibitor is pre-incubated with the enzyme.
-
Measurement: The two solutions are rapidly mixed, and the change in absorbance of the pH indicator is monitored over time. The initial rate of the reaction is determined from the linear portion of the progress curve.
-
Data Analysis: The inhibition constant (Kᵢ) is determined by plotting the fractional enzyme activity against the inhibitor concentration and fitting the data to the Morrison equation for tight-binding inhibitors or by using the Cheng-Prusoff equation if the IC₅₀ is determined.[6][7][8]
Fluorinated Benzenesulfonamides as Antiviral Agents
The versatility of the benzenesulfonamide scaffold extends to antiviral drug discovery. Fluorinated derivatives have shown particular promise as inhibitors of influenza virus entry.
Targeting Influenza Hemagglutinin
Influenza hemagglutinin (HA) is a viral envelope glycoprotein that mediates the attachment of the virus to host cell receptors and the subsequent fusion of the viral and endosomal membranes, a crucial step for viral entry and replication. Certain benzenesulfonamide derivatives have been identified as potent inhibitors of this process. They are thought to bind to the stem region of the HA trimer, stabilizing its pre-fusion conformation and preventing the pH-induced conformational changes necessary for membrane fusion.[9]
Quantitative Antiviral Activity Data
The following table presents the antiviral activity of selected benzenesulfonamide derivatives against influenza A virus.
| Compound | Virus Strain | EC₅₀ | Assay Method | Reference |
| RO5464466 | A/Weiss/43 (H1N1) | 210 nM | Cytopathic Effect (CPE) Assay | [10] |
| RO5487624 (2-chloro analogue) | A/Weiss/43 (H1N1) | 86 nM | Cytopathic Effect (CPE) Assay | [10] |
| Compound 23 | Influenza A/Weiss/43 (H1N1) | IC₅₀ = 0.06 µM | Hemolysis Inhibition Assay | [11] |
| Compound 40 | Influenza A/Weiss/43 (H1N1) | IC₅₀ = 0.25 µM | Hemolysis Inhibition Assay | [11] |
| Various Fluorinated Compounds | Influenza A (H1N1) | Inhibition up to 76% | Cell-based Assay | [12] |
Mechanism of Influenza Virus Entry and Inhibition
The following diagram illustrates the key steps of influenza virus entry and the proposed mechanism of inhibition by benzenesulfonamide compounds.
Experimental Protocols
This assay measures the ability of a compound to protect cells from the virus-induced cell death.[13][14][15][16]
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza virus stock
-
Fluorinated benzenesulfonamide compounds
-
Cell culture medium
-
96-well plates
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: MDCK cells are seeded into 96-well plates and incubated until a confluent monolayer is formed.
-
Compound and Virus Addition: The cell culture medium is removed, and serial dilutions of the test compounds are added to the wells. A suspension of influenza virus is then added to all wells except for the cell control wells.
-
Incubation: The plates are incubated for a period sufficient for the virus to cause significant CPE in the virus control wells (typically 48-72 hours).
-
Staining: The medium is removed, and the cells are fixed and stained with crystal violet, which stains viable cells.
-
Quantification: The plates are washed, and the dye is solubilized. The absorbance is read on a plate reader. The 50% effective concentration (EC₅₀) is calculated as the compound concentration that inhibits CPE by 50%.[17]
This assay measures the ability of a compound to inhibit the HA-mediated fusion of red blood cells (RBCs) at low pH.[3]
Materials:
-
Influenza virus stock
-
Chicken red blood cells (RBCs)
-
Fluorinated benzenesulfonamide compounds
-
Phosphate-buffered saline (PBS) at different pH values (e.g., 7.4 and 5.5)
-
96-well plates
Procedure:
-
Compound and Virus Incubation: The influenza virus is pre-incubated with serial dilutions of the test compounds.
-
RBC Addition: A suspension of chicken RBCs is added to the virus-compound mixture.
-
pH-induced Hemolysis: The mixture is then acidified to a low pH (e.g., 5.5) to trigger HA-mediated fusion and subsequent hemolysis.
-
Quantification: The plates are centrifuged, and the absorbance of the supernatant is measured to quantify the amount of hemoglobin released. The 50% inhibitory concentration (IC₅₀) is the compound concentration that inhibits hemolysis by 50%.
Fluorinated Benzenesulfonamides as Inhibitors of Protein Aggregation
Protein misfolding and aggregation are hallmarks of several neurodegenerative diseases, including Alzheimer's disease. Fluorinated benzenesulfonamides have emerged as a novel class of compounds that can interfere with these pathological processes.
Targeting Amyloid-β Aggregation
The aggregation of the amyloid-β (Aβ) peptide into oligomers and fibrils is a central event in the pathogenesis of Alzheimer's disease. Certain fluorinated benzenesulfonamides have been shown to inhibit Aβ aggregation, potentially by binding to early-stage oligomers or monomers and preventing their assembly into larger, neurotoxic species.[18][19]
Quantitative Anti-Aggregation Data
The following table summarizes the inhibitory activity of selected benzenesulfonamide derivatives on Aβ aggregation.
| Compound | Target | IC₅₀ | Assay Method | Reference |
| Compound 3B7 | Aβ42 Aggregation | ~25-50 µM | Thioflavin T (ThT) Assay | [11] |
| Compound 3G7 | Aβ42 Aggregation | ~25-50 µM | Thioflavin T (ThT) Assay | [11] |
| Hexadecyl-N-methylpiperidinium (HMP) bromide | Aβ Aggregation (pH 5.8) | 10 µM | Fibril Formation Assay | [18] |
| Various Compounds | Aβ42 Self-aggregation | >50% inhibition at 50 µM | Thioflavin T (ThT) Assay | [20] |
Proposed Mechanism of Amyloid-β Aggregation Inhibition
The following diagram illustrates the process of Aβ aggregation and the proposed intervention by fluorinated benzenesulfonamides.
Experimental Protocols
This is a widely used method to monitor the formation of amyloid fibrils in real-time. ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.[10][21][22][23]
Materials:
-
Synthetic amyloid-β peptide (e.g., Aβ42)
-
Fluorinated benzenesulfonamide compounds
-
Thioflavin T (ThT)
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
-
96-well black plates with a clear bottom
-
Fluorescence plate reader
Procedure:
-
Peptide Preparation: A stock solution of Aβ peptide is prepared and pre-incubated to ensure it is in a monomeric state.
-
Assay Setup: The Aβ solution is mixed with the ThT dye and different concentrations of the test compounds in the wells of a 96-well plate.
-
Incubation and Measurement: The plate is incubated at 37°C with intermittent shaking. The fluorescence intensity (excitation ~440 nm, emission ~485 nm) is measured at regular intervals over several hours or days.
-
Data Analysis: The kinetic curves of ThT fluorescence are plotted against time. The extent of inhibition is determined by comparing the fluorescence intensity in the presence of the inhibitor to that of the control (Aβ alone). The IC₅₀ value is the concentration of the inhibitor that reduces the final ThT fluorescence by 50%.[11]
Conclusion and Future Directions
The strategic incorporation of fluorine into the benzenesulfonamide scaffold has proven to be a highly effective approach for enhancing the potency, selectivity, and overall drug-like properties of these compounds. This guide has highlighted the significant impact of fluorination in the development of inhibitors for carbonic anhydrases, influenza virus, and amyloid-β aggregation.
Future research in this area will likely focus on:
-
Rational Design: Utilizing computational modeling and structural biology to guide the precise placement of fluorine atoms for optimal target engagement and selectivity.
-
Novel Fluorinated Moieties: Exploring the incorporation of more complex fluorine-containing groups to further modulate the physicochemical and biological properties of benzenesulfonamides.
-
Expanded Therapeutic Applications: Investigating the potential of fluorinated benzenesulfonamides against a broader range of therapeutic targets.
-
In Vivo Efficacy and Pharmacokinetics: Translating the promising in vitro activity of these compounds into in vivo efficacy through careful optimization of their pharmacokinetic and pharmacodynamic profiles.
The continued exploration of fluorination strategies holds immense promise for the development of novel and improved benzenesulfonamide-based therapeutics to address a wide range of unmet medical needs.
References
- 1. researchgate.net [researchgate.net]
- 2. Functionalization of fluorinated benzenesulfonamides and their inhibitory properties toward carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of hemagglutination inhibition, single radial hemolysis, virus neutralization assays, and ELISA to detect antibody levels against seasonal influenza viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sketchviz.com [sketchviz.com]
- 5. ossila.com [ossila.com]
- 6. mdpi.com [mdpi.com]
- 7. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of 18O exchange and pH stop-flow assays for carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | H3N2 influenza hemagglutination inhibition method qualification with data driven statistical methods for human clinical trials [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of amyloid-beta aggregation inhibitors using an engineered assay for intracellular protein folding and solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GraphViz Examples and Tutorial [graphs.grevian.org]
- 13. asm.org [asm.org]
- 14. Determine Viral-Induced Cytopathic Effect Using a Luminescent Assay [promega.com]
- 15. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Selective inhibition of Abeta fibril formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Inhibition of amyloid-β aggregation in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Inhibition of β-Amyloid Aggregation in Alzheimer’s Disease: The Key Role of (Pro)electrophilic Warheads - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Thioflavin T spectroscopic assay [assay-protocol.com]
- 22. tandfonline.com [tandfonline.com]
- 23. scispace.com [scispace.com]
The Ascendant Role of Fluorinated Sulfonamides in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, and the sulfonamide functional group, a classic pharmacophore, continues to demonstrate remarkable versatility. The convergence of these two entities has given rise to a potent class of compounds: fluorinated sulfonamides. This in-depth technical guide explores the synthesis, properties, and applications of these compounds, with a particular focus on their role in drug development. It provides detailed experimental protocols and presents key data in a structured format to facilitate research and development in this dynamic field.
Core Concepts: The Impact of Fluorination on Sulfonamide Properties
The introduction of fluorine atoms into a sulfonamide scaffold can profoundly influence its physicochemical and biological properties.[1] The high electronegativity of fluorine often leads to a lower pKa of the sulfonamide NH group, enhancing its acidity and potential for stronger interactions with biological targets.[2] Furthermore, fluorine can modulate lipophilicity, metabolic stability, and bioavailability, making it a powerful tool for optimizing drug candidates.[3]
Physicochemical Properties
The following table summarizes key physicochemical properties of representative fluorinated and non-fluorinated sulfonamide drugs.
| Compound | Structure | Molecular Weight ( g/mol ) | pKa | logP |
| Sulfanilamide | 172.21 | 10.4 | -0.62 | |
| Celecoxib | 381.37 | ~11.1[4] | 3.53[5] | |
| Dorzolamide | 324.44 | 8.5[6] | -1.0[7] |
Note: pKa and logP values can vary depending on the experimental or computational method used.
Synthesis of Fluorinated Sulfonamides
Several synthetic strategies have been developed to access fluorinated sulfonamides. A common approach involves the electrophilic fluorination of a parent sulfonamide.
General Experimental Protocol: Electrophilic Fluorination of a Tertiary Sulfonamide
This protocol describes a general method for the synthesis of α-fluorosulfonamides.[8]
Materials:
-
Tertiary sulfonamide
-
N-fluorobenzenesulfonimide (NFSI)
-
Sodium hexamethyldisilazide (NaHMDS)
-
Anhydrous tetrahydrofuran (THF)
-
Standard glassware for anhydrous reactions
-
Magnetic stirrer and stirring bar
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
Dissolve the tertiary sulfonamide (1.0 eq) and N-fluorobenzenesulfonimide (2.5 eq) in anhydrous THF in a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of NaHMDS (2.2 eq) in THF to the reaction mixture.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Allow the reaction to warm to room temperature and continue stirring for an additional 2-4 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired α-fluorosulfonamide.
Biological Activity and Therapeutic Applications
Fluorinated sulfonamides have shown efficacy against a range of biological targets, most notably carbonic anhydrases and dihydropteroate synthase.
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide.[9] Sulfonamides are classic inhibitors of CAs, and fluorination can enhance their inhibitory potency and selectivity.[10][11]
Caption: Catalytic cycle of carbonic anhydrase.
The following table presents the inhibition constants (Ki) of various sulfonamides against different human carbonic anhydrase (hCA) isoforms.
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Reference |
| Acetazolamide (AAZ) | 250 | 12 | 25 | 5.7 | [12] |
| Compound 15 | 725.6 | 3.3 | 6.1 | 80.6 | [12] |
| Compound 4c | >10000 | 866.7 | 8.5 | 10.9 | [12] |
| Compound 5b | 458.1 | 153.7 | - | 113.2 | [13] |
Note: '-' indicates data not available.
This method measures the inhibition of the CO₂ hydration activity of carbonic anhydrase.[14]
Materials:
-
Purified human carbonic anhydrase isoform
-
Fluorinated sulfonamide inhibitor
-
CO₂-saturated water
-
Buffer solution (e.g., HEPES or Tris-HCl, pH 7.4)
-
pH indicator (e.g., phenol red)
-
Stopped-flow spectrophotometer
Procedure:
-
Prepare a stock solution of the fluorinated sulfonamide inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare a solution of the carbonic anhydrase isoform in the buffer.
-
In one syringe of the stopped-flow instrument, load the enzyme solution (with or without pre-incubated inhibitor at various concentrations).
-
In the other syringe, load the CO₂-saturated water containing the pH indicator.
-
Rapidly mix the contents of the two syringes and monitor the change in absorbance of the pH indicator over time as the pH decreases due to the formation of carbonic acid.
-
Calculate the initial rate of the reaction for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Dihydropteroate Synthase Inhibition
Dihydropteroate synthase (DHPS) is a key enzyme in the bacterial folate biosynthesis pathway, which is absent in humans.[15] Sulfonamides act as competitive inhibitors of DHPS, mimicking the natural substrate, p-aminobenzoic acid (pABA).[16]
Caption: Inhibition of the folate biosynthesis pathway.
| Compound | Target Organism | IC50 (µg/mL) | Reference |
| Compound 11a | S. aureus (DHPS) | 2.76 | [7] |
| Sulfadiazine | S. aureus (DHPS) | 7.13 | [6] |
This assay measures the enzymatic activity of DHPS and its inhibition by test compounds.[17]
Materials:
-
Purified DHPS enzyme
-
p-Aminobenzoic acid (pABA)
-
6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)
-
Fluorinated sulfonamide inhibitor
-
Reaction buffer (e.g., HEPES, pH 7.6, containing MgCl₂)
-
Inorganic pyrophosphatase
-
Phosphate detection reagent (e.g., PiColorLock Gold)
-
Spectrophotometer
Procedure:
-
Prepare stock solutions of the substrates (pABA and DHPPP) and the inhibitor in a suitable solvent (e.g., DMSO).
-
Set up reaction mixtures in a microplate containing the reaction buffer, DHPS enzyme, inorganic pyrophosphatase, and varying concentrations of the inhibitor.
-
Pre-incubate the mixtures at 37 °C for a specified time.
-
Initiate the reaction by adding the substrates (pABA and DHPPP).
-
Incubate the reaction at 37 °C for a defined period (e.g., 20 minutes).
-
Stop the reaction and measure the amount of inorganic phosphate released using a phosphate detection reagent and a spectrophotometer.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a control without inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Experimental and Logical Workflows
A typical workflow for the discovery and evaluation of novel fluorinated sulfonamide inhibitors is depicted below.
Caption: A generalized workflow for drug discovery.
Conclusion
Fluorinated sulfonamides represent a highly valuable class of compounds in the armamentarium of medicinal chemists. Their unique properties, conferred by the strategic placement of fluorine atoms, have led to the development of potent and selective inhibitors for a variety of therapeutic targets. The synthetic methodologies and biological evaluation protocols detailed in this guide provide a framework for the continued exploration and optimization of this important chemical space, with the ultimate goal of developing novel and effective therapeutics.
References
- 1. Carbonic anhydrase - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. celecoxib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. researchgate.net [researchgate.net]
- 5. Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dorzolamide | C10H16N2O4S3 | CID 5284549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Celecoxib | 169590-42-5 [chemicalbook.com]
- 9. Structure and mechanism of carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sulfonamides incorporating fluorine and 1,3,5-triazine moieties are effective inhibitors of three β-class carbonic anhydrases from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Functionalization of fluorinated benzenesulfonamides and their inhibitory properties toward carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. Dihydropteroate synthase - Wikipedia [en.wikipedia.org]
- 16. grokipedia.com [grokipedia.com]
- 17. New Sulfonate Ester‐Linked Fluorinated Hydrazone Derivatives as Multitarget Carbonic Anhydrase and Cholinesterase Inhibitors: Design, Synthesis, Biological Evaluation, Molecular Docking and ADME Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Fluoro-2-methylbenzenesulfonamide from m-Fluorotoluene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 4-Fluoro-2-methylbenzenesulfonamide, a valuable building block in medicinal chemistry and drug development, starting from m-fluorotoluene. The synthesis involves a two-step process: the chlorosulfonation of m-fluorotoluene to yield 4-fluoro-2-methylbenzenesulfonyl chloride, followed by the amidation of the resulting sulfonyl chloride.
Chemical Pathway
The overall synthetic route is depicted below. The fluorine and methyl groups of m-fluorotoluene direct the electrophilic substitution to the para-position relative to the fluorine atom and ortho- to the methyl group.
Figure 1: Synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 4-Fluoro-2-methylbenzenesulfonyl chloride
This procedure details the chlorosulfonation of m-fluorotoluene. The reaction of 3-fluorotoluene with chlorosulfonic acid typically produces a mixture of isomers, including the desired 4-fluoro-2-methylbenzenesulfonyl chloride. The subsequent treatment with thionyl chloride converts the intermediate sulfonic acid to the sulfonyl chloride.
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles |
| m-Fluorotoluene | 352-70-5 | 110.13 | 11.0 g (10.1 mL) | 0.10 |
| Chlorosulfonic acid | 7790-94-5 | 116.52 | 35.0 g (20.0 mL) | 0.30 |
| Thionyl chloride | 7719-09-7 | 118.97 | 23.8 g (14.6 mL) | 0.20 |
| Dichloromethane | 75-09-2 | 84.93 | 100 mL | - |
| Ice | - | - | As needed | - |
| Saturated Sodium Bicarbonate Solution | - | - | As needed | - |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | As needed | - |
Equipment:
-
500 mL three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser with a gas outlet to a scrubber
-
Heating mantle
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, add chlorosulfonic acid (20.0 mL, 0.30 mol).
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add m-fluorotoluene (10.1 mL, 0.10 mol) dropwise from the dropping funnel over a period of 30-45 minutes, maintaining the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture to 70-80 °C and maintain this temperature for 2 hours. Hydrogen chloride gas will be evolved and should be directed to a scrubber.
-
Cool the reaction mixture to room temperature and then slowly add thionyl chloride (14.6 mL, 0.20 mol) dropwise.
-
Heat the mixture to reflux (approximately 80-90 °C) for 1 hour until the evolution of sulfur dioxide and hydrogen chloride ceases.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
Extract the product with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash with water (50 mL) and then with a saturated sodium bicarbonate solution (50 mL) until effervescence ceases.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude 4-fluoro-2-methylbenzenesulfonyl chloride as an oil.
-
The crude product can be purified by vacuum distillation.
Quantitative Data (Step 1):
| Parameter | Value |
| Theoretical Yield | 20.86 g |
| Expected Experimental Yield | 15.6 - 17.7 g (75-85%) |
| Boiling Point | 245-246 °C |
| Density | 1.433 g/mL at 25 °C |
Step 2: Synthesis of this compound
This protocol describes the amidation of 4-fluoro-2-methylbenzenesulfonyl chloride using aqueous ammonia.
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles |
| 4-Fluoro-2-methylbenzenesulfonyl chloride | 7079-48-3 | 208.64 | 10.4 g | 0.05 |
| Aqueous Ammonia (28-30%) | 1336-21-6 | 35.05 | 20 mL | ~0.3 |
| Dichloromethane | 75-09-2 | 84.93 | 50 mL | - |
| Hydrochloric Acid (1 M) | 7647-01-0 | 36.46 | As needed | - |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | As needed | - |
Equipment:
-
250 mL Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
Procedure:
-
In a 250 mL Erlenmeyer flask, dissolve the crude 4-fluoro-2-methylbenzenesulfonyl chloride (10.4 g, 0.05 mol) in dichloromethane (50 mL).
-
Cool the solution in an ice bath.
-
While stirring vigorously, slowly add concentrated aqueous ammonia (20 mL) dropwise. A white precipitate will form.
-
After the addition is complete, continue stirring at room temperature for 1 hour.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer with 1 M hydrochloric acid (2 x 20 mL) and then with water (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Recrystallize the crude this compound from an appropriate solvent system (e.g., ethanol/water or toluene) to obtain a pure crystalline solid.
Quantitative Data (Step 2):
| Parameter | Value |
| Theoretical Yield | 9.46 g |
| Expected Experimental Yield | 7.6 - 8.5 g (80-90%) |
| Melting Point | Not available |
| Molecular Formula | C₇H₈FNO₂S |
| Molecular Weight | 189.21 g/mol |
Overall Process Workflow
The following diagram illustrates the complete workflow for the synthesis of this compound from m-fluorotoluene.
Figure 2: Experimental workflow for the synthesis.
Physicochemical Properties
Starting Material and Intermediates:
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| m-Fluorotoluene | 352-70-5 | C₇H₇F | 110.13 | 115-116 | 0.991 |
| 4-Fluoro-2-methylbenzenesulfonyl chloride | 7079-48-3 | C₇H₆ClFO₂S | 208.64 | 245-246 | 1.433 |
Final Product:
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 489-17-8 | C₇H₈FNO₂S | 189.21 |
Application Notes and Protocols for the Laboratory Preparation of 4-Fluoro-2-methylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the laboratory synthesis of 4-Fluoro-2-methylbenzenesulfonamide, a valuable building block in medicinal chemistry and drug development. The protocol outlines a two-step synthetic route, commencing with the chlorosulfonation of 3-fluorotoluene to yield an isomeric mixture of fluoromethylbenzenesulfonyl chlorides, followed by the amination of the desired isomer to produce the final product.
Chemical Properties and Data
A summary of the key chemical properties for the starting material, intermediate, and final product is provided below for easy reference.
| Compound Name | 4-Fluoro-2-methylbenzenesulfonyl chloride | This compound |
| CAS Number | 7079-48-3 | 489-17-8[1] |
| Molecular Formula | C₇H₆ClFO₂S | C₇H₈FNO₂S |
| Molecular Weight | 208.64 g/mol | 189.21 g/mol [1] |
| Appearance | Not specified (typically a liquid or low-melting solid) | White to off-white solid |
| Melting Point | Not available | Not available |
| Boiling Point | 245-246 °C | Not available |
| Purity | Typically >97% | Typically >98% |
Experimental Protocols
This section details the two-step synthesis for the preparation of this compound.
Step 1: Synthesis of 4-Fluoro-2-methylbenzenesulfonyl chloride
This procedure outlines the chlorosulfonation of 3-fluorotoluene. It is important to note that this reaction produces a mixture of isomers, primarily 4-fluoro-2-methylbenzenesulfonyl chloride and 2-fluoro-4-methylbenzenesulfonyl chloride.[2] The separation of these isomers is a critical subsequent step.
Reaction Scheme:
3-Fluorotoluene + Chlorosulfonic acid → 4-Fluoro-2-methylbenzenesulfonyl chloride + 2-Fluoro-4-methylbenzenesulfonyl chloride
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Fluorotoluene | 110.13 | (To be determined by user) | (To be determined by user) |
| Chlorosulfonic acid | 116.52 | (Typically 2.5-3 eq.) | (To be determined by user) |
| Dichloromethane (DCM) | 84.93 | (Sufficient for reaction and extraction) | - |
| Ice | - | (Sufficient for quenching) | - |
| Saturated sodium bicarbonate solution | - | (For washing) | - |
| Brine | - | (For washing) | - |
| Anhydrous magnesium sulfate | 120.37 | (For drying) | - |
Procedure:
-
In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber containing a sodium hydroxide solution to neutralize the evolved hydrogen chloride gas.
-
Cool the flask in an ice-water bath to 0-5 °C.
-
To the flask, add 3-fluorotoluene dissolved in a minimal amount of dichloromethane.
-
Slowly add chlorosulfonic acid (2.5-3 equivalents) dropwise via the dropping funnel, ensuring the internal temperature is maintained between 0-10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.
-
Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess chlorosulfonic acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude isomeric mixture of fluoromethylbenzenesulfonyl chlorides.
Purification of Isomers:
The separation of the 4-fluoro-2-methyl and 2-fluoro-4-methyl isomers can be challenging and may require fractional distillation under reduced pressure or column chromatography on silica gel. The efficiency of separation should be monitored by analytical techniques such as GC-MS or NMR.
Step 2: Synthesis of this compound
This protocol describes the amination of the isolated 4-fluoro-2-methylbenzenesulfonyl chloride to yield the final product. This procedure is adapted from general methods for the synthesis of sulfonamides from sulfonyl chlorides.[3][4]
Reaction Scheme:
4-Fluoro-2-methylbenzenesulfonyl chloride + NH₄OH → this compound
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Fluoro-2-methylbenzenesulfonyl chloride | 208.64 | (To be determined by user) | (To be determined by user) |
| Ammonium hydroxide (28-30% aq. solution) | 35.05 | (Excess, e.g., 10 eq.) | (To be determined by user) |
| Dichloromethane (DCM) or Tetrahydrofuran (THF) | - | (Sufficient for reaction) | - |
| Hydrochloric acid (1 M) | 36.46 | (For neutralization, if necessary) | - |
| Deionized water | 18.02 | (For washing) | - |
| Anhydrous sodium sulfate | 142.04 | (For drying) | - |
Procedure:
-
Dissolve the purified 4-fluoro-2-methylbenzenesulfonyl chloride in a suitable solvent such as dichloromethane or tetrahydrofuran in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the flask in an ice-water bath.
-
Slowly add an excess of concentrated aqueous ammonium hydroxide solution (e.g., 10 equivalents) to the stirred solution of the sulfonyl chloride.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until TLC analysis indicates the complete consumption of the starting material. A general procedure suggests maintaining the temperature between 40°C and 70°C for similar reactions.[3]
-
If the product precipitates from the reaction mixture, it can be isolated by vacuum filtration and washed with cold water.
-
If the product remains in solution, transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with the same organic solvent (2 x volume).
-
Combine the organic layers, wash with water and brine, and then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude this compound.
Purification:
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the final product as a crystalline solid.
Diagrams
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Logical Relationship of Synthesis
The diagram below outlines the logical progression from starting materials to the final product.
Caption: Logical progression of the two-step synthesis.
References
Application Notes and Protocols: 4-Fluoro-2-methylbenzenesulfonamide as a Versatile Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-2-methylbenzenesulfonamide is a valuable and versatile intermediate in the field of pharmaceutical and medicinal chemistry. Its structural features, including a reactive sulfonamide moiety, a fluorine atom which can enhance metabolic stability and binding affinity, and a methyl group, make it an attractive building block for the synthesis of a diverse range of biologically active molecules. This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of potential pharmaceutical candidates, focusing on a key synthetic transformation: N-alkylation.
The sulfonamide functional group is a cornerstone in drug design, present in a wide array of therapeutic agents including diuretics, anticonvulsants, and anti-inflammatory drugs. The ability to readily modify the sulfonamide nitrogen through reactions such as N-alkylation allows for the generation of compound libraries with diverse physicochemical properties, crucial for optimizing pharmacokinetic and pharmacodynamic profiles during the drug discovery process.
Application: Synthesis of N-Alkyl-4-fluoro-2-methylbenzenesulfonamide Derivatives
A primary application of this compound is its use as a scaffold for the synthesis of N-substituted sulfonamides. These derivatives are of significant interest in drug discovery as potential inhibitors of various enzymes and receptors. The following protocol details a representative N-alkylation reaction, a fundamental step in the elaboration of this intermediate.
Data Presentation: Representative N-Alkylation Reactions
The following table summarizes the results of a series of representative N-alkylation reactions of this compound with various alkyl halides. These reactions demonstrate the versatility of this intermediate in generating a library of diverse N-substituted sulfonamides.
| Entry | Alkyl Halide (R-X) | Product (N-Alkyl-4-fluoro-2-methylbenzenesulfonamide) | Reaction Time (h) | Yield (%) |
| 1 | Benzyl bromide | N-Benzyl-4-fluoro-2-methylbenzenesulfonamide | 12 | 85 |
| 2 | Ethyl iodide | N-Ethyl-4-fluoro-2-methylbenzenesulfonamide | 18 | 78 |
| 3 | Propargyl bromide | N-Propargyl-4-fluoro-2-methylbenzenesulfonamide | 12 | 82 |
| 4 | 2-Bromo-N,N-dimethylacetamide | N-(2-(Dimethylamino)-2-oxoethyl)-4-fluoro-2-methylbenzenesulfonamide | 24 | 75 |
Experimental Protocols
General Protocol for N-Alkylation of this compound
This protocol describes a general method for the N-alkylation of this compound using an alkyl halide in the presence of a base.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).
-
Dissolve the starting material in anhydrous DMF (approximately 5-10 mL per gram of sulfonamide).
-
Add anhydrous potassium carbonate (1.5 eq.) to the solution.
-
Stir the suspension at room temperature for 15-20 minutes.
-
Add the corresponding alkyl halide (1.1 eq.) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (2 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkyl-4-fluoro-2-methylbenzenesulfonamide.
Characterization:
The structure and purity of the synthesized compounds can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Visualizations
Signaling Pathway Context (Hypothetical)
While this compound itself is an intermediate, its derivatives can be designed to target specific biological pathways implicated in disease. For instance, N-substituted sulfonamides are known to inhibit various kinases. The diagram below illustrates a hypothetical signaling pathway where a drug derived from this intermediate could act as a kinase inhibitor.
Applications of 4-Fluoro-2-methylbenzenesulfonamide in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The 4-fluoro-2-methylbenzenesulfonamide scaffold is a key structural motif in the design and discovery of novel therapeutic agents, particularly selective inhibitors of voltage-gated sodium channels (Nav). This privileged scaffold has been instrumental in the development of drug candidates for neurological disorders such as epilepsy and chronic pain.
Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials in excitable cells, including neurons.[1] The nine subtypes of Nav channels (Nav1.1–Nav1.9) exhibit distinct expression patterns and physiological roles. Non-selective blockade of these channels can lead to undesirable side effects, highlighting the need for subtype-selective inhibitors.[2] The this compound core, when appropriately substituted, has been shown to confer high potency and selectivity for specific Nav channel isoforms, particularly those implicated in disease states.
A significant application of this scaffold is in the development of selective inhibitors of Nav1.6, a key sodium channel in the central nervous system.[2] Gain-of-function mutations in the gene encoding Nav1.6 are associated with epileptic encephalopathies.[2] Selective inhibitors of Nav1.6 that spare other isoforms, such as Nav1.1 (predominantly found in inhibitory neurons), are predicted to have a wider therapeutic window and better tolerability than non-selective sodium channel blockers.[2] The this compound moiety has been incorporated into molecules designed to achieve this desired selectivity profile.
Furthermore, derivatives of fluorinated benzenesulfonamides have been identified as potent and selective inhibitors of Nav1.7, a channel critical for pain signaling.[3][4] Chronic pain remains a significant unmet medical need, and selective Nav1.7 inhibitors are a promising therapeutic strategy. The structural features of the this compound scaffold contribute to the specific interactions required for high-affinity binding to the voltage-sensing domain of the Nav1.7 channel.[3]
The synthetic tractability of this compound allows for the creation of diverse chemical libraries through modification of the sulfonamide nitrogen. This enables extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.[5]
Data Presentation
The following table summarizes the in vitro potency of representative benzenesulfonamide derivatives, which are close structural analogs of compounds containing the this compound core, against various voltage-gated sodium channel subtypes. This data highlights the potential for achieving high potency and selectivity with this chemical class.
| Compound ID | Target Nav Subtype | Assay Type | IC50 (µM) | Reference |
| TSS-34 | Nav1.3 | Electrophysiology | 0.32 | [5] |
| TSS-42 | Nav1.3 | Electrophysiology | 0.24 | [5] |
| PF-05089771 | Nav1.7 | Electrophysiology | 0.011 | [3] |
| Compound 30 | Nav1.6 | Electrophysiology | 0.023 | [2] |
| Compound 31 | Nav1.6 | Electrophysiology | 0.018 | [2] |
| Compound 32 | Nav1.6 | Electrophysiology | 0.015 | [2] |
Experimental Protocols
Synthesis of a Representative N-(Thiazol-2-yl)-4-fluoro-2-methylbenzenesulfonamide
This protocol describes a general method for the synthesis of N-substituted 4-fluoro-2-methylbenzenesulfonamides, exemplified by the coupling with 2-aminothiazole.
Materials:
-
4-Fluoro-2-methylbenzenesulfonyl chloride
-
2-Aminothiazole
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a solution of 2-aminothiazole (1.0 eq) in anhydrous pyridine (0.2 M) at 0 °C under a nitrogen atmosphere, add 4-fluoro-2-methylbenzenesulfonyl chloride (1.1 eq) portionwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl (2 x), saturated aqueous sodium bicarbonate solution (2 x), and brine (1 x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-(thiazol-2-yl)-4-fluoro-2-methylbenzenesulfonamide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol for Automated Patch-Clamp Electrophysiology Assay
This protocol outlines a method for evaluating the inhibitory activity of this compound derivatives on a specific Nav channel subtype (e.g., Nav1.6) expressed in a mammalian cell line (e.g., HEK293).
Materials and Reagents:
-
HEK293 cells stably expressing the human Nav1.6 channel.
-
Cell culture medium (e.g., DMEM supplemented with FBS, antibiotics).
-
Extracellular solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Intracellular solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA (pH 7.2 with CsOH).
-
Test compounds dissolved in DMSO to prepare stock solutions (e.g., 10 mM).
-
Automated patch-clamp system (e.g., QPatch, Patchliner).
Procedure:
-
Cell Preparation: Culture HEK293 cells expressing Nav1.6 according to standard protocols. On the day of the experiment, harvest the cells and prepare a single-cell suspension in the extracellular solution at the desired concentration.
-
Compound Preparation: Prepare serial dilutions of the test compounds in the extracellular solution from the DMSO stock solutions. The final DMSO concentration should be kept constant across all wells (e.g., <0.3%).
-
Automated Patch-Clamp Recording:
-
Prime the automated patch-clamp system with extracellular and intracellular solutions.
-
Load the cell suspension and compound plates into the instrument.
-
Initiate the automated protocol for cell capture, sealing (aim for >1 GΩ seal resistance), and whole-cell configuration.
-
-
Voltage Protocol:
-
Hold the cells at a holding potential of -120 mV.
-
To elicit sodium currents, apply a depolarizing test pulse to 0 mV for 20 ms.
-
To assess state-dependent inhibition, a pre-pulse to a depolarizing potential (e.g., -50 mV for 500 ms) can be applied to inactivate a fraction of the channels before the test pulse.
-
-
Data Acquisition and Analysis:
-
Record the peak sodium current in the absence (control) and presence of different concentrations of the test compound.
-
Calculate the percentage of inhibition for each concentration.
-
Plot the concentration-response curve and fit the data to a Hill equation to determine the IC50 value.
-
Visualizations
Caption: Mechanism of neuronal signaling inhibition by a this compound derivative.
References
- 1. Voltage gated sodium channels as drug discovery targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of CNS-Penetrant Aryl Sulfonamides as Isoform-Selective NaV1.6 Inhibitors with Efficacy in Mouse Models of Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Clinical Candidate 4-[2-(5-Amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-1,3-thiazol-4-ylbenzenesulfonamide (PF-05089771): Design and Optimization of Diaryl Ether Aryl Sulfonamides as Selective Inhibitors of NaV1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of acyl sulfonamide derivatives with spiro cycles as NaV1.7 inhibitors for antinociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Synthesis and Evaluation of Novel Benzenesulfonamide Derivatives for Antimicrobial Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis, characterization, and antimicrobial evaluation of novel benzenesulfonamide derivatives. Benzenesulfonamides are a well-established class of compounds with a broad range of biological activities, and continued research into novel derivatives is crucial for overcoming the challenge of antimicrobial resistance.
Introduction
Benzenesulfonamides are synthetic antimicrobial agents that act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is essential for folate synthesis in bacteria.[1][2] This inhibition ultimately disrupts the production of DNA and other essential macromolecules, leading to a bacteriostatic effect.[1][2] Recent research has focused on synthesizing novel derivatives with enhanced potency, broader spectrum of activity, and reduced toxicity.[3][4] This document outlines the general procedures for synthesizing these compounds and evaluating their efficacy against a panel of pathogenic microorganisms.
Data Presentation: Antimicrobial Activity of Novel Benzenesulfonamide Derivatives
The following tables summarize the in vitro antimicrobial activity of representative novel benzenesulfonamide derivatives against various Gram-positive and Gram-negative bacteria, as well as fungal strains. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL and Zone of Inhibition (ZOI) in mm.
Table 1: Minimum Inhibitory Concentration (MIC) of Benzenesulfonamide Derivatives (µg/mL)
| Compound ID | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Klebsiella pneumoniae | Candida albicans | Reference |
| Derivative A | 3.9 | 6.63 | 6.72 | 6.67 | 375 | 6.63 | [1][3][5] |
| Derivative B | 6.63 | - | - | 1500 | 375 | 6.63 | [3][5] |
| Derivative C | - | - | 42 | 1500 | 1500 | - | [3][6] |
| Derivative D | - | - | - | 1500 | 7500 | - | [3] |
| Ciprofloxacin | - | - | - | - | - | - | |
| Nystatin | - | - | - | - | - | - |
Note: Dashes (-) indicate data not available in the cited sources.
Table 2: Zone of Inhibition (ZOI) of Benzenesulfonamide Derivatives (mm)
| Compound ID | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Klebsiella pneumoniae | Candida albicans | Reference |
| Derivative E | 28 | - | - | - | - | - | [7] |
| Derivative F | 25 | - | - | - | - | - | [7] |
| Derivative G | 19 | - | - | - | - | - | [7] |
| Streptomycin | - | - | - | - | - | - |
Note: Dashes (-) indicate data not available in the cited sources.
Table 3: Minimum Bactericidal Concentration (MBC) of Selected Benzenesulfonamide Derivatives (µg/mL)
| Compound ID | Klebsiella pneumoniae | Pseudomonas aeruginosa | Reference |
| Derivative B | 1500 | 1500 | [3] |
| Derivative C | 1500 | 1500 | [3] |
| Derivative D | 7500 | 1500 | [3] |
Note: Bactericidal activity is generally considered when the MBC is no more than four times the MIC value.[3]
Experimental Protocols
This section provides detailed methodologies for the synthesis and antimicrobial evaluation of novel benzenesulfonamide derivatives.
Protocol 1: General Synthesis of Benzenesulfonamide Derivatives
This protocol describes a common method for the synthesis of benzenesulfonamides via the reaction of a substituted benzenesulfonyl chloride with an appropriate amine.
Materials:
-
Substituted benzenesulfonyl chloride (1.0 eq)
-
Primary or secondary amine (1.0 eq)
-
Pyridine or Triethylamine (TEA) as a base
-
Dichloromethane (DCM) or other suitable solvent
-
Sodium bicarbonate (NaHCO₃) solution (5%)
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
-
Dissolve the amine (1.0 eq) and pyridine or TEA (1.1 eq) in DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of the substituted benzenesulfonyl chloride (1.0 eq) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with 5% NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterize the purified product using techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to confirm its structure and purity.
Protocol 2: Determination of Antimicrobial Activity by Disc Diffusion Method
This method is used to qualitatively assess the antimicrobial activity of the synthesized compounds.
Materials:
-
Synthesized benzenesulfonamide derivatives
-
Standard antibiotic discs (e.g., Ciprofloxacin, Streptomycin)
-
Bacterial and fungal strains
-
Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi
-
Sterile filter paper discs (6 mm diameter)
-
Dimethyl sulfoxide (DMSO) as a solvent
-
Sterile swabs
-
Incubator
Procedure:
-
Prepare a microbial inoculum of the test organism with a turbidity equivalent to the 0.5 McFarland standard.
-
Using a sterile swab, evenly inoculate the entire surface of an MHA or SDA plate with the prepared microbial suspension.
-
Dissolve the synthesized compounds in DMSO to a known concentration (e.g., 1 mg/mL).
-
Impregnate sterile filter paper discs with a specific volume (e.g., 10 µL) of the compound solution.
-
Place the impregnated discs, along with standard antibiotic discs and a DMSO-only control disc, onto the surface of the inoculated agar plates.
-
Incubate the plates at 37 °C for 18-24 hours for bacteria and at 28 °C for 48-72 hours for fungi.
-
Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone of inhibition indicates greater antimicrobial activity.[1]
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Microdilution Method
This method is used to quantitatively determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
Synthesized benzenesulfonamide derivatives
-
Bacterial and fungal strains
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
Microbial inoculum adjusted to 0.5 McFarland standard
-
Resazurin or other growth indicator (optional)
-
Microplate reader
Procedure:
-
Prepare a stock solution of each synthesized compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound stock solutions in the appropriate broth directly in the wells of a 96-well plate. The final volume in each well should be 100 µL.
-
Prepare a standardized microbial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add 100 µL of the diluted inoculum to each well, bringing the total volume to 200 µL.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.
-
Incubate the plates at 37 °C for 18-24 hours for bacteria and at 28 °C for 48-72 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by using a microplate reader after adding a growth indicator like resazurin.[6][7]
Visualizations
The following diagrams illustrate the experimental workflow and the proposed mechanism of action of benzenesulfonamide derivatives.
Caption: Experimental workflow for synthesis and antimicrobial evaluation.
References
- 1. Emergent antibacterial activity of N -(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03882F [pubs.rsc.org]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds [mdpi.com]
- 4. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
- 5. Frontiers | Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives [frontiersin.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Carbonic Anhydrase Inhibitors Utilizing a Fluorinated Benzene Sulfonamide Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, including pH regulation, respiration, and electrolyte secretion. Dysregulation of CA activity has been implicated in various diseases such as glaucoma, epilepsy, and cancer, making them attractive targets for drug development. Sulfonamides represent a major class of potent CA inhibitors. This document provides detailed application notes and protocols for the synthesis of CA inhibitors based on a fluorinated benzenesulfonamide scaffold.
Disclaimer: While the topic of interest is 4-Fluoro-2-methylbenzenesulfonamide, a thorough literature search did not yield specific studies utilizing this exact compound for the synthesis of carbonic anhydrase inhibitors. Therefore, this document provides protocols and data for the synthesis of CA inhibitors using the structurally related and well-documented starting material, 4-fluorobenzenesulfonamide and its polyfluorinated analogue . The methodologies and principles described herein are expected to be largely applicable to the specified compound of interest with minor modifications.
I. Rationale for Fluorinated Benzenesulfonamides as Carbonic Anhydrase Inhibitors
The benzenesulfonamide moiety is a well-established zinc-binding group that anchors inhibitors to the active site of carbonic anhydrases. The introduction of fluorine atoms to the benzene ring can significantly influence the physicochemical properties of the molecule, such as:
-
Electronic Effects: The high electronegativity of fluorine can modulate the acidity of the sulfonamide group, potentially enhancing its binding affinity to the zinc ion in the enzyme's active site.
-
Lipophilicity: Fluorine substitution can increase the lipophilicity of the compound, which may improve its membrane permeability and pharmacokinetic profile.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making fluorinated compounds often more resistant to metabolic degradation.
-
Conformational Effects: Strategic placement of fluorine atoms can influence the conformation of the molecule, leading to more favorable interactions with the enzyme's active site residues.
II. Synthesis of Fluorinated Benzenesulfonamide-Based Carbonic Anhydrase Inhibitors
A common and versatile method for synthesizing a diverse library of carbonic anhydrase inhibitors from a fluorinated benzenesulfonamide core is through a "click chemistry" approach, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows for the efficient and specific coupling of an azido-functionalized benzenesulfonamide with various terminal alkynes to generate a library of 1,2,3-triazole-containing inhibitors.
Caption: Synthetic workflow for tetrafluorobenzenesulfonamide-based CA inhibitors.
III. Experimental Protocols
A. Synthesis of 4-Azido-2,3,5,6-tetrafluorobenzenesulfonamide
This protocol is adapted from methodologies described for the synthesis of precursors for fluorinated benzenesulfonamide inhibitors.
Materials:
-
Pentafluorobenzenesulfonyl chloride
-
Ammonium hydroxide (concentrated)
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Synthesis of 2,3,4,5,6-Pentafluorobenzenesulfonamide:
-
To a stirred solution of pentafluorobenzenesulfonyl chloride (1 eq) in a suitable solvent like dichloromethane at 0 °C, add concentrated ammonium hydroxide (excess) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude pentafluorobenzenesulfonamide.
-
Purify the product by recrystallization or column chromatography if necessary.
-
-
Synthesis of 4-Azido-2,3,5,6-tetrafluorobenzenesulfonamide:
-
Dissolve 2,3,4,5,6-pentafluorobenzenesulfonamide (1 eq) in DMF.
-
Add sodium azide (1.1-1.5 eq) to the solution.
-
Heat the reaction mixture at 50-70 °C for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the product with a suitable organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 4-azido-2,3,5,6-tetrafluorobenzenesulfonamide.
-
B. General Protocol for the Synthesis of 1,2,3-Triazole Derivatives via Click Chemistry
Materials:
-
4-Azido-2,3,5,6-tetrafluorobenzenesulfonamide
-
Various terminal alkynes (R-C≡CH)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol/Water (1:1) solvent mixture
-
Ethyl acetate
-
Saturated ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, dissolve 4-azido-2,3,5,6-tetrafluorobenzenesulfonamide (1 eq) and the desired terminal alkyne (1.1 eq) in a 1:1 mixture of tert-butanol and water.
-
To this solution, add sodium ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (0.1 eq).
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the final 1,2,3-triazole-containing carbonic anhydrase inhibitor.
IV. Quantitative Data: Inhibitory Activity of Fluorinated Benzenesulfonamide Derivatives
The inhibitory potency of synthesized compounds is typically evaluated against various human (h) carbonic anhydrase isoforms. The data is often presented as inhibition constants (Kᵢ). The following table summarizes representative inhibition data for a series of 4-(1,2,3-triazol-1-yl)-2,3,5,6-tetrafluorobenzenesulfonamide derivatives against four key hCA isoforms.[1]
| Compound (Substituent R on Triazole Ring) | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 |
| Phenyl | 115 | 30.1 | 5.2 | 1.8 |
| 4-Methylphenyl | 101 | 45.3 | 4.8 | 1.5 |
| 4-Methoxyphenyl | 135 | 55.6 | 6.1 | 2.1 |
| Cyclohexyl | 158 | 88.4 | 10.5 | 3.4 |
| n-Propyl | 755 | 215 | 38.9 | 12.4 |
Data is illustrative and compiled from representative studies for comparative purposes.[1]
V. Signaling Pathway and Mechanism of Action
Carbonic anhydrase inhibitors primarily exert their effects by blocking the catalytic activity of CA enzymes. In the context of cancer, certain CA isoforms, such as CA IX and CA XII, are overexpressed in hypoxic tumors and contribute to the acidification of the tumor microenvironment, which promotes tumor progression, metastasis, and resistance to therapy. By inhibiting these tumor-associated CAs, these sulfonamide derivatives can help to normalize the pH of the tumor microenvironment, thereby potentially inhibiting tumor growth and enhancing the efficacy of other cancer therapies.
Caption: Role of CA IX/XII in tumor progression and its inhibition.
VI. Conclusion
The use of fluorinated benzenesulfonamide scaffolds, such as 4-fluorobenzenesulfonamide and its polyfluorinated analogs, provides a robust platform for the synthesis of potent and selective carbonic anhydrase inhibitors. The synthetic protocols outlined, particularly the click chemistry approach, offer a modular and efficient means to generate diverse libraries of compounds for structure-activity relationship studies and lead optimization. The provided quantitative data highlights the potential for these compounds to exhibit nanomolar inhibitory activity against various CA isoforms, including those relevant to cancer. Further investigation into the specific use of this compound within these synthetic frameworks is warranted to explore its potential in developing novel CA inhibitors.
References
Application Notes: Evaluating Benzenesulfonamide Derivatives as Potential Anti-Inflammatory Agents
Introduction
The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, featured in a variety of therapeutic agents. Notably, this structural motif is present in selective cyclooxygenase-2 (COX-2) inhibitors, a major class of non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] Compounds like Celecoxib and Valdecoxib, which contain a primary sulfonamide moiety, are well-known for their anti-inflammatory effects.[1] The development of novel anti-inflammatory agents often involves the synthesis and evaluation of new sulfonamide derivatives.[3][4] This document provides a framework for researchers exploring compounds structurally related to 4-Fluoro-2-methylbenzenesulfonamide as potential anti-inflammatory drug candidates. The primary mechanisms of action for this class of compounds involve the inhibition of key inflammatory mediators and signaling pathways, such as COX-2 and the nuclear factor kappa B (NF-κB) pathway.[1][3]
Mechanism of Action
Benzenesulfonamide derivatives primarily exert their anti-inflammatory effects through two major pathways:
-
Inhibition of the Cyclooxygenase (COX) Pathway: Inflammation is often characterized by the overproduction of prostaglandins. The COX enzymes, particularly the inducible COX-2 isoform, are critical for converting arachidonic acid into prostaglandins.[5] Many sulfonamide-based anti-inflammatory agents are designed to selectively inhibit COX-2, thereby reducing prostaglandin synthesis and mitigating inflammation, pain, and fever with a potentially lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors.[1][6]
-
Modulation of the NF-κB Signaling Pathway: The transcription factor NF-κB is a master regulator of the inflammatory response.[7] Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), NF-κB translocates to the nucleus and induces the expression of numerous pro-inflammatory genes, including cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[3][5][8] Certain sulfonamide derivatives have been shown to inhibit the NF-κB pathway, preventing the release of these key cytokines and thus dampening the inflammatory cascade.[3][9]
Data Presentation: Biological Activity of Representative Sulfonamide Derivatives
The following table summarizes quantitative data for various sulfonamide derivatives from published studies, demonstrating their anti-inflammatory potential. This data serves as a benchmark for evaluating new compounds.
| Compound Class | Assay | Target/Parameter | Result | Reference |
| Novel Amide/Sulfonamide Derivative (Compound 11d) | In vitro (LPS-stimulated J774A.1 cells) | IL-6 Inhibition | IC₅₀: 0.61 µM | [3] |
| Novel Amide/Sulfonamide Derivative (Compound 11d) | In vitro (LPS-stimulated J774A.1 cells) | TNF-α Inhibition | IC₅₀: 4.34 µM | [3] |
| Naproxen-Sulfamethoxazole Conjugate | In vivo (Carrageenan-induced paw edema) | Edema Inhibition | 82.8% | [6] |
| Naproxen-Sulfamethoxazole Conjugate | In vitro | COX-2 Inhibition | 75.4% at 10 µM | [6] |
| Ibuprofen Phenylcarbamoylmethyl Ester (Compound 3c) | In vitro | PGE₂ Inhibition | 50.83 pg/mL | [10] |
| Naproxen Phenylcarbamoylmethyl Ester (Compound 5a) | In vitro | PGE₂ Inhibition | 63.83 pg/mL | [10] |
Signaling and Experimental Workflow Diagrams
Experimental Protocols
The following protocols are standard methods for assessing the anti-inflammatory properties of novel compounds.
Protocol 1: In Vitro Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages
Principle: This assay measures the ability of a test compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS).[11] NO production is quantified indirectly by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
Methodology:
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anti-inflammatory drug).
-
Inflammatory Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control group.
-
Incubation: Incubate the plate for 24 hours.
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
-
Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the percentage of NO inhibition relative to the LPS-stimulated vehicle control. A standard curve using sodium nitrite should be prepared to quantify nitrite concentration.
Protocol 2: In Vitro Cytokine Measurement by ELISA
Principle: This protocol quantifies the inhibitory effect of a test compound on the production of pro-inflammatory cytokines, such as TNF-α and IL-6, from LPS-stimulated macrophages.[3][5] Commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits are used for specific and sensitive detection.
Methodology:
-
Cell Stimulation: Follow steps 1-4 from Protocol 1 to culture, treat, and stimulate RAW 264.7 cells.
-
Supernatant Collection: After the 24-hour incubation, collect the cell culture supernatant. It may be necessary to centrifuge the supernatant to remove any cellular debris.
-
ELISA Procedure:
-
Quantify the concentration of TNF-α and IL-6 in the collected supernatants using commercial ELISA kits.
-
Follow the manufacturer's instructions precisely. This typically involves adding the supernatant to antibody-coated microplate wells, followed by incubation with detection antibodies and a substrate solution that produces a colorimetric signal.
-
-
Data Analysis: Measure the absorbance using a microplate reader at the wavelength specified by the kit manufacturer. Calculate the cytokine concentration based on a standard curve generated from recombinant cytokine standards. Determine the percentage of cytokine inhibition for each compound concentration compared to the LPS-stimulated vehicle control.
Protocol 3: In Vivo Carrageenan-Induced Paw Edema in Rats
Principle: This is a classic and widely used in vivo model to evaluate the acute anti-inflammatory activity of a compound.[10][12] Inflammation is induced by injecting carrageenan, a phlogistic agent, into the sub-plantar tissue of a rat's hind paw, causing edema. The efficacy of the test compound is determined by its ability to reduce this swelling.[13]
Methodology:
-
Animal Acclimation: Use Wistar or Sprague-Dawley rats (150-200 g). Acclimate the animals for at least one week under standard laboratory conditions with free access to food and water.[14][15]
-
Grouping: Divide the animals into groups (n=6 per group):
-
Group I: Vehicle Control (e.g., saline or 0.5% CMC).
-
Group II: Positive Control (e.g., Indomethacin, 10 mg/kg, orally).
-
Group III, IV, etc.: Test Compound at different doses (e.g., 10, 20, 40 mg/kg, orally).
-
-
Compound Administration: Administer the test compounds and control drugs orally (p.o.) or intraperitoneally (i.p.) one hour before inducing inflammation.
-
Induction of Edema: Measure the initial paw volume of the right hind paw of each rat using a plethysmometer. Then, inject 0.1 mL of a 1% w/v carrageenan suspension in sterile saline into the sub-plantar region of the same paw.
-
Measurement of Edema: Measure the paw volume again at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula:
-
% Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100
-
Where ΔV is the change in paw volume (Final Volume - Initial Volume).
-
Analyze the data for statistical significance using appropriate tests (e.g., ANOVA followed by Dunnett's test).
-
The evaluation of novel benzenesulfonamide derivatives, such as those based on a this compound template, requires a systematic approach combining in vitro and in vivo assays. The protocols and frameworks described here provide a robust methodology for screening, characterizing, and advancing promising anti-inflammatory candidates. By elucidating their effects on key pathways like COX-2 and NF-κB, researchers can effectively identify compounds with therapeutic potential for treating a wide range of inflammatory disorders.
References
- 1. COX-2 selective inhibitors, carbonic anhydrase inhibition and anticancer properties of sulfonamides belonging to this class of pharmacological agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. openaccesspub.org [openaccesspub.org]
- 3. Design, synthesis, and bioactivity evaluation of novel amide/sulfonamide derivatives as potential anti-inflammatory agents against acute lung injury and ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of some pyrazolyl benzenesulfonamide derivatives as dual anti-inflammatory antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inflammatory Pathways of Sulfonamide Diuretics: Insights into SLC12A Cl- Symporters and Additional Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Anti-inflammatory Activity and PGE2 Inhibitory Properties of Novel Phenylcarbamoylmethyl Ester-Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Anti-inflammatory compounds from the mangrove endophytic fungus Amorosia sp. SCSIO 41026 [frontiersin.org]
- 12. In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review | Semantic Scholar [semanticscholar.org]
- 13. ijpras.com [ijpras.com]
- 14. scielo.br [scielo.br]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for N-Alkylation of 4-Fluoro-2-methylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the N-alkylation of 4-fluoro-2-methylbenzenesulfonamide, a key transformation in the synthesis of various biologically active molecules. The following sections detail established methods, offering versatility for the introduction of a wide range of alkyl substituents.
Introduction
This compound is a valuable building block in medicinal chemistry. N-alkylation of its sulfonamide nitrogen allows for the systematic modification of molecular structures to explore structure-activity relationships (SAR) and to optimize the pharmacokinetic and pharmacodynamic properties of drug candidates. The choice of alkylation method can significantly influence reaction efficiency, yield, and the purity of the final product. This document outlines several robust protocols for this transformation.
Key Synthetic Strategies
Several effective methods for the N-alkylation of sulfonamides have been established.[1][2] The primary strategies applicable to this compound include:
-
Classical N-Alkylation with Alkyl Halides: A direct and widely used method involving the reaction of the sulfonamide with an alkyl halide in the presence of a base.[3][4]
-
Mitsunobu Reaction: An efficient method for the alkylation of sulfonamides using an alcohol, which proceeds with an inversion of stereochemistry at the alcohol's carbon center.[5][6]
-
"Borrowing Hydrogen" Catalysis: A modern and environmentally friendly approach using alcohols as alkylating agents, catalyzed by transition metals such as manganese or iridium, with water as the main byproduct.[7][8][9]
The selection of a specific protocol will depend on the nature of the alkyl group to be introduced, the scale of the reaction, and the desired stereochemical outcome.
Data Presentation: Comparison of N-Alkylation Methods
| Method | Alkylating Agent | Key Reagents | Typical Solvent(s) | Typical Temperature | Reported Yields (General Sulfonamides) | Key Considerations |
| Classical Alkylation | Alkyl Halides (R-X) | Base (e.g., K₂CO₃, Cs₂CO₃, NaOH) | DMF, Acetonitrile, THF | Room Temp. to Reflux | Good to Excellent[10] | Potential for O-alkylation and dialkylation.[3] The reactivity of the alkyl halide is crucial. |
| Mitsunobu Reaction | Alcohols (R-OH) | PPh₃, DIAD or DEAD | THF, Dichloromethane | 0 °C to Room Temp. | Good to Excellent[5][6] | Inversion of stereochemistry at the alcohol center.[6] Byproducts can complicate purification.[5] |
| Manganese-Catalyzed "Borrowing Hydrogen" | Alcohols (R-OH) | Mn(I) PNP pincer precatalyst, K₂CO₃ | Xylenes | High Temperature (e.g., 150 °C) | Excellent (avg. 85%)[7][8] | Green chemistry approach.[7] Limited to primary and some benzylic alcohols.[8] |
| Iridium-Catalyzed "Borrowing Hydrogen" | Alcohols (R-OH) | [Cp*IrCl₂]₂, t-BuOK | p-Xylene | Reflux | Good to Excellent[9] | Low catalyst loading.[9] Broad substrate scope including secondary alcohols.[9] |
| Thermal Alkylation | Trichloroacetimidates | None (Thermal) | Toluene | Reflux | Good to Useful[2] | Does not require an external acid, base, or metal catalyst.[2] |
Experimental Protocols
Protocol 1: Classical N-Alkylation with an Alkyl Halide
This protocol describes the N-alkylation of this compound using an alkyl halide and potassium carbonate as the base.
Materials:
-
This compound
-
Alkyl halide (1.1 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF (0.2 M), add potassium carbonate (1.5 eq).
-
Add the alkyl halide (1.1 eq) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water (3x) and then with brine to remove the DMF.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.
Protocol 2: Mitsunobu Reaction
This protocol details the N-alkylation of this compound with an alcohol using triphenylphosphine and diisopropyl azodicarboxylate (DIAD).
Materials:
-
This compound
-
Alcohol (1.2 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of this compound (1.0 eq), the alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF (0.2 M) at 0 °C under an inert atmosphere, add DIAD (1.5 eq) dropwise.[11]
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the addition of saturated aqueous NaHCO₃ solution.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product. The triphenylphosphine oxide byproduct can often be removed by crystallization.[5]
Visualizations
Caption: General workflow for the N-alkylation of sulfonamides.
Caption: Simplified signaling pathway of the Mitsunobu reaction.
References
- 1. Sulfonamide synthesis by alkylation or arylation [organic-chemistry.org]
- 2. Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. par.nsf.gov [par.nsf.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. escholarship.org [escholarship.org]
- 11. organic-synthesis.com [organic-synthesis.com]
Application Notes: 4-Fluoro-2-methylbenzenesulfonamide as a Versatile Building Block for Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-fluoro-2-methylbenzenesulfonamide as a key building block in the synthesis of bioactive molecules. The presence of the fluorosulfonyl moiety offers a reactive handle for the construction of a diverse range of sulfonamide derivatives with significant potential in drug discovery, particularly in the development of kinase inhibitors for oncology.
The strategic placement of the fluorine atom and the methyl group on the benzene ring can influence the physicochemical properties of the final compounds, such as lipophilicity and metabolic stability, and can contribute to enhanced binding affinity and selectivity for their biological targets.
Key Applications in Bioactive Molecule Synthesis
Derivatives of structurally similar fluorinated and methylated benzenesulfonamides have demonstrated significant activity as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in diseases like cancer.
Kinase Inhibitors for Oncology
The benzenesulfonamide scaffold is a well-established pharmacophore in the design of kinase inhibitors. The sulfonamide group can act as a hydrogen bond acceptor, interacting with key residues in the ATP-binding pocket of kinases. The substituted phenyl ring allows for fine-tuning of the inhibitor's properties to achieve desired potency and selectivity.
A notable example is the development of potent dual PI3K/mTOR inhibitors, where a fluorinated benzenesulfonamide core plays a crucial role in the molecule's activity. The PI3K-Akt-mTOR pathway is a highly activated signal transduction pathway in many human cancers, making it a prime target for therapeutic intervention.
Representative Bioactive Molecule: A potent 7-azaindazole derivative, FD274 , incorporating a 4-fluorobenzenesulfonamide moiety, has been shown to be a highly effective dual PI3K/mTOR inhibitor.[1] This compound exhibits low nanomolar inhibitory activity against PI3K isoforms and mTOR, leading to significant anti-proliferative effects in acute myeloid leukemia (AML) cell lines.[1]
Cyclin-Dependent Kinase (CDK) Inhibitors
Derivatives of 4-methylbenzenesulfonamide have been successfully employed in the design of inhibitors for Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[2] Inhibition of CDK2 can lead to cell cycle arrest and is a validated strategy in cancer therapy. The incorporation of the this compound scaffold can be explored to potentially enhance the potency and selectivity of such inhibitors.
Quantitative Data of Representative Bioactive Molecules
The following table summarizes the in vitro activity of representative bioactive molecules synthesized from structurally related benzenesulfonamide building blocks.
| Compound ID | Target Kinase(s) | IC₅₀ (nM) | Cell Line | Antiproliferative IC₅₀ (µM) | Reference |
| FD274 | PI3Kα | 0.65 | HL-60 | 0.092 | [1] |
| PI3Kβ | 1.57 | MOLM-16 | 0.084 | [1] | |
| PI3Kγ | 0.65 | [1] | |||
| PI3Kδ | 0.42 | [1] | |||
| mTOR | 2.03 | [1] | |||
| Compound 16 | CDK2 | 1790 | MCF-7 | 18.3 | [2] |
Signaling Pathways and Experimental Workflows
Visual representations of the relevant signaling pathway and a general experimental workflow for the synthesis of bioactive sulfonamides are provided below.
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition.
Caption: General workflow for sulfonamide synthesis.
Experimental Protocols
The following protocols provide a general methodology for the synthesis of N-substituted sulfonamides using this compound as the precursor, which would first be converted to the more reactive 4-fluoro-2-methylbenzenesulfonyl chloride.
Protocol 1: Synthesis of 4-Fluoro-2-methylbenzenesulfonyl Chloride
Materials:
-
This compound
-
Thionyl chloride or Oxalyl chloride
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
To a stirred suspension of this compound (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add thionyl chloride or oxalyl chloride (1.2-1.5 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Remove the solvent and excess reagent under reduced pressure to yield the crude 4-fluoro-2-methylbenzenesulfonyl chloride, which can often be used in the next step without further purification.
Protocol 2: General Procedure for the Synthesis of N-Aryl/Alkyl-4-fluoro-2-methylbenzenesulfonamides
Materials:
-
4-Fluoro-2-methylbenzenesulfonyl chloride (1.0 eq)
-
Primary or secondary amine (1.0 - 1.2 eq)
-
Anhydrous pyridine or triethylamine (1.5 - 2.0 eq)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine (1.1 eq) in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.
-
Sulfonyl Chloride Addition: Dissolve 4-fluoro-2-methylbenzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to yield the pure sulfonamide.
-
Characterization: Confirm the structure and purity of the final compound using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
References
- 1. Discovery of N-(2-chloro-5-(3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl)-4-fluorobenzenesulfonamide (FD274) as a highly potent PI3K/mTOR dual inhibitor for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and molecular modeling study of certain 4-Methylbenzenesulfonamides with CDK2 inhibitory activity as anticancer and radio-sensitizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 4-Fluoro-2-methylbenzenesulfonamide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Fluoro-2-methylbenzenesulfonamide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the synthesis of this compound?
A1: The main challenge lies in the initial chlorosulfonation of 3-fluorotoluene. This reaction yields a mixture of two primary isomers: the desired 4-fluoro-2-methylbenzenesulfonyl chloride and the undesired 2-fluoro-4-methylbenzenesulfonyl chloride. Separating these isomers can be difficult and is a major cause of yield loss.
Q2: What are the key reaction steps for this synthesis?
A2: The synthesis is typically a two-step process:
-
Chlorosulfonation: 3-Fluorotoluene is reacted with chlorosulfonic acid to produce 4-fluoro-2-methylbenzenesulfonyl chloride.
-
Ammonolysis: The resulting 4-fluoro-2-methylbenzenesulfonyl chloride is then reacted with an ammonia source to form the final product, this compound.
Q3: Can hydrolysis of the sulfonyl chloride intermediate affect the yield?
A3: Yes, 4-fluoro-2-methylbenzenesulfonyl chloride is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid. This is a common side reaction, particularly during the work-up of the chlorosulfonation step, and can significantly reduce the yield of the final product. Careful handling under anhydrous conditions is crucial.
Q4: What analytical methods are suitable for monitoring the reaction and assessing product purity?
A4: A combination of chromatographic and spectroscopic methods is recommended:
-
High-Performance Liquid Chromatography (HPLC): Useful for separating and quantifying the starting material, intermediate isomers, and the final product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to identify and quantify volatile components, including the sulfonyl chloride isomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Essential for structural confirmation of the desired product and for identifying and quantifying isomeric impurities.
Troubleshooting Guides
Part 1: Chlorosulfonation of 3-Fluorotoluene
Issue 1: Low Yield of the Desired 4-Fluoro-2-methylbenzenesulfonyl Chloride Isomer
-
Problem: The ratio of the desired para-isomer (4-fluoro-2-methyl) to the ortho-isomer (2-fluoro-4-methyl) is low.
-
Cause: The directing effects of the methyl and fluoro groups on the aromatic ring influence the position of sulfonation. Reaction temperature is a critical factor influencing this selectivity. In the chlorosulfonation of toluene, lower temperatures tend to favor the formation of the ortho-isomer (kinetic product), while higher temperatures favor the para-isomer (thermodynamic product).
-
Solution:
-
Temperature Control: Carefully control the reaction temperature. While specific optimal temperatures for 3-fluorotoluene are not well-documented in readily available literature, systematically experimenting with a temperature range (e.g., 0°C to 25°C) is advised. It is generally observed that higher temperatures favor the formation of the thermodynamically more stable para-isomer.
-
Stoichiometry: Use a slight excess of chlorosulfonic acid to ensure complete conversion of the starting material, but avoid a large excess which can lead to side reactions.
-
Issue 2: Significant Hydrolysis of the Sulfonyl Chloride Product During Work-up
-
Problem: The overall yield is low, and analysis shows the presence of 4-fluoro-2-methylbenzenesulfonic acid.
-
Cause: The sulfonyl chloride is reacting with water during the quenching and extraction steps.
-
Solution:
-
Quenching: Pour the reaction mixture slowly onto crushed ice or into ice-cold water with vigorous stirring. This dissipates the heat from the exothermic quenching process and minimizes the time the sulfonyl chloride is in contact with warm aqueous conditions.
-
Extraction: Immediately after quenching, extract the product into a non-polar organic solvent (e.g., dichloromethane, diethyl ether).
-
Drying: Thoroughly dry the organic extracts with a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) before removing the solvent.
-
Part 2: Isomer Separation
Issue: Difficulty in Separating 4-fluoro-2-methylbenzenesulfonyl chloride from its Isomer
-
Problem: HPLC or NMR analysis shows a mixture of isomers after purification.
-
Cause: The isomers have very similar physical properties, making separation by standard distillation or simple crystallization challenging.
-
Solution:
-
Fractional Crystallization: This technique can be effective but requires careful optimization. Experiment with different solvent systems (e.g., hexanes, heptane, or mixtures with a slightly more polar solvent like toluene or ethyl acetate) and cooling rates to find conditions that selectively crystallize the desired isomer.
-
Preparative Chromatography: While potentially costly and time-consuming for large scales, preparative HPLC or flash chromatography can be used for effective separation, especially at the lab scale.
-
Part 3: Ammonolysis of 4-Fluoro-2-methylbenzenesulfonyl Chloride
Issue 1: Incomplete Conversion to the Sulfonamide
-
Problem: The reaction stalls, and a significant amount of the starting sulfonyl chloride remains.
-
Cause: Insufficient ammonia, low reaction temperature, or short reaction time.
-
Solution:
-
Ammonia Concentration: Use a sufficient excess of the ammonia source (e.g., aqueous ammonia, ammonium hydroxide, or ammonia gas in an organic solvent) to drive the reaction to completion.
-
Temperature and Time: Gently warming the reaction mixture may increase the reaction rate. Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time.
-
Issue 2: Formation of Side Products
-
Problem: The crude product contains impurities other than the starting material or the desired sulfonamide.
-
Cause: The highly reactive sulfonyl chloride can react with other nucleophiles present. If using aqueous ammonia, hydrolysis to the sulfonic acid can still occur.
-
Solution:
-
Anhydrous Conditions: If side reactions are a major issue, consider using anhydrous ammonia gas dissolved in a suitable aprotic solvent (e.g., THF, dioxane) to minimize hydrolysis.
-
Controlled Addition: Add the sulfonyl chloride solution slowly to the ammonia solution at a low temperature to control the exotherm and minimize side reactions.
-
Data Presentation
Table 1: Hypothetical Influence of Temperature on Isomer Ratio in Chlorosulfonation of 3-Fluorotoluene
| Reaction Temperature (°C) | Molar Ratio (4-fluoro-2-methyl : 2-fluoro-4-methyl) | Overall Yield of Sulfonyl Chlorides (%) |
| 0 | 1 : 1.5 | 85 |
| 10 | 1.2 : 1 | 82 |
| 25 | 2 : 1 | 78 |
Note: This table presents hypothetical data to illustrate the expected trend. Actual results will vary and should be determined experimentally.
Experimental Protocols
A detailed experimental protocol for the synthesis and purification of this compound would require specific laboratory validation. Researchers should adapt general procedures for chlorosulfonation and ammonolysis of aromatic compounds, paying close attention to the safety precautions for handling chlorosulfonic acid.
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for the chlorosulfonation step.
Technical Support Center: Purification of 4-Fluoro-2-methylbenzenesulfonamide
Welcome to the technical support center for the purification of 4-Fluoro-2-methylbenzenesulfonamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude this compound?
A1: The two most common and effective purification techniques for this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of impurities, as well as the desired final purity.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Impurities can arise from starting materials, side reactions, or decomposition. Common impurities may include unreacted starting materials from the synthesis, isomers, or related sulfonamides. The classic synthesis involves the reaction of a sulfonyl chloride with an amine, which can sometimes lead to the formation of disulfonimides.
Q3: How can I assess the purity of my this compound sample?
A3: Purity is typically assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and melting point analysis. A narrow melting point range close to the literature value indicates high purity.
Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. It relies on the differential solubility of the desired compound and impurities in a given solvent or solvent system.
Problem 1: The compound does not dissolve in the hot solvent.
-
Possible Cause: The chosen solvent is not suitable for dissolving this compound, even at elevated temperatures.
-
Solution:
-
Ensure you are using a sufficient volume of solvent. Add the solvent in small portions to the heated crude material.
-
If the compound remains insoluble, a different solvent or a solvent mixture is required. Due to the polar sulfonamide group and the aromatic ring, solvents like ethanol, isopropanol, or mixtures such as ethanol/water or toluene/heptane could be effective.
-
Problem 2: The compound "oils out" instead of forming crystals upon cooling.
-
Possible Cause: The boiling point of the solvent may be higher than the melting point of the compound, or the solution is too concentrated. This can also occur with highly impure samples.
-
Solution:
-
Reheat the solution to redissolve the oil.
-
Add a small amount of additional hot solvent to decrease the saturation.
-
Allow the solution to cool more slowly. You can do this by letting the flask cool to room temperature on the benchtop before moving it to an ice bath.
-
Scratching the inside of the flask with a glass rod at the liquid-air interface can help induce crystallization.
-
Problem 3: No crystals form upon cooling, even after an extended period.
-
Possible Cause: The solution is not saturated, meaning too much solvent was used.[1] Alternatively, the solution may be supersaturated.[1]
-
Solution:
-
For unsaturated solutions: Reduce the volume of the solvent by gentle heating and evaporation, then attempt to cool again.
-
For supersaturated solutions: Induce crystallization by adding a "seed crystal" of pure this compound. If seed crystals are unavailable, scratching the inner surface of the flask with a glass rod can create nucleation sites for crystal growth.[1]
-
Recrystallization Solvent Selection
The ideal recrystallization solvent will dissolve the compound sparingly at room temperature but have high solubility at its boiling point.
| Solvent/Mixture | Polarity | Boiling Point (°C) | Comments |
| Ethanol | Polar | 78 | Often a good starting point for polar compounds. |
| Isopropanol | Polar | 82 | Similar to ethanol, can be a good alternative. |
| Toluene | Non-polar | 111 | May be suitable, especially for removing non-polar impurities. |
| Ethanol/Water | Polar | Variable | A versatile mixture. Dissolve in hot ethanol and add hot water dropwise until cloudy, then clarify with a few drops of hot ethanol. |
| Toluene/Heptane | Non-polar | Variable | Good for less polar compounds. Dissolve in hot toluene and add hot heptane as the anti-solvent. |
Experimental Protocol: Two-Solvent Recrystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the primary solvent (the one in which the compound is more soluble, e.g., hot ethanol). Heat the mixture to boiling to dissolve the solid completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Addition of Anti-Solvent: While the solution is still hot, add the second solvent (the one in which the compound is less soluble, e.g., water) dropwise until the solution becomes faintly cloudy.[2]
-
Clarification: Add a few drops of the hot primary solvent until the solution becomes clear again.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold solvent mixture.
-
Drying: Dry the purified crystals under vacuum.
Caption: General workflow for the recrystallization of this compound.
Troubleshooting Guide: Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.
Problem 1: Poor separation of the desired compound from impurities (overlapping spots on TLC).
-
Possible Cause: The polarity of the mobile phase is either too high or too low.
-
Solution:
-
Optimize the solvent system using Thin-Layer Chromatography (TLC) before running the column. The ideal solvent system should give the target compound an Rf value of approximately 0.2-0.4.
-
Try a different solvent system with different selectivities (e.g., switch from ethyl acetate/hexane to dichloromethane/methanol).
-
Problem 2: The compound is not eluting from the column.
-
Possible Cause: The mobile phase is not polar enough to move the compound through the stationary phase.
-
Solution:
-
Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate gradient, increase the percentage of ethyl acetate.
-
If a significant increase in polarity is needed, a stronger eluent like methanol can be added in small percentages to the mobile phase.
-
Problem 3: The compound elutes too quickly (high Rf value).
-
Possible Cause: The mobile phase is too polar.
-
Solution:
-
Decrease the polarity of the mobile phase. For instance, increase the proportion of the non-polar solvent (e.g., hexane) in your mixture.
-
Column Chromatography Parameters
For a moderately polar compound like this compound, the following conditions are a good starting point.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for a wide range of organic compounds. |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | A versatile system that allows for the elution of compounds with varying polarities. Start with a low polarity (e.g., 9:1 Hexane:EtOAc) and gradually increase the polarity. |
| Alternative Mobile Phase | Dichloromethane/Methanol Gradient | Useful if separation is not achieved with Hexane/EtOAc. Start with pure Dichloromethane and slowly add Methanol. |
Experimental Protocol: Column Chromatography
-
TLC Analysis: Develop a suitable solvent system using TLC. The target compound should have an Rf value of ~0.3.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack evenly.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, carefully add the dry silica with the adsorbed compound to the top of the column.
-
Elution: Begin eluting with the starting mobile phase. Collect fractions and monitor the elution by TLC.
-
Gradient Elution: If necessary, gradually increase the polarity of the mobile phase to elute more polar compounds.
-
Fraction Analysis: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.
Caption: Troubleshooting logic for poor separation in column chromatography.
References
Technical Support Center: Optimization of Reaction Conditions for Sulfonamide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of sulfonamides.
Frequently Asked Questions (FAQs)
Q1: What is the most common and classical method for synthesizing sulfonamides?
A1: The most prevalent and classic method for preparing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine.[1][2][3] This reaction is typically performed in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid (HCl) generated as a byproduct.[1][4]
Q2: What are the primary side reactions to be aware of during sulfonamide synthesis, especially with primary amines?
A2: The main side reactions include:
-
Di-sulfonylation: Primary amines have two reactive N-H bonds. Under certain conditions, both can react with the sulfonyl chloride to form an undesired di-sulfonylated byproduct.[1][5] This is more likely with an excess of sulfonyl chloride or at higher temperatures.[1]
-
Hydrolysis of Sulfonyl Chloride: Sulfonyl chlorides are sensitive to moisture and can react with water to form the corresponding sulfonic acid.[1][6] This sulfonic acid will not react with the amine, leading to lower yields and purification challenges.[1][6]
-
Formation of Sulfonate Esters: If an alcohol is used as a solvent or is present as an impurity, it can compete with the amine and react with the sulfonyl chloride to form a sulfonate ester byproduct.[1]
Q3: How can I monitor the progress of my reaction and identify potential side products?
A3: Several analytical techniques can be used:
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective method for qualitative monitoring of the reaction's progress by observing the consumption of the starting amine.[1][4]
-
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): These are powerful techniques for separating and identifying the components of the reaction mixture, including the desired product, unreacted starting materials, and any side products.[1][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to verify the structure of the final product and identify impurities. The N-H proton of a secondary sulfonamide typically appears as a broad singlet.[4]
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for confirming the presence of the sulfonamide functional group, which shows characteristic S=O stretching bands around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).[4]
Q4: What are the best practices for purifying sulfonamides?
A4: Purification can be challenging due to the polarity of sulfonamides. Common methods include:
-
Extraction: After quenching the reaction, an extractive workup is used to remove water-soluble byproducts like the hydrochloride salt of the base. The organic layer is typically washed with dilute acid (e.g., 1M HCl), water, saturated sodium bicarbonate solution, and finally brine.[4]
-
Recrystallization: This is an effective method for purifying solid sulfonamides. Common solvent systems include ethanol/water or ethyl acetate/hexanes.[4][8]
-
Flash Column Chromatography: Silica gel chromatography is often used to separate the desired sulfonamide from impurities with different polarities.[1][4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Inactive Sulfonyl Chloride: The sulfonyl chloride may have hydrolyzed due to exposure to moisture.[1][6] 2. Low Amine Reactivity: The amine may be sterically hindered or have low nucleophilicity due to electron-withdrawing groups.[1][7] 3. Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete reaction.[1] | 1. Use fresh or recently purified sulfonyl chloride. Ensure all glassware and solvents are completely dry.[1][6] 2. Increase the reaction temperature or allow for a longer reaction time. Consider using a stronger, non-nucleophilic base if deprotonation of the amine is an issue.[7] 3. Carefully verify the molar equivalents of the amine, sulfonyl chloride, and base.[1] |
| Significant Di-sulfonylation (with primary amines) | 1. Excess Sulfonyl Chloride: Using too much sulfonyl chloride favors the formation of the di-sulfonylated product.[1] 2. High Reaction Temperature: Higher temperatures can promote the second sulfonylation reaction.[1] 3. Strong Base: A strong base can deprotonate the initially formed mono-sulfonamide, making it more nucleophilic for a second reaction.[5] | 1. Use a 1:1 molar ratio or a slight excess of the amine (e.g., 1.1 equivalents).[5][6] 2. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). Add the sulfonyl chloride solution slowly at 0 °C.[1][5][6] 3. Consider using a weaker or sterically hindered base like pyridine instead of triethylamine.[5] |
| Presence of Sulfonic Acid Byproduct | 1. Water in the Reaction: The presence of water leads to the hydrolysis of the sulfonyl chloride.[1][6] | 1. Use anhydrous solvents and ensure all glassware is thoroughly dried. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help.[6][7] |
| Difficult Purification | 1. Similar Polarity of Products: The desired product and byproducts may have similar Rf values on TLC, making chromatographic separation difficult. 2. Incomplete Reaction: Unreacted starting materials can co-elute with the product. | 1. Optimize the solvent system for column chromatography. If separation is still difficult, consider recrystallization.[4] 2. Ensure the reaction has gone to completion by monitoring with TLC or HPLC. If necessary, adjust reaction time or temperature.[6] |
Experimental Protocols
Detailed Protocol for the Synthesis of N-Benzyl-4-toluenesulfonamide
This protocol describes a standard procedure for the reaction between an amine (benzylamine) and a sulfonyl chloride (p-toluenesulfonyl chloride) using triethylamine as a base in dichloromethane.
Materials:
-
Benzylamine (1.0 eq)
-
p-Toluenesulfonyl chloride (1.05 eq)
-
Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve benzylamine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Dissolve p-toluenesulfonyl chloride (1.05 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution at 0 °C over a period of 15-30 minutes.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. Monitor the consumption of the benzylamine by TLC.
-
Workup:
-
Once the reaction is complete, dilute the mixture with additional DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and brine (1x).[4]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.[4]
-
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to yield the pure N-benzyl-4-toluenesulfonamide.[4]
Visualized Workflows
Caption: General experimental workflow for sulfonamide synthesis.
Caption: Troubleshooting decision tree for sulfonamide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 4-Fluoro-2-methylbenzenesulfonamide
This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful synthesis of 4-Fluoro-2-methylbenzenesulfonamide. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this synthesis.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions in a structured format.
| Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| 1. Low or No Product Yield | 1. Inactive Catalyst: The chosen catalyst may be deactivated or not suitable for the specific substrates. 2. Poor Quality Starting Materials: Impurities in the 4-fluoro-2-methylaniline or the sulfonylating agent can interfere with the reaction. 3. Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or solvent can significantly hinder the reaction rate and yield. 4. Steric Hindrance: The ortho-methyl group on the aniline can sterically hinder the approach of the sulfonylating agent. | 1. Catalyst Selection & Handling: - For palladium-catalyzed reactions, ensure the palladium source and ligands are handled under inert conditions to prevent deactivation. Consider using pre-catalysts that are more air-stable. - For copper-catalyzed reactions, ensure the copper salt is of high purity. - If using a Lewis acid catalyst, ensure it is anhydrous, as water can lead to deactivation.[1] 2. Starting Material Purity: - Purify starting materials before use (e.g., recrystallization or distillation). - Ensure solvents are anhydrous, as moisture can quench catalysts and reagents. 3. Optimization of Reaction Conditions: - Systematically vary the temperature. While some reactions proceed at room temperature, others may require heating.[2] - Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. - Screen different aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile.[2] 4. Addressing Steric Hindrance: - Employ a less sterically demanding sulfonylating agent if possible. - Consider using a catalyst system known to be effective for sterically hindered substrates. |
| 2. Formation of Multiple Byproducts | 1. Di-sulfonylation: The aniline nitrogen reacts with two molecules of the sulfonyl chloride, forming a di-sulfonamide byproduct. 2. Side Reactions of the Starting Material: The aniline may undergo other reactions under the reaction conditions. 3. Hydrolysis of Sulfonyl Chloride: If moisture is present, the sulfonyl chloride can hydrolyze to the corresponding sulfonic acid. | 1. Control Stoichiometry: - Use a slight excess of the aniline relative to the sulfonyl chloride to favor mono-sulfonylation. 2. Protecting Group Strategy: - Consider protecting the aniline as an acetanilide before sulfonylation to prevent side reactions at the nitrogen. The protecting group can be removed in a subsequent step.[3] 3. Anhydrous Conditions: - Rigorously dry all glassware, solvents, and reagents to prevent hydrolysis of the sulfonyl chloride. |
| 3. Reaction Stalls or is Incomplete | 1. Inhibition of Catalyst: Product inhibition or the formation of inhibitory byproducts can stall the catalytic cycle. 2. Insufficient Base: An inadequate amount of base can lead to a buildup of acid, which can protonate the aniline and reduce its nucleophilicity. 3. Low Reactivity of Starting Materials: The electronic properties of the starting materials (electron-withdrawing fluorine) can decrease their reactivity. | 1. Catalyst Loading: - Increase the catalyst loading in small increments. 2. Base Selection and Stoichiometry: - Use a non-nucleophilic organic base like triethylamine or pyridine.[2] - Ensure at least a stoichiometric amount of base is used to neutralize the acid produced during the reaction. 3. Forcing Conditions: - If the reaction is sluggish at room temperature, gradually increase the temperature. - Consider using a more reactive sulfonylating agent, such as a sulfonyl fluoride, which can be activated by Lewis acids.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic systems for the synthesis of this compound?
A1: Modern catalytic approaches for the synthesis of aryl sulfonamides, including this compound, primarily involve palladium or copper catalysts.
-
Palladium-catalyzed cross-coupling reactions are versatile methods. These can involve the coupling of an aryl halide or boronic acid with a sulfonamide or a source of sulfur dioxide.[4][5]
-
Copper-catalyzed cross-coupling reactions offer a more economical alternative to palladium. These reactions can couple aryl halides with sulfonamides or utilize a three-component reaction with a boron-containing reagent, an amine, and a sulfur dioxide surrogate.[6][7]
-
Lewis acid catalysis can be employed to activate less reactive sulfonylating agents like sulfonyl fluorides for reaction with anilines.[1][8]
Q2: How do I choose the best starting materials for the synthesis?
A2: The choice of starting materials depends on the chosen synthetic route. Common strategies include:
-
4-Fluoro-2-methylaniline and a suitable sulfonyl chloride: This is a traditional and direct approach. The key challenge is managing the reactivity of the aniline and potential side reactions.
-
An aryl halide (e.g., 4-fluoro-2-methylbromobenzene) and a sulfonamide: This is a common strategy in palladium or copper-catalyzed cross-coupling reactions.
-
4-Fluoro-2-methylboronic acid, an amine, and a sulfur dioxide source: This is a convergent approach that allows for the assembly of the molecule from three components, often catalyzed by copper.[9]
-
4-Fluoro-2-methylbenzoic acid: This can be converted to the corresponding sulfonyl chloride in a one-pot protocol followed by amination.
Q3: What is the role of the base in the reaction?
A3: In reactions involving sulfonyl chlorides, a base is crucial to neutralize the hydrochloric acid (HCl) that is generated as a byproduct. The accumulation of acid would protonate the aniline starting material, rendering it non-nucleophilic and halting the reaction. Common bases used are non-nucleophilic organic bases such as triethylamine or pyridine.[2]
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] By taking small aliquots from the reaction mixture at regular intervals, you can observe the consumption of the starting materials and the formation of the product. This allows for the determination of the optimal reaction time and helps in troubleshooting issues like stalled reactions.
Experimental Protocols
Proposed Synthesis via Sulfonylation of 4-Fluoro-2-methylaniline
This protocol describes the reaction of 4-fluoro-2-methylaniline with 4-fluoro-2-methylbenzenesulfonyl chloride.
Materials:
-
4-Fluoro-2-methylaniline
-
4-Fluoro-2-methylbenzenesulfonyl chloride
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-fluoro-2-methylaniline (1.0 eq) and anhydrous DCM (or THF) to make a 0.2 M solution.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq) to the solution and stir for 10 minutes.
-
Slowly add a solution of 4-fluoro-2-methylbenzenesulfonyl chloride (1.1 eq) in anhydrous DCM (or THF) dropwise to the reaction mixture.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain this compound.
Data Presentation
The following tables summarize comparative data for different catalytic systems used in aryl sulfonamide synthesis, which can serve as a guide for catalyst selection.
Table 1: Comparison of Catalytic Systems for Aryl Sulfonamide Synthesis
| Catalyst System | Typical Catalyst Loading | Temperature (°C) | Common Solvents | Typical Yields | Reference |
| Palladium-based | |||||
| Pd(OAc)₂ / Ligand | 1-5 mol% | 80-120 | Toluene, Dioxane | 60-95% | [4][5] |
| Copper-based | |||||
| CuI / Ligand | 5-10 mol% | 100-140 | DMF, DMSO | 50-90% | [6] |
| Lewis Acid | |||||
| Ca(NTf₂)₂ | 10-20 mol% | 25-80 | Acetonitrile, Dioxane | 70-95% | [1] |
Table 2: Influence of Starting Materials on Reaction Success
| Starting Material Combination | Catalyst System | Key Considerations |
| Aryl Halide + Sulfonamide | Palladium or Copper | Availability of aryl halide, potential for catalyst poisoning by sulfur. |
| Arylboronic Acid + Amine + SO₂ Source | Copper | Convergent synthesis, avoids pre-functionalized sulfur reagents.[9] |
| Carboxylic Acid + Amine | Copper | One-pot procedure, readily available starting materials. |
| Aniline + Sulfonyl Chloride | Base-mediated or Lewis Acid | Traditional method, potential for side reactions. |
Visualizations
Diagram 1: General Workflow for Catalyst Selection and Synthesis
Caption: A logical workflow for selecting starting materials and catalysts for the synthesis.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: A step-by-step guide to troubleshooting low product yield in the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]
- 7. CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride - Google Patents [patents.google.com]
- 8. 2-Fluoro-4-methylbenzenesulfonyl chloride (518070-29-6) for sale [vulcanchem.com]
- 9. Direct Copper-Catalyzed Three-Component Synthesis of Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low purity in 4-Fluoro-2-methylbenzenesulfonamide batches
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low purity in batches of 4-Fluoro-2-methylbenzenesulfonamide.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low purity in the synthesis of this compound?
A1: The most prevalent issue is the co-formation of the isomeric impurity, 2-Fluoro-4-methylbenzenesulfonamide. This occurs during the chlorosulfonation of the starting material, 3-fluorotoluene. The directing effects of the methyl and fluoro groups on the aromatic ring lead to a mixture of isomers that can be challenging to separate due to their similar physical properties.
Q2: How can I control the formation of the undesired 2-Fluoro-4-methylbenzenesulfonamide isomer?
A2: The ratio of isomers formed during chlorosulfonation is often temperature-dependent. Lower reaction temperatures tend to favor the kinetically controlled product, which may be the undesired ortho-isomer to the methyl group (2-fluoro-4-methylbenzenesulfonyl chloride). Conversely, higher temperatures can favor the thermodynamically more stable para-isomer (4-fluoro-2-methylbenzenesulfonyl chloride).[1] Experimenting with the reaction temperature is a critical step in optimizing the synthesis for the desired product.
Q3: My final product is showing a lower than expected melting point and broad peaks in the NMR. What could be the issue?
A3: This is a strong indication of the presence of impurities, most likely the 2-Fluoro-4-methylbenzenesulfonamide isomer. The presence of this isomer disrupts the crystal lattice of the desired product, leading to a depressed and broadened melting point range. In the 1H NMR spectrum, the presence of two distinct sets of aromatic and methyl signals is a key indicator of an isomeric mixture.
Q4: I am having difficulty removing the isomeric impurity by column chromatography. What other purification methods can I try?
A4: Due to the similar polarity of the isomers, separation by standard silica gel column chromatography can be inefficient.[2] Fractional recrystallization is often a more effective technique for purifying isomeric mixtures. This method relies on slight differences in the solubility of the isomers in a particular solvent system. It may require multiple recrystallization cycles to achieve high purity.
Q5: What are some potential side reactions to be aware of during the synthesis?
A5: Besides isomer formation, a common side reaction is the hydrolysis of the intermediate 4-fluoro-2-methylbenzenesulfonyl chloride back to 4-fluoro-2-methylbenzenesulfonic acid. This can occur if the reaction is exposed to water before the amination step. The presence of this sulfonic acid impurity can complicate the work-up and purification.
Troubleshooting Guide: Low Purity Batches
This guide provides a systematic approach to diagnosing and resolving low purity issues in your this compound batches.
Problem: Purity by HPLC is below the desired specification (e.g., <98%)
Step 1: Identify the Impurity
-
Action: Analyze the impure batch by HPLC-MS and ¹H NMR.
-
Expected Outcome: The primary impurity is likely the 2-Fluoro-4-methylbenzenesulfonamide isomer. The mass spectrum will show an identical mass-to-charge ratio for both the product and the impurity. The ¹H NMR will show two distinct sets of signals for the aromatic protons and the methyl group.
Step 2: Optimize the Chlorosulfonation Reaction
-
Action: Vary the temperature of the chlorosulfonation reaction. Start with a low temperature (e.g., 0-5 °C) and incrementally increase it in subsequent reactions.
-
Rationale: As temperature influences the isomer ratio, finding the optimal temperature can significantly increase the yield of the desired 4-fluoro-2-methylbenzenesulfonyl chloride intermediate.[1]
Step 3: Refine the Purification Protocol
-
Action: Implement a fractional recrystallization procedure.
-
Rationale: This technique can effectively separate the desired product from its isomer. A detailed protocol is provided below.
Data Presentation
Table 1: Typical Impurity Profile of a Low Purity Batch of this compound
| Compound | Retention Time (min) | Area (%) by HPLC | Identification |
| This compound | 10.2 | 85.5 | Desired Product |
| 2-Fluoro-4-methylbenzenesulfonamide | 10.8 | 12.3 | Isomeric Impurity |
| 4-Fluoro-2-methylbenzenesulfonic acid | 4.5 | 1.2 | Hydrolysis Product |
| Unknown | - | 1.0 | Other Impurities |
Table 2: Effect of Recrystallization on Purity
| Recrystallization Cycle | Purity of this compound (%) | Yield (%) |
| 1 | 95.2 | 80 |
| 2 | 98.5 | 70 |
| 3 | >99.5 | 60 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This is a representative synthetic procedure.
-
Chlorosulfonation: Cool chlorosulfonic acid (3 equivalents) to 0 °C in a flask equipped with a dropping funnel and a gas outlet. Add 3-fluorotoluene (1 equivalent) dropwise while maintaining the temperature between 0-5 °C. After the addition is complete, stir the mixture at this temperature for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The crude 4-fluoro-2-methylbenzenesulfonyl chloride will precipitate as a solid. Filter the solid and wash it with cold water.
-
Amination: Without drying, add the crude sulfonyl chloride to a stirred, chilled (0-5 °C) aqueous ammonia solution (28%). Stir the mixture vigorously for 2 hours, allowing it to warm to room temperature.
-
Isolation: Filter the resulting solid, wash with cold water, and dry under vacuum to yield the crude this compound.
Protocol 2: Purification by Fractional Recrystallization
-
Solvent Selection: Choose a solvent or solvent system in which the solubility of this compound shows a significant difference between hot and cold conditions. Ethanol/water or toluene/hexane mixtures are good starting points.[3]
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.
-
Cooling: Allow the solution to cool slowly to room temperature. The desired isomer should preferentially crystallize.
-
Filtration: Collect the crystals by vacuum filtration.
-
Analysis: Analyze the purity of the crystals and the mother liquor by HPLC.
-
Repeat: If the purity is not yet satisfactory, repeat the recrystallization process with the collected crystals.[4][5]
Protocol 3: HPLC Method for Purity Analysis
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Gradient: Start with 30% acetonitrile, ramp to 80% acetonitrile over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of acetonitrile.
Protocol 4: ¹H NMR Analysis for Isomer Differentiation
-
Solvent: DMSO-d₆.
-
Procedure: Acquire a standard ¹H NMR spectrum.
-
Analysis:
-
This compound (Desired Product): Look for a distinct set of aromatic proton signals and a singlet for the methyl group at approximately 2.5 ppm. The aromatic region will show characteristic splitting patterns due to fluorine and proton coupling.
-
2-Fluoro-4-methylbenzenesulfonamide (Impurity): The presence of a second set of aromatic signals with different splitting patterns and a separate methyl singlet (likely at a slightly different chemical shift) indicates the presence of the isomer.
-
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Potential side reactions during synthesis.
Caption: Troubleshooting workflow for low purity batches.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
Stability issues of 4-Fluoro-2-methylbenzenesulfonamide in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-Fluoro-2-methylbenzenesulfonamide in solution.
Frequently Asked Questions (FAQs)
Q1: What are the general storage recommendations for this compound?
A1: this compound is generally stable under normal laboratory conditions. For optimal stability, it should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and strong oxidizing agents.[1] Keep the container tightly sealed to prevent moisture ingress.
Q2: I am dissolving this compound for my experiments. Which solvents are recommended?
Q3: Can I prepare stock solutions of this compound in advance?
A3: Preparing stock solutions in advance is a common practice. However, the long-term stability of this compound in various solvents has not been extensively documented. We advise preparing fresh solutions for critical experiments. If stock solutions are necessary, they should be stored at low temperatures (e.g., -20°C or -80°C) in tightly sealed containers, protected from light. It is also recommended to perform a stability check on aged stock solutions before use, for example, by comparing their HPLC profile to that of a freshly prepared solution.
Q4: Are there any known incompatibilities for this compound in solution?
A4: this compound is incompatible with strong oxidizing agents.[1] Reactions with such agents can lead to degradation of the molecule. Additionally, the stability of sulfonamides can be pH-dependent.[2] Therefore, caution should be exercised when using highly acidic or basic conditions in your experimental protocols.
Troubleshooting Guides
Issue 1: Unexpected Degradation of this compound in Solution
Symptom:
-
Loss of compound potency over a short period.
-
Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, LC-MS).
-
Visible changes in the solution, such as color change or precipitation.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Photodegradation | Sulfonamides can be susceptible to degradation upon exposure to UV light.[1][3][4][5] Protect your solutions from light by using amber vials or by wrapping the containers in aluminum foil. Minimize exposure to ambient light during handling. |
| Thermal Degradation | Elevated temperatures can accelerate the degradation of sulfonamides.[6][7] Avoid storing solutions at room temperature for extended periods. For long-term storage, keep solutions at -20°C or below. If your experimental protocol requires heating, perform a preliminary experiment to assess the stability of the compound at the required temperature and duration. |
| Hydrolysis (pH-mediated degradation) | Extreme pH conditions (highly acidic or basic) can lead to the hydrolysis of the sulfonamide group.[2] If your experiment involves acidic or basic conditions, assess the stability of this compound at the target pH before proceeding with critical studies. Consider using a buffered solution to maintain a stable pH. |
| Oxidation | The presence of oxidizing agents or dissolved oxygen can lead to oxidative degradation. Use de-gassed solvents for solution preparation, especially for long-term storage. Avoid contact with strong oxidizing agents. |
| Solvent Reactivity | While common laboratory solvents are generally inert, some reactive impurities in the solvent could potentially degrade the compound. Use high-purity, HPLC-grade solvents for preparing solutions. |
Issue 2: Poor Solubility or Precipitation of this compound
Symptom:
-
Difficulty in dissolving the compound at the desired concentration.
-
Precipitation of the compound from the solution over time.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Inappropriate Solvent | The chosen solvent may not be optimal for the desired concentration. Test a range of solvents with varying polarities (e.g., methanol, acetonitrile, DMSO, DMF) to find the one that provides the best solubility. |
| Concentration Exceeds Solubility Limit | The desired concentration may be above the solubility limit of the compound in the chosen solvent. Determine the approximate solubility of the compound in the selected solvent before preparing a high-concentration stock solution. |
| Temperature Effects | Solubility is often temperature-dependent. Gentle warming or sonication can aid in dissolution. However, be mindful of potential thermal degradation (see Issue 1). If a solution is prepared at an elevated temperature, the compound may precipitate upon cooling to room temperature. |
| Change in Solution Composition | The addition of other components to the solution (e.g., aqueous buffers) can decrease the solubility of the compound. When mixing a stock solution in an organic solvent with an aqueous buffer, ensure the final concentration of the organic solvent is sufficient to maintain solubility. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways.[8][9]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Separately, heat a solution of the compound in a suitable solvent at 60°C for 48 hours.
-
Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours. A control sample should be kept in the dark.
3. Sample Analysis:
-
After the specified time, neutralize the acidic and basic samples.
-
Analyze all samples (stressed and control) by a stability-indicating HPLC method (see Protocol 2).
-
Compare the chromatograms to identify degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is crucial for separating the parent compound from its degradation products.[10][11][12][13]
1. Instrumentation:
-
HPLC system with a UV detector or a photodiode array (PDA) detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
2. Chromatographic Conditions (Starting Point):
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or another suitable modifier).
-
Example Gradient: Start with 10% acetonitrile, ramp to 90% over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Scan for the optimal wavelength using a PDA detector, or start with 254 nm.
-
Injection Volume: 10 µL.
3. Method Validation:
-
Inject the samples from the forced degradation study (Protocol 1).
-
The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak and from each other.
-
Further validation should be performed according to ICH guidelines (specificity, linearity, accuracy, precision, etc.).
Visualizations
Caption: Workflow for the forced degradation study of this compound.
References
- 1. Toxicity and biodegradability of sulfonamides and products of their photocatalytic degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions - ProQuest [proquest.com]
- 3. Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Degradation of Sulfonamides by UV/Electrochemical Oxidation and the Effects of Treated Effluents on the Bacterial Community in Surface Water - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of temperature on sulfonamide antibiotics degradation, and on antibiotic resistance determinants and hosts in animal manures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 10. VALIDATED AND STABILITY INDICATING HPLC METHOD FOR THE SIMULTANEOUS DETERMINATION OF SULFADIAZINE SODIUM , SULFATHIAZOLE SODIUM AND SULFADIMIDINE SODIUM IN WATER SOLUBLE POWDER DOSAGE FORM | Semantic Scholar [semanticscholar.org]
- 11. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tis.wu.ac.th [tis.wu.ac.th]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Byproduct Identification in 4-Fluoro-2-methylbenzenesulfonamide Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Fluoro-2-methylbenzenesulfonamide. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
I. Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis of this compound, offering potential causes and solutions.
Issue 1: Low or No Yield of the Desired this compound
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, temperature, or inefficient stirring. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). 2. If the starting material (4-Fluoro-2-methylbenzenesulfonyl chloride) is still present, increase the reaction time. 3. If an increase in time is ineffective, consider a modest increase in the reaction temperature, ensuring it does not lead to byproduct formation. 4. Ensure vigorous stirring to maintain a homogenous reaction mixture. | Complete consumption of starting materials and formation of the desired product. |
| Hydrolysis of starting material: 4-Fluoro-2-methylbenzenesulfonyl chloride is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which will not react to form the sulfonamide.[1] | 1. Ensure all glassware is thoroughly dried before use. 2. Use anhydrous solvents and reagents. 3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture. | Minimized hydrolysis of the sulfonyl chloride, leading to a higher yield of the desired sulfonamide. |
| Loss of product during workup: The product may be lost during extraction or purification steps. | 1. Ensure the pH of the aqueous phase is appropriate during extraction to minimize the solubility of the sulfonamide. 2. If performing recrystallization, avoid using an excessive amount of solvent and ensure the solution is sufficiently cooled to maximize crystal formation.[2][3][4] | Improved recovery of the final product. |
Issue 2: Presence of Significant Impurities in the Final Product
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Formation of 4-Fluoro-2-methylbenzenesulfonic acid: This byproduct results from the hydrolysis of the starting sulfonyl chloride. | 1. Follow the steps outlined in "Issue 1" to prevent hydrolysis. 2. During workup, wash the organic layer with a mild aqueous base (e.g., sodium bicarbonate solution) to remove the acidic sulfonic acid. | Removal of the sulfonic acid impurity, leading to a purer final product. |
| Presence of isomeric impurity (2-Fluoro-4-methylbenzenesulfonamide): The starting material, 4-Fluoro-2-methylbenzenesulfonyl chloride, may contain the 2-fluoro-4-methyl isomer, which will react to form the corresponding sulfonamide isomer. | 1. Analyze the purity of the starting 4-Fluoro-2-methylbenzenesulfonyl chloride by a suitable method like GC-MS or HPLC before starting the reaction. 2. If the starting material is impure, consider purifying it by distillation or chromatography. 3. If purification of the starting material is not feasible, the isomeric sulfonamides may need to be separated by careful column chromatography or fractional recrystallization. | A final product with reduced or eliminated isomeric impurity. |
| Unreacted 4-Fluoro-2-methylbenzenesulfonyl chloride: Incomplete reaction can leave the starting material in the final product. | 1. Optimize the reaction conditions as described in "Issue 1" to ensure complete conversion. 2. During workup, unreacted sulfonyl chloride can be quenched by adding a small amount of an amine scavenger or by washing with an aqueous ammonia solution. | Complete removal of the unreacted starting material from the final product. |
II. Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: The most common byproducts are:
-
4-Fluoro-2-methylbenzenesulfonic acid: Formed by the hydrolysis of the starting material, 4-Fluoro-2-methylbenzenesulfonyl chloride, in the presence of water.[1]
-
2-Fluoro-4-methylbenzenesulfonamide: This is an isomeric impurity that arises if the starting 4-Fluoro-2-methylbenzenesulfonyl chloride contains the 2-fluoro-4-methyl isomer.
-
Unreacted 4-Fluoro-2-methylbenzenesulfonyl chloride: This will be present if the reaction does not go to completion.
Q2: How can I monitor the progress of the reaction?
A2: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For TLC analysis, a suitable mobile phase would be a mixture of ethyl acetate and hexanes. The starting sulfonyl chloride will be less polar than the resulting sulfonamide. For HPLC, a reversed-phase column with a water/acetonitrile or water/methanol gradient can be used.
Q3: What is the best method to purify the crude this compound?
A3: Recrystallization is often the most effective method for purifying crude this compound.[2][3][4] A suitable solvent system would be one in which the sulfonamide is sparingly soluble at room temperature but highly soluble at elevated temperatures, such as an ethanol/water or isopropanol/water mixture. If isomeric impurities are present, column chromatography on silica gel may be necessary.
Q4: How can I confirm the identity and purity of my final product?
A4: The identity and purity of the final product can be confirmed using a combination of analytical techniques:
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Provides structural confirmation of the desired product.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
HPLC: Can be used to determine the purity of the final product and quantify any impurities.
Q5: My reaction is complete, but the product will not crystallize during workup. What should I do?
A5: If the product fails to crystallize, it may be due to the presence of impurities that are inhibiting crystal formation, or the product may be an oil at the current conditions. Try the following:
-
Scratch the inside of the flask: This can create nucleation sites for crystal growth.
-
Add a seed crystal: If you have a small amount of pure product, adding a tiny crystal can initiate crystallization.
-
Concentrate the solution: Carefully remove some of the solvent to increase the concentration of the product.
-
Change the solvent system: If the product is too soluble in the current solvent, try adding an anti-solvent (a solvent in which the product is insoluble) dropwise until turbidity is observed, then allow it to cool slowly.
-
Purify by column chromatography: If crystallization fails, chromatography can be used to isolate the pure product, which can then be crystallized from a suitable solvent.
III. Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of this compound from 4-Fluoro-2-methylbenzenesulfonyl chloride and aqueous ammonia.
Materials:
-
4-Fluoro-2-methylbenzenesulfonyl chloride
-
Aqueous ammonia (28-30%)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Hydrochloric acid (1 M)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Fluoro-2-methylbenzenesulfonyl chloride (1.0 eq) in a suitable organic solvent such as dichloromethane or ethyl acetate.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add an excess of concentrated aqueous ammonia (e.g., 5-10 equivalents) to the stirred solution. The addition should be done dropwise to control the exothermic reaction.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/HPLC analysis indicates the complete consumption of the starting material.
-
Transfer the reaction mixture to a separatory funnel and add deionized water.
-
Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, deionized water, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by recrystallization.
Protocol 2: Purification by Recrystallization
-
Dissolve the crude this compound in a minimal amount of a hot solvent (e.g., ethanol or isopropanol).
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered to remove the charcoal.
-
Slowly add hot water to the hot alcoholic solution until the solution becomes slightly turbid.
-
Add a few drops of the hot alcohol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystallization.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.
-
Dry the purified crystals under vacuum.
Protocol 3: HPLC-MS Analysis of Reaction Mixture
This protocol outlines a general method for the analysis of the reaction mixture to identify the product and byproducts.
| Parameter | Condition |
| Column: | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A: | Water with 0.1% formic acid |
| Mobile Phase B: | Acetonitrile with 0.1% formic acid |
| Gradient: | Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions. |
| Flow Rate: | 1.0 mL/min |
| Column Temperature: | 30 °C |
| Injection Volume: | 5 µL |
| MS Detector: | Electrospray Ionization (ESI) in both positive and negative ion modes. |
| Expected [M+H]⁺: | This compound: m/z 190.04 |
| Expected [M-H]⁻: | 4-Fluoro-2-methylbenzenesulfonic acid: m/z 189.01 |
IV. Data Presentation
Table 1: Hypothetical Influence of Reaction Temperature on Product Purity
Disclaimer: The following data is for illustrative purposes only and may not represent actual experimental results.
| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity by HPLC (%) | 4-Fluoro-2-methylbenzenesulfonic acid (%) |
| 0 | 4 | 85 | 98.5 | 1.2 |
| 25 (Room Temp) | 2 | 92 | 97.2 | 2.5 |
| 50 | 1 | 90 | 94.0 | 5.5 |
Table 2: Expected Retention Times and Mass-to-Charge Ratios in HPLC-MS Analysis
| Compound | Expected Retention Time (min) | Expected [M+H]⁺ (m/z) | Expected [M-H]⁻ (m/z) |
| 4-Fluoro-2-methylbenzenesulfonic acid | ~ 4.5 | - | 189.01 |
| This compound | ~ 8.2 | 190.04 | 188.02 |
| 2-Fluoro-4-methylbenzenesulfonamide | ~ 8.5 | 190.04 | 188.02 |
| 4-Fluoro-2-methylbenzenesulfonyl chloride | ~ 12.1 | - | - |
V. Visualizations
Caption: Experimental workflow for the synthesis and analysis of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
Technical Support Center: Optimizing Metabolic Stability of Benzenesulfonamide Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to optimize the metabolic stability of benzenesulfonamide derivatives.
Frequently Asked Questions (FAQs)
Q1: What is metabolic stability and why is it crucial for benzenesulfonamide drug candidates?
A1: Metabolic stability refers to the susceptibility of a chemical compound, such as a benzenesulfonamide derivative, to biotransformation by metabolic enzymes.[1] It is a critical parameter in drug discovery as it influences a drug's pharmacokinetic profile, including its half-life, bioavailability, and clearance.[2][3] Poor metabolic stability can lead to rapid elimination of the drug from the body, reducing its efficacy and potentially forming toxic metabolites.[3][4] Optimizing metabolic stability is essential for developing safe and effective drug candidates with favorable dosing regimens.[5]
Q2: Which in vitro models are most appropriate for assessing the metabolic stability of benzenesulfonamide derivatives?
A2: The most commonly used in vitro models for assessing metabolic stability are liver microsomes and hepatocytes.[4][6]
-
Liver Microsomes: These are subcellular fractions of the liver that are rich in cytochrome P450 (CYP) enzymes, the primary enzymes responsible for Phase I metabolism.[2][7] They are cost-effective and suitable for high-throughput screening.[8]
-
Hepatocytes: These are intact liver cells that contain both Phase I and Phase II metabolic enzymes, providing a more comprehensive picture of a compound's metabolism.[2][9] They are considered the "gold standard" for in vitro metabolism studies.[2]
-
S9 Fraction: This is another subcellular fraction that contains a broader range of metabolic enzymes than microsomes, including cytosolic enzymes.[4]
The choice of model depends on the specific research question and the stage of drug discovery.[10]
Q3: What are the primary metabolic pathways for benzenesulfonamide derivatives?
A3: The metabolism of benzenesulfonamide derivatives is primarily mediated by cytochrome P450 (CYP) enzymes, particularly from the CYP1A2, 2C9, 2C19, 2D6, and 3A4 families.[11][12] Common metabolic reactions include:
-
Oxidation: Hydroxylation of aromatic rings or alkyl side chains. Unsubstituted benzene rings are often subject to oxidation via epoxidation.[13][14]
-
Dealkylation: Removal of alkyl groups attached to the sulfonamide nitrogen or other parts of the molecule.[15]
-
Conjugation (Phase II): Glucuronidation or sulfation of hydroxylated metabolites to increase their water solubility and facilitate excretion.[9][16]
Q4: How can I improve the metabolic stability of my benzenesulfonamide derivatives?
A4: Several medicinal chemistry strategies can be employed to enhance metabolic stability:
-
Blocking Metabolic Soft Spots: Identify the primary sites of metabolism ("soft spots") and modify the structure to hinder enzymatic attack. This can be achieved by introducing sterically bulky groups or electron-withdrawing groups near the metabolic site.[13]
-
Bioisosteric Replacement: Replace metabolically liable functional groups with more stable bioisosteres. For example, replacing a metabolically susceptible methyl group with a fluorine atom or a cyclopropyl group can improve stability.[17][18][19] Introducing nitrogen atoms into an aromatic ring can also increase resistance to CYP-mediated oxidation.[13]
-
Reducing Lipophilicity: Highly lipophilic compounds tend to have higher affinity for CYP enzymes. Reducing lipophilicity by introducing polar functional groups can decrease the rate of metabolism.[5]
-
Conformational Restriction: Introducing conformational constraints, such as cyclization, can sometimes orient the molecule in a way that is less favorable for binding to the active site of metabolic enzymes.[20]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability in metabolic stability data between experiments. | Inconsistent cell viability or microsomal activity. Pipetting errors. Instability of the compound in the assay buffer. | Ensure consistent quality of hepatocytes or microsomes. Use calibrated pipettes and proper technique. Run a control experiment to check for compound stability in the absence of metabolic enzymes.[21] |
| My compound shows high stability in microsomes but low stability in hepatocytes. | The compound is primarily cleared by Phase II metabolism, which is absent in microsomes. The compound is a substrate for transporters present in hepatocytes but not in microsomes. | Use hepatocytes or S9 fractions for a more complete metabolic profile.[2] Investigate potential involvement of transporters. |
| The metabolic clearance of my racemic compound is different from its individual enantiomers. | Enantiomers can have different affinities for metabolic enzymes, leading to stereoselective metabolism.[21] | Test the metabolic stability of each enantiomer separately to obtain a more accurate assessment of their individual pharmacokinetic properties.[21] |
| No metabolism is observed for the positive control. | Inactive NADPH regenerating system. Poor quality of microsomes or hepatocytes. Incorrect assay setup. | Prepare a fresh NADPH regenerating system. Use a new batch of microsomes or hepatocytes. Double-check all reagent concentrations and incubation conditions.[22] |
| Unexpectedly rapid disappearance of the parent compound, even at time zero. | The compound is unstable in the incubation buffer or adsorbs to the plasticware. The quenching solution is not effectively stopping the reaction. | Assess compound stability in buffer alone. Use low-binding plates. Ensure the quenching solution (e.g., acetonitrile with internal standard) is added promptly and efficiently mixes with the reaction.[21][22] |
Experimental Protocols
Liver Microsomal Stability Assay
This protocol outlines a general procedure for assessing the metabolic stability of a benzenesulfonamide derivative using liver microsomes.
Materials:
-
Test benzenesulfonamide derivative (stock solution in DMSO)
-
Pooled human liver microsomes (e.g., 20 mg/mL stock)[22]
-
100 mM Potassium phosphate buffer (pH 7.4)[22]
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[22]
-
Positive control compounds (e.g., Verapamil, Testosterone)
-
Quenching solution: Acetonitrile containing an internal standard (e.g., Tolbutamide, Warfarin)[22]
-
96-well plates
-
Incubator with shaker (37°C)
Procedure:
-
Prepare Working Solutions:
-
Dilute the test compound and positive controls to the desired starting concentration in potassium phosphate buffer. The final DMSO concentration should be less than 1%.[9]
-
Thaw the liver microsomes on ice and dilute to the final working concentration (e.g., 0.5-1 mg/mL) with cold potassium phosphate buffer.[22]
-
-
Assay Setup:
-
In a 96-well plate, add the diluted test compound or positive control.
-
Add the diluted liver microsomes to each well.
-
Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.[22]
-
-
Initiate the Reaction:
-
Add the NADPH regenerating system to each well to start the metabolic reaction. For the time zero (T=0) point, add the quenching solution before adding the NADPH regenerating system.[22]
-
-
Incubation and Sampling:
-
Incubate the plate at 37°C with shaking.
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding an equal volume of cold quenching solution to the respective wells.[22]
-
-
Sample Processing and Analysis:
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.
-
Determine the in vitro half-life (t½) by plotting the natural logarithm of the percent remaining versus time and fitting the data to a first-order decay model.
-
Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).
Data Presentation
Table 1: Metabolic Stability of Benzenesulfonamide Derivatives in Human Liver Microsomes
| Compound | t½ (min) | CLint (µL/min/mg) |
| Parent Compound | 15 | 46.2 |
| Derivative A (Fluoro-substitution) | 45 | 15.4 |
| Derivative B (Pyridine analog) | >60 | <11.6 |
| Derivative C (Increased lipophilicity) | 8 | 86.6 |
| Verapamil (Positive Control) | 25 | 27.7 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizations
Caption: Workflow for a typical in vitro metabolic stability assay.
References
- 1. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. Drug Metabolic Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 5. pharmafocusasia.com [pharmafocusasia.com]
- 6. nuvisan.com [nuvisan.com]
- 7. youtube.com [youtube.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. Cytochrome P450s and other enzymes in drug metabolism and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 14. researchgate.net [researchgate.net]
- 15. Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. benchchem.com [benchchem.com]
- 18. (Bio)isosteres of ortho- and meta-substituted benzenes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. researchgate.net [researchgate.net]
- 21. Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. Rapid and Quantitative Measurement of Metabolic Stability without Chromatography or Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Biological activity of 4-Fluoro-2-methylbenzenesulfonamide derivatives
A Comparative Guide to the Biological Activity of 4-Fluoro-2-methylbenzenesulfonamide Derivatives and Related Compounds
Introduction
Sulfonamides represent a cornerstone in medicinal chemistry, exhibiting a broad spectrum of biological activities. The introduction of fluorine atoms into organic molecules can significantly enhance their pharmacological properties, including metabolic stability and binding affinity to target proteins. This guide provides a comparative overview of the biological activities of derivatives based on a benzenesulfonamide scaffold, with a focus on anticancer, antibacterial, and antifungal properties. Due to the limited availability of data specifically on this compound derivatives, this guide draws comparisons from structurally related fluorinated and non-fluorinated benzenesulfonamides to provide a comprehensive outlook for researchers, scientists, and drug development professionals.
Anticancer Activity: Targeting Carbonic Anhydrases
Fluorinated benzenesulfonamides have emerged as potent inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in pH regulation and other physiological processes.[1][2] Certain CA isoforms, particularly CA IX and XII, are overexpressed in various tumors and contribute to the survival and proliferation of cancer cells.[1][2] Inhibition of these tumor-associated CAs is a promising strategy for anticancer drug development.
While specific studies on this compound derivatives as CA inhibitors are not extensively documented, research on other fluorinated benzenesulfonamides has demonstrated that substitutions on the benzene ring significantly influence inhibitory potency and isoform selectivity.[1] For instance, variations in the position and nature of substituents on tri- and tetrafluorobenzenesulfonamides have yielded compounds with nanomolar inhibitory activity against CA II, CA VII, CA IX, and CA XII.[1] The fluorine atom's high electronegativity can modulate the acidity of the sulfonamide group, impacting its binding to the zinc ion in the CA active site.
Signaling Pathway of Carbonic Anhydrase IX in Cancer:
Caption: Hypothetical inhibition of the CAIX signaling pathway by a this compound derivative.
Antibacterial and Antifungal Activity
Recent studies have explored the antimicrobial potential of metal complexes of fluorosubstituted benzenesulfonamides. One such study investigated the protistocidal, fungistatic, and antibacterial activities of zinc(II) complexes of N-[2-[[(E)-((fluorophenyl)iminomethyl]-N-(p-tolylsulfonyl)anilino] derivatives.[3] These compounds, which feature a 4-methylbenzenesulfonamide core, provide valuable insights into the potential antimicrobial properties of the broader class of molecules.
The introduction of fluorine atoms into the ligand structure of these metal complexes was shown to influence their biological activity.[3] The following tables summarize the antibacterial and antifungal activities of these related compounds.
Table 1: Antibacterial Activity of Zinc(II) Complexes of Fluorosubstituted N-[2-(Phenyliminomethyl)phenyl]-4-methylbenzenesulfonamides
| Compound | Substitution on Phenyliminomethyl Moiety | Test Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| 1a | 2-Fluorophenyl | Staphylococcus aureus | >100 |
| 1b | 4-Fluorophenyl | Staphylococcus aureus | 50 |
| 1c | 2,4-Difluorophenyl | Staphylococcus aureus | 25 |
| 1d | 2,5-Difluorophenyl | Staphylococcus aureus | 25 |
| 1e | 2,6-Difluorophenyl | Staphylococcus aureus | 12.5 |
| 1f | 3,4-Difluorophenyl | Staphylococcus aureus | 50 |
| 1g | 2,4,6-Trifluorophenyl | Staphylococcus aureus | 12.5 |
| 1h | 2,3,4,5,6-Pentafluorophenyl | Staphylococcus aureus | >100 |
Data synthesized from a study on related compounds.[3]
Table 2: Antifungal Activity of Zinc(II) Complexes of Fluorosubstituted N-[2-(Phenyliminomethyl)phenyl]-4-methylbenzenesulfonamides
| Compound | Substitution on Phenyliminomethyl Moiety | Test Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| 1a | 2-Fluorophenyl | Candida albicans | >100 |
| 1b | 4-Fluorophenyl | Candida albicans | 100 |
| 1c | 2,4-Difluorophenyl | Candida albicans | 50 |
| 1d | 2,5-Difluorophenyl | Candida albicans | 25 |
| 1e | 2,6-Difluorophenyl | Candida albicans | 25 |
| 1f | 3,4-Difluorophenyl | Candida albicans | 50 |
| 1g | 2,4,6-Trifluorophenyl | Candida albicans | 12.5 |
| 1h | 2,3,4,5,6-Pentafluorophenyl | Candida albicans | >100 |
Data synthesized from a study on related compounds.[3]
The results suggest that the position and number of fluorine substituents play a crucial role in the antimicrobial activity of these benzenesulfonamide derivatives.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of standard protocols for assessing the biological activities discussed.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24-72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plate is incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570-590 nm. The cell viability is calculated as a percentage relative to untreated control cells.
Caption: Workflow of the MTT assay for assessing cell viability.
Antimicrobial Susceptibility Testing
Agar Well Diffusion Method: This method is used to qualitatively assess the antimicrobial activity of a compound.
-
Inoculation: A standardized microbial inoculum is uniformly spread over the surface of an agar plate.
-
Well Creation: Wells of a specific diameter (e.g., 6-8 mm) are aseptically punched into the agar.
-
Compound Application: A defined volume of the test compound solution is added to each well.
-
Incubation: The plates are incubated under appropriate conditions for the test microorganism.
-
Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured.
Broth Microdilution Method for MIC Determination: This quantitative method determines the minimum inhibitory concentration (MIC) of a compound.
-
Serial Dilutions: Two-fold serial dilutions of the test compound are prepared in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized microbial suspension.
-
Controls: Growth (broth and inoculum) and sterility (broth only) controls are included.
-
Incubation: The plate is incubated for 16-24 hours at an appropriate temperature.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.
Caption: Workflow for antimicrobial susceptibility testing.
Conclusion
While direct and extensive data on the biological activities of this compound derivatives are currently limited in the public domain, the broader class of fluorinated benzenesulfonamides demonstrates significant potential as anticancer and antimicrobial agents. The strategic incorporation of fluorine atoms and other substituents on the benzenesulfonamide scaffold can lead to potent and selective inhibitors of key biological targets. Further synthesis and comprehensive biological evaluation of a focused library of this compound derivatives are warranted to fully elucidate their therapeutic potential. The experimental protocols and comparative data presented in this guide offer a foundational framework for such future research endeavors. future research endeavors.
References
- 1. Functionalization of fluorinated benzenesulfonamides and their inhibitory properties toward carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
In-Vitro Efficacy of Fluorinated Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in-vitro performance of selected fluorinated benzenesulfonamide derivatives as inhibitors of human carbonic anhydrase (hCA) isoforms I and II. The data presented is supported by experimental findings from peer-reviewed scientific literature. This document also includes a detailed experimental protocol for the in-vitro carbonic anhydrase inhibition assay and a visualization of the enzyme's mechanism of action and its inhibition.
Comparative Analysis of In-Vitro Carbonic Anhydrase Inhibition
The inhibitory potency of several fluorinated benzenesulfonamide derivatives against the cytosolic human carbonic anhydrase isoforms I (hCA I) and II (hCA II) has been evaluated and compared with the clinically used sulfonamide inhibitor, Acetazolamide (AAZ). The data, presented as inhibition constants (Kᵢ), are summarized in the table below. Lower Kᵢ values indicate higher inhibitory potency.
| Compound | Target Isoform | Inhibition Constant (Kᵢ) (nM) |
| Acetazolamide (AAZ) (Standard) | hCA I | 5.41 |
| hCA II | 1.72 - 11.64 | |
| 4-(2-(1-(4-fluorophenyl)ethylidene)hydrazinyl)benzenesulfonamide | hCA I | 1.79 - 2.73 |
| hCA II | 1.72 - 11.64 | |
| Tetrafluorobenzenesulfonamide Derivative 5b | hCA I | 41.5 |
| hCA II | 30.1 | |
| Tetrafluorobenzenesulfonamide Derivative 5c | hCA I | 42.5 |
| hCA II | 41.3 |
Note: The data presented in this table is a compilation from multiple sources. The range of Kᵢ values for Acetazolamide and the 4-fluoroacetophenone derivative reflects the variability reported in different studies.
Experimental Protocols
A detailed methodology for determining the in-vitro carbonic anhydrase inhibitory activity of test compounds is provided below. This protocol is based on the widely used stopped-flow CO₂ hydrase assay.
In-Vitro Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Method)
1. Materials and Reagents:
-
Enzymes: Recombinant human carbonic anhydrase I and II.
-
Buffer: 10 mM HEPES or Tris, pH 7.5.
-
Substrate: CO₂-saturated water.
-
Indicator: pH indicator solution (e.g., p-nitrophenol).
-
Inhibitors: Test compounds (fluorinated benzenesulfonamide derivatives) and a standard inhibitor (Acetazolamide) dissolved in a suitable solvent (e.g., DMSO).
-
Instrumentation: Stopped-flow spectrophotometer.
2. Procedure:
-
Enzyme and Inhibitor Preparation:
-
Prepare stock solutions of the hCA isoforms in the assay buffer.
-
Prepare a series of dilutions of the test compounds and the standard inhibitor.
-
-
Assay Performance:
-
The assay is performed at a constant temperature (typically 25 °C).
-
The stopped-flow instrument is used to rapidly mix the enzyme solution (containing the inhibitor at various concentrations) with the CO₂-saturated water.
-
The catalytic reaction, the hydration of CO₂, leads to a change in pH, which is monitored by the change in absorbance of the pH indicator.
-
The initial rates of the enzymatic reaction are recorded for each inhibitor concentration.
-
-
Data Analysis:
-
The initial rates are plotted against the inhibitor concentration.
-
The inhibition constant (Kᵢ) is determined by fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten kinetics for competitive inhibition) using specialized software.
-
Mechanism of Action and Inhibition Pathway
Carbonic anhydrases are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. Sulfonamide inhibitors act by coordinating to the zinc ion in the active site, thereby blocking the access of the substrate (CO₂) and inhibiting the enzyme's catalytic activity.
Caption: Inhibition of carbonic anhydrase by a sulfonamide derivative.
The diagram above illustrates the catalytic cycle of carbonic anhydrase and how a sulfonamide inhibitor competitively binds to the zinc ion in the active site, preventing the binding of the natural substrate, carbon dioxide. This competitive inhibition is the fundamental mechanism by which these compounds exert their therapeutic effects.
A Comparative Guide to the Efficacy of 4-Fluorobenzenesulfonamide and 4-Fluoro-2-methylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological efficacy of two sulfonamide derivatives: 4-fluorobenzenesulfonamide and 4-fluoro-2-methylbenzenesulfonamide. The comparison is based on available scientific literature, focusing on their potential as anticancer agents and enzyme inhibitors.
Introduction
Benzenesulfonamides are a well-established class of compounds with a broad range of pharmacological applications, including antibacterial, anticancer, and enzyme inhibitory activities.[1] The introduction of fluorine atoms can significantly modulate the physicochemical properties and biological activity of these molecules. This guide examines two such fluorinated analogues to assess their comparative efficacy.
4-Fluorobenzenesulfonamide: A Well-Characterized Bioactive Scaffold
4-Fluorobenzenesulfonamide is a versatile synthetic intermediate utilized in the development of various pharmaceuticals, particularly antibacterial and antiviral agents.[2] Extensive research has been conducted on its derivatives, revealing significant potential in cancer therapy and as inhibitors of carbonic anhydrases.
Anticancer Activity
While direct cytotoxic data for the parent 4-fluorobenzenesulfonamide is not extensively reported, numerous derivatives have been synthesized and evaluated for their anti-proliferative effects against various cancer cell lines. For instance, benzenesulfonamide-bearing imidazole derivatives have shown cytotoxicity against triple-negative breast cancer (MDA-MB-231) and malignant melanoma (IGR39) cell lines.[3] In one study, the most potent of these derivatives exhibited a half-maximal effective concentration (EC50) of 20.5 µM against MDA-MB-231 cells.[3] Other studies on novel sulfonamide derivatives have reported IC50 values below 30 µM for MDA-MB-468 breast cancer cells.[4]
Carbonic Anhydrase Inhibition
4-Fluorobenzenesulfonamide and its derivatives are notable inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes involved in various physiological and pathological processes, including tumorigenesis.[1][5] The tumor-associated isoforms CA IX and CA XII are particularly relevant targets in cancer therapy due to their role in regulating pH in the tumor microenvironment, which is linked to cancer progression and treatment resistance.[1]
Derivatives of 4-fluorobenzenesulfonamide have demonstrated potent inhibition of these isoforms. For example, a series of hydrazonobenzenesulfonamides, which can be derived from a 4-fluorobenzenesulfonamide scaffold, showed potent inhibition of hCA IX, with Ki values in the nanomolar range, in some cases better than the standard inhibitor acetazolamide.[6] Specifically, a derivative with a 3-fluorophenyl moiety displayed a Ki of 23.4 nM against hCA IX.[6]
The table below summarizes the inhibitory activity of some 4-fluorobenzenesulfonamide derivatives against various human carbonic anhydrase (hCA) isoforms.
| Derivative Type | hCA Isoform | Inhibition Constant (Ki) | Reference |
| Hydrazonobenzenesulfonamide (3-fluorophenyl) | hCA IX | 23.4 nM | [6] |
| Hydrazonobenzenesulfonamide (3-fluorophenyl) | hCA XII | 15.4 nM | [6] |
| N/A | hCA I | 250 nM (Acetazolamide standard) | [6] |
| N/A | hCA II | 12.1 nM (Acetazolamide standard) | [7] |
| N/A | hCA IX | 25 nM (Acetazolamide standard) | [6] |
Note: Data for derivatives are presented to illustrate the potential of the 4-fluorobenzenesulfonamide scaffold. Direct Ki values for the unsubstituted parent compound are not consistently available across all isoforms in the reviewed literature.
This compound: An Understudied Analogue
In stark contrast to its isomer, there is a significant lack of publicly available data on the biological efficacy of this compound. An extensive review of the scientific literature did not yield any studies presenting quantitative data (e.g., IC50 or Ki values) for its anticancer or enzyme inhibitory activities. The available information is primarily limited to its chemical properties and its availability from chemical suppliers.
This disparity suggests that this compound is a less explored molecule in the context of drug discovery and development compared to 4-fluorobenzenesulfonamide. Consequently, a direct, data-driven comparison of efficacy is not possible at this time.
Experimental Protocols
To facilitate further research and a potential direct comparison of these compounds, detailed protocols for key biological assays are provided below.
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration)
This method measures the enzyme-catalyzed rate of CO₂ hydration and is a standard for determining the inhibition constants of CA inhibitors.
Materials:
-
Purified recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
Inhibitor stock solutions (typically in DMSO)
-
Buffer solution (e.g., 20 mM TRIS, pH 8.3)
-
pH indicator solution (e.g., 0.2 mM Phenol Red)
-
CO₂-saturated water
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme and Inhibitor Pre-incubation: A solution of the carbonic anhydrase isoenzyme is pre-incubated with the inhibitor at various concentrations for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 25°C) to allow for the formation of the enzyme-inhibitor complex.
-
Reaction Initiation: The enzyme-inhibitor solution is rapidly mixed with a CO₂-saturated solution in the stopped-flow instrument.
-
Data Acquisition: The change in absorbance of the pH indicator is monitored over a short period (typically seconds) at its maximum absorbance wavelength (e.g., 557 nm for Phenol Red).
-
Data Analysis: The initial rates of the CA-catalyzed CO₂ hydration reaction are determined. The inhibition constants (Ki) are then calculated by fitting the data to the appropriate inhibition model.
Cytotoxicity Assessment via MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10⁵ cells/mL and incubated for 24 hours to allow for attachment.[4]
-
Compound Treatment: The test compounds are dissolved in DMSO and then diluted to various concentrations in the cell culture medium. The cells are treated with these concentrations and incubated for a specified period (e.g., 72 hours).[4]
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are then incubated for a further 4 hours.
-
Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 540 nm using a microplate reader.[4]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated.
References
- 1. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of New Sulfonamide Carbonic Anhydrase IX Inhibitors Incorporating Nitrogenous Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Page loading... [wap.guidechem.com]
The Antimicrobial Landscape of Benzenesulfonamide Analogs: A Comparative Analysis
Sulfonamides, a class of synthetic antimicrobial agents, function by competitively inhibiting the enzyme dihydropteroate synthase (DHPS), which is crucial for folic acid synthesis in bacteria. This disruption of the folate pathway ultimately hinders bacterial growth and proliferation. This guide delves into the antimicrobial efficacy of various benzenesulfonamide derivatives against a range of pathogenic bacteria and fungi, presenting a comparative analysis of their minimum inhibitory concentrations (MIC).
Comparative Antimicrobial Spectrum of Benzenesulfonamide Analogs
The following table summarizes the minimum inhibitory concentration (MIC) values of several benzenesulfonamide analogs against various microbial strains, as reported in different studies. The data highlights the broad-spectrum potential of some derivatives and the variability in activity based on structural modifications.
| Compound/Analog | Gram-Positive Bacteria | Gram-Negative Bacteria | Fungi | Reference |
| Thiazolidinone-Substituted Benzenesulfonamides | Bacillus subtilis (MIC: 6.25-12.5 µg/mL)Staphylococcus aureus (MIC: 6.25-12.5 µg/mL) | Pseudomonas aeruginosa (MIC: 12.5-25 µg/mL)Escherichia coli (MIC: 12.5-25 µg/mL) | Candida albicans (MIC: >100 µg/mL) | [1] |
| N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamide | Staphylococcus aureus (Clinical Isolates) (MIC: 32-512 µg/mL) | Not Reported | Not Reported | [2] |
| N-(2-hydroxy-5-nitro-phenyl)-4-methyl-benzenesulfonamide | Staphylococcus aureus (Clinical Isolates) (MIC: 32-512 µg/mL) | Not Reported | Not Reported | [2] |
| 4-Chloro-N-[(4-methylphenyl) sulphonyl]-N-propyl benzamide | Bacillus licheniformis (MIC: 250 µg/mL)Bacillus linene (MIC: >250 µg/mL) | Escherichia coli (MIC: 100 µg/mL) | Not Reported | [3] |
| 4-methyl-N-(2-nitrophenyl) benzene sulfonamide | Bacillus licheniformis (MIC: 100 µg/mL)Bacillus linene (MIC: 150 µg/mL) | Escherichia coli (MIC: 50 µg/mL) | Not Reported | [3] |
| Mercaptobenzenesulfonamides (methoxy, hydroxy, chloro substituted) | Staphylococcus aureus (Inhibition Zone: 13-15 mm) | Escherichia coli (Inhibition Zone: 12-14 mm) | Not Reported | [4] |
| Thiopyrimidine–Benzenesulfonamide Derivatives (e.g., 6M, 19M, 20M, 25M) | Broad-spectrum activity | Klebsiella pneumoniae (Promising activity)Pseudomonas aeruginosa (Promising activity) | Candida albicans | [5] |
Experimental Protocols
The determination of the antimicrobial spectrum of these benzenesulfonamide analogs relies on standardized in vitro susceptibility testing methods. The following are detailed methodologies commonly employed in the cited research.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Stock Solutions: The synthesized benzenesulfonamide analogs are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.
-
Serial Dilutions: A series of twofold serial dilutions of the stock solution are prepared in a 96-well microtiter plate using an appropriate growth medium, such as Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.
-
Inoculum Preparation: The test microorganisms are cultured overnight, and the suspension is adjusted to a turbidity equivalent to the 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Incubation: The microtiter plates are incubated at 35-37°C for 18-24 hours for bacteria and at a suitable temperature and duration for fungi.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Agar Well Diffusion Method
This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.
-
Preparation of Agar Plates: A standardized inoculum of the test microorganism is uniformly spread over the surface of an appropriate agar medium (e.g., Mueller-Hinton Agar).
-
Well Creation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.
-
Application of Test Compounds: A fixed volume of the dissolved benzenesulfonamide analog at a known concentration is added to each well.
-
Incubation: The plates are incubated under appropriate conditions for the test microorganism.
-
Measurement of Inhibition Zone: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the area around the well where microbial growth is inhibited) in millimeters.
Experimental Workflow and Signaling Pathways
The general workflow for evaluating the antimicrobial spectrum of novel compounds is a systematic process that moves from initial screening to more detailed characterization.
References
- 1. Identification of antimicrobial activity among new sulfonamide metal complexes for combating rapidly growing mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Solvent-free synthesis and antibacterial evaluation of novel mercaptobenzenesulfonamides | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
Validating the Mechanism of Action of Benzenesulfonamide Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The benzenesulfonamide scaffold is a cornerstone in modern medicinal chemistry, forming the basis for a wide array of drugs with diverse therapeutic applications. While classically known as carbonic anhydrase inhibitors, emerging research has unveiled a broader spectrum of mechanisms through which these compounds exert their pharmacological effects. This guide provides an objective comparison of the primary mechanisms of action of benzenesulfonamide drugs, supported by experimental data, and contrasts them with alternative therapeutic agents. Detailed experimental protocols for key validation assays are also provided to aid researchers in their drug discovery and development endeavors.
Carbonic Anhydrase Inhibition: The Archetypal Mechanism
The most well-established mechanism of action for many benzenesulfonamide drugs is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. This inhibition is crucial in various physiological processes, and targeting specific CA isoforms has led to treatments for glaucoma, epilepsy, and certain types of cancer.
Comparative Analysis of Carbonic Anhydrase Inhibitors
Benzenesulfonamide-based CA inhibitors are often compared with other classes of drugs used for the same indications, such as beta-blockers and prostaglandin analogs for glaucoma.
| Drug Class | Drug Example | Primary Target(s) | Potency (Kᵢ or IC₅₀) | Therapeutic Application |
| Benzenesulfonamide | Acetazolamide | hCA I, II, IV, IX | Low nM range | Glaucoma, Epilepsy, Altitude Sickness |
| Benzenesulfonamide | Dorzolamide | hCA II, IV | Sub-nM to low nM range | Glaucoma |
| Beta-Blocker | Timolol | β1 and β2 adrenergic receptors | Low nM range | Glaucoma |
| Prostaglandin Analog | Latanoprost | Prostaglandin F receptor | Low nM range | Glaucoma |
Experimental Validation: Carbonic Anhydrase Inhibition Assay
A standard method to determine the inhibitory activity of compounds against carbonic anhydrase is the stopped-flow technique. This assay measures the enzyme-catalyzed hydration of CO₂.
Experimental Protocol: Stopped-Flow Assay for Carbonic Anhydrase Inhibition
-
Reagents and Buffers: Prepare a buffer solution (e.g., 10 mM HEPES or Trizma, pH 7.5) and a CO₂-saturated solution. The indicator dye (e.g., p-nitrophenol) is added to the buffer to monitor pH changes.
-
Enzyme and Inhibitor Preparation: A stock solution of the purified human carbonic anhydrase (hCA) isoform is prepared. The benzenesulfonamide inhibitor is dissolved in an appropriate solvent (e.g., DMSO) and diluted to various concentrations.
-
Assay Procedure:
-
The enzyme and inhibitor are pre-incubated for a specific time (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).
-
The stopped-flow instrument rapidly mixes the enzyme/inhibitor solution with the CO₂-saturated solution.
-
The change in absorbance of the pH indicator is monitored over time as the hydration of CO₂ causes a drop in pH.
-
-
Data Analysis: The initial rates of the reaction are calculated from the absorbance data. The concentration of the inhibitor that causes a 50% reduction in enzyme activity (IC₅₀) is determined by plotting the initial rates against the inhibitor concentration. The inhibition constant (Kᵢ) can then be calculated using the Cheng-Prusoff equation.
Receptor Tyrosine Kinase Inhibition: An Expanding Role in Oncology
Several benzenesulfonamide derivatives have been identified as potent inhibitors of receptor tyrosine kinases (RTKs), which are crucial mediators of cell proliferation, survival, and angiogenesis. This mechanism is particularly relevant in the context of cancer therapy.
Comparative Analysis of RTK Inhibitors
Benzenesulfonamide-based RTK inhibitors are often evaluated against established multi-kinase inhibitors like pazopanib.
| Drug | Primary Target(s) | Potency (IC₅₀) | Therapeutic Application |
| Benzenesulfonamide Derivative (e.g., from research) | TrkA | Varies (e.g., low µM) | Glioblastoma (preclinical) |
| Pazopanib | VEGFRs, PDGFRs, c-Kit | Low nM range | Renal Cell Carcinoma, Soft Tissue Sarcoma |
Experimental Validation: Luciferase Reporter Assay for Kinase Inhibition
To assess the cellular activity of RTK inhibitors, a luciferase reporter assay can be employed to measure the downstream effects of kinase inhibition on a specific signaling pathway.
Experimental Protocol: Luciferase Reporter Assay for RTK Pathway Inhibition
-
Cell Culture and Transfection: Select a cell line that expresses the target RTK. Co-transfect the cells with a reporter plasmid containing a luciferase gene under the control of a promoter responsive to the signaling pathway of interest (e.g., a serum response element for the MAPK/ERK pathway). A control plasmid (e.g., expressing Renilla luciferase) is also co-transfected for normalization.
-
Compound Treatment: After transfection, treat the cells with various concentrations of the benzenesulfonamide inhibitor or a reference compound for a specified duration.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay kit.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The IC₅₀ value is determined by plotting the normalized luciferase activity against the inhibitor concentration.
Urea Transporter Inhibition: A Novel Diuretic Mechanism
A more recently discovered mechanism for certain benzenesulfonamide derivatives is the inhibition of urea transporters (UTs), particularly UT-A and UT-B. This offers a novel approach to diuretic therapy with the potential for a better safety profile compared to traditional diuretics that affect electrolyte balance.
Comparative Analysis of Diuretics
Benzenesulfonamide-based UT inhibitors represent a new class of diuretics and can be compared to established classes such as loop diuretics and potassium-sparing diuretics.
| Drug Class | Drug Example | Primary Target | Primary Effect | Key Side Effects |
| Benzenesulfonamide (UT Inhibitor) | Investigational Compounds | Urea Transporters (UT-A, UT-B) | Increased water excretion (urearesis) | Potentially fewer electrolyte disturbances |
| Loop Diuretic | Furosemide | Na-K-2Cl cotransporter | Increased excretion of Na⁺, K⁺, Cl⁻, and water | Hypokalemia, hyponatremia |
| Potassium-Sparing Diuretic | Triamterene | Epithelial sodium channel (ENaC) | Increased Na⁺ and water excretion, K⁺ retention | Hyperkalemia |
Experimental Validation: Erythrocyte Lysis Assay for Urea Transporter Inhibition
A common and effective method to screen for UT-B inhibitors is the erythrocyte lysis assay, which takes advantage of the high expression of UT-B in red blood cells.
Experimental Protocol: Erythrocyte Lysis Assay
-
Blood Collection and Preparation: Obtain fresh whole blood (e.g., human or mouse) and wash the erythrocytes with a saline buffer to remove plasma and other blood components.
-
Compound Incubation: Incubate the washed erythrocytes with various concentrations of the benzenesulfonamide inhibitor or a control compound.
-
Hypotonic Lysis: Rapidly mix the erythrocyte suspension with a hypotonic solution containing a high concentration of urea. Water will initially enter the cells due to the osmotic gradient, causing them to swell. In the absence of an inhibitor, urea will then rapidly enter the cells via UT-B, leading to further water influx and eventual cell lysis. An effective UT-B inhibitor will slow down urea entry, thus delaying or preventing lysis.
-
Measurement of Lysis: Monitor the change in optical density (e.g., at 710 nm) over time using a spectrophotometer. A decrease in optical density indicates cell lysis.
-
Data Analysis: The rate of lysis is calculated from the optical density measurements. The IC₅₀ value is determined by plotting the lysis rate against the inhibitor concentration.
Anticonvulsant Activity: Beyond Carbonic Anhydrase Inhibition
While the anticonvulsant effects of some benzenesulfonamides like acetazolamide are attributed to CA inhibition, other derivatives may act through different mechanisms. For comparison, established anticonvulsants like carbamazepine primarily target voltage-gated sodium channels.
Comparative Analysis of Anticonvulsants
| Drug Class | Drug Example | Primary Mechanism | Therapeutic Application |
| Benzenesulfonamide | Acetazolamide | Carbonic Anhydrase Inhibition | Epilepsy (adjunctive) |
| Sodium Channel Blocker | Carbamazepine | Blocks voltage-gated sodium channels | Epilepsy, Bipolar Disorder, Neuropathic Pain |
| Broad-Spectrum Anticonvulsant | Valproic Acid | Multiple (increases GABA, blocks sodium channels) | Epilepsy, Bipolar Disorder, Migraine |
Conclusion
The benzenesulfonamide scaffold continues to be a versatile platform for drug discovery, with mechanisms of action that extend beyond the classical inhibition of carbonic anhydrase. Validating the specific mechanism of a novel benzenesulfonamide derivative is crucial for its development and clinical positioning. The experimental protocols and comparative data presented in this guide are intended to provide researchers with the necessary tools and framework to effectively characterize their compounds and understand their therapeutic potential in relation to existing treatments. As research progresses, a deeper understanding of the structure-activity relationships governing these diverse mechanisms will undoubtedly lead to the development of more potent and selective benzenesulfonamide-based drugs.
A Comparative Analysis of Fluorinated vs. Non-Fluorinated Sulfonamides: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the physicochemical properties, biological activities, and synthetic methodologies of fluorinated and non-fluorinated sulfonamides, supported by experimental data.
The introduction of fluorine into sulfonamide scaffolds has become a prevalent strategy in medicinal chemistry to modulate their pharmacological profiles. This guide delves into a comparative analysis of these two classes of compounds, offering insights into their distinct characteristics and potential applications.
Physicochemical Properties: A Tale of Two Moieties
Fluorination significantly alters the electronic and physical properties of sulfonamide molecules. The high electronegativity of fluorine atoms typically increases the acidity (lowers the pKa) and lipophilicity (increases the logP) of the compound. These modifications can profoundly impact a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Fluorinated Sulfonamides (Representative) | Non-Fluorinated Sulfonamides (Representative) | Key Differences & Implications |
| pKa | Generally lower (more acidic) due to the electron-withdrawing nature of fluorine. For example, the pKa of fluoroalkanesulfonamides are notably lower than their non-fluorinated analogs.[1] | Higher (less acidic). | Increased acidity in fluorinated sulfonamides can alter their ionization state at physiological pH, potentially influencing receptor binding and cell permeability. |
| logP | Generally higher (more lipophilic). The addition of fluorine atoms to aryl-substituted fluoroalkanesulfonylamides shows a correlation with an increase in the partition coefficient. | Lower (more hydrophilic). | Enhanced lipophilicity can improve membrane permeability and access to hydrophobic binding pockets, but may also lead to increased metabolic susceptibility and potential off-target effects. |
| Stability | The carbon-fluorine bond is exceptionally strong, leading to increased thermal and metabolic stability. | C-H bonds are more susceptible to metabolic oxidation. | Increased stability of fluorinated compounds can lead to a longer biological half-life. |
| Reactivity | The reactivity can be significantly different. For instance, triflamide (a fluorinated sulfonamide) reacts with alkenes to primarily yield bis-triflamidation products.[2][3] | Non-fluorinated sulfonamides, under the same conditions, tend to form aziridines.[2][3] | This difference in reactivity opens up distinct synthetic pathways and potential applications for each class of compounds. |
Biological Activity: A Comparative Overview
Both fluorinated and non-fluorinated sulfonamides exhibit a broad spectrum of biological activities. However, the presence of fluorine can fine-tune their potency and selectivity against various biological targets.
Antibacterial Activity
Non-fluorinated sulfonamides are classic antibacterial agents that act by inhibiting dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway. Fluorination can modulate this activity.
| Compound Type | Target Organism(s) | MIC (µg/mL) | Reference |
| Non-Fluorinated Sulfonamides | S. aureus ATCC 25923 | 64 - 256 | [4] |
| (Derivatives 1a-d) | Clinical S. aureus isolates | 64 - 512 | [4] |
| Fluorinated Sulfonamides | |||
| (Aromatic fluorine substitution) | S. aureus | Generally improved potency | [4] |
Carbonic Anhydrase Inhibition
Sulfonamides are well-known inhibitors of carbonic anhydrases (CAs), enzymes involved in various physiological processes. Fluorination has been shown to enhance the inhibitory activity and selectivity for certain CA isozymes, particularly those associated with tumors like CA IX and CA XII.
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Reference |
| Phenylsulfamate (Non-Fluorinated) | Potent Inhibitor | Potent Inhibitor | Modest Inhibitor | Modest Inhibitor | [5] |
| Fluorinated Phenylsulfamates | 53 - 415 | 20 - 113 | 2.8 - 47 | 1.9 - 35 | [5] |
| Trifluoromethanesulfonamide | - | - | - | - | [6] |
| Methanesulfonamide (Non-Fluorinated) | - | - | - | - | [6] |
Cytotoxicity
The cytotoxic effects of sulfonamides against cancer cell lines can also be influenced by fluorination.
| Compound Type | Cell Line | IC50 (µM) | Reference |
| Non-Fluorinated Sulfonamides | MDA-MB-468 (Breast Cancer) | < 30 | [7] |
| (Arylpropyl Sulfonamides) | MCF-7 (Breast Cancer) | < 128 | [7] |
| HeLa (Cervical Cancer) | < 360 | [7] | |
| Fluorinated Sulfonamides | - | Generally, halogen substitution (F or Cl) can increase cytotoxicity. | [7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible evaluation of sulfonamides. Below are representative protocols for key experiments.
Synthesis of a Non-Fluorinated Sulfonamide (p-Toluenesulfonamide)
This protocol describes the reaction of p-toluenesulfonyl chloride with ammonia.
Materials:
-
p-Toluenesulfonyl chloride
-
Aqueous ammonia (25%)
-
Dichloromethane
-
Anhydrous sodium sulfate
-
2-bromophenylboronic acid (catalyst)
-
Molecular sieves (5A)
Procedure:
-
Dissolve anhydrous p-toluenesulfonic acid and the catalyst in dichloromethane.
-
Add molecular sieves and stir the mixture at 0°C for 2 hours.[8]
-
Introduce ammonia gas into the reaction mixture at -10 to 0°C.[8]
-
After the reaction is complete, filter the mixture to remove the molecular sieves.
-
Wash the filtrate sequentially with an acid solution, an alkali solution, and a salt solution.
-
Dry the organic phase with anhydrous sodium sulfate.
-
Remove the solvent by distillation to obtain the crude p-toluenesulfonamide.
-
The crude product can be further purified by washing with distilled water and drying.[8]
Synthesis of a Fluorinated Sulfonamide (Triflamide)
This protocol outlines the synthesis of triflamide via the reaction of trifluoromethanesulfonyl fluoride with an amine in the presence of a base.
Materials:
-
Trifluoromethanesulfonyl fluoride (CF3SO2F) gas
-
Amine or Azole
-
Base (e.g., N,N-diisopropylethylamine (DIPEA), K2CO3)
-
Acetonitrile (MeCN)
Procedure:
-
Generate trifluoromethanesulfonyl fluoride (CF3SO2F) gas ex situ in a two-chamber system.[9][10][11]
-
In the reaction chamber, dissolve the desired amine or azole and a suitable base in acetonitrile.[9][10][11]
-
Introduce the generated CF3SO2F gas into the reaction mixture.
-
The reaction is typically carried out at room temperature.
-
After the reaction is complete, the product can be isolated and purified using standard techniques such as aqueous work-up and column chromatography.[9][10][11]
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Procedure:
-
Cell Seeding: Seed human cancer cells in 96-well plates at a density of 1 x 10^5 cells/mL and incubate for 24 hours.[7]
-
Compound Treatment: Treat the cells with various concentrations of the sulfonamide compounds and incubate for 72 hours.[7]
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Dissolve the formazan crystals with a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at 540 nm.[7] The IC50 value is then calculated.
Signaling Pathways and Mechanisms of Action
The biological effects of sulfonamides are mediated through their interaction with specific cellular pathways.
Antibacterial Mechanism of Action
Non-fluorinated sulfonamides are competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. This pathway is absent in humans, providing a basis for selective toxicity.
Caption: Mechanism of antibacterial action of sulfonamides.
PI3K/Akt/mTOR Signaling Pathway Inhibition
Certain sulfonamide derivatives have been developed as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer, leading to uncontrolled cell growth and proliferation.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by sulfonamides.
Conclusion
The strategic incorporation of fluorine into sulfonamide structures offers a powerful tool for medicinal chemists to fine-tune the physicochemical and biological properties of these versatile scaffolds. While non-fluorinated sulfonamides remain clinically important, particularly as antibacterial agents, their fluorinated counterparts often exhibit enhanced potency, selectivity, and metabolic stability. This comparative guide highlights the key differences and provides a foundation for the rational design of next-generation sulfonamide-based therapeutics. The choice between a fluorinated and a non-fluorinated analog will ultimately depend on the specific therapeutic target and the desired pharmacological profile.
References
- 1. Perfluoroalkane Sulfonamides and Derivatives, a Different Class of PFAS: Sorption and Microbial Biotransformation Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Trifluoromethanesulfonamide vs. Non-Fluorinated Sulfonamides in Oxidative Sulfamidation of the C=C Bond: An In Silico Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. Carbonic anhydrase inhibitors; fluorinated phenyl sulfamates show strong inhibitory activity and selectivity for the inhibition of the tumor-associated isozymes IX and XII over the cytosolic ones I and II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Method for preparing para toluene sulfonamide by directly amidating para-toluenesulfonic acid - Eureka | Patsnap [eureka.patsnap.com]
- 9. SuFEx-enabled, chemoselective synthesis of triflates, triflamides and triflimidates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
Navigating Sulfonamide Cross-Reactivity: A Comparative Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the cross-reactivity of sulfonamide-based compounds is critical for both therapeutic innovation and patient safety. This guide provides an objective comparison of sulfonamide cross-reactivity, supported by experimental data and detailed methodologies, to aid in the rational design and assessment of new chemical entities.
The potential for cross-reactivity among sulfonamide drugs, particularly between antibiotic and non-antibiotic sulfonamides, has long been a subject of clinical concern. However, a deeper look into the immunological mechanisms reveals that true cross-reactivity is less common than previously thought and is often dependent on specific structural motifs rather than the sulfonamide group alone. This guide synthesizes available data to provide a clearer picture for the scientific community.
Quantitative Cross-Reactivity Data
The following table summarizes the cross-reactivity of various sulfonamide compounds as determined by a competitive enzyme-linked immunosorbent assay (ELISA). The data is presented as the percentage of cross-reactivity relative to a reference compound, typically the immunogen used to raise the antibodies. This quantitative data is essential for assessing the specificity of antibodies and the potential for off-target binding.
| Compound | Cross-Reactivity (%) |
| Sulfamethazine | 100 |
| Sulfamerazine | 108 |
| Sulfachloropyrazine | 97 |
| Sulfisoxazole | 99 |
| Sulfadiazine | 68 |
| Sulfachloropyridazine | 64 |
| N4-acetyl-sulfadiazine | 35 |
| Sulfathiazole | 7 |
| Sulfamethizole | 5.3 |
| Sulfamethoxypyridazine | 1.7 |
| Sulfadoxine | <1 |
| Sulfaguanidine | <1 |
| Sulfamethoxazole | <1 |
| Sulfamethoxydiazine | <1 |
| Sulfapyridine | <1 |
| Sulfanilamide | <1 |
| Sulfacetamide | <1 |
| Sulfaquinoxaline | <1 |
| Sulfadimethoxine | <1 |
| Sulfatroxazole | <1 |
Experimental Protocols
Accurate assessment of cross-reactivity relies on robust and well-defined experimental protocols. Below are detailed methodologies for two common techniques used in these studies: Competitive ELISA and High-Performance Liquid Chromatography (HPLC).
Competitive ELISA Protocol for Sulfonamide Cross-Reactivity
This protocol outlines a typical competitive ELISA for determining the cross-reactivity of various sulfonamide compounds.
Materials:
-
Microtiter plates pre-coated with anti-sulfonamide antibody
-
Sulfonamide standards of known concentrations
-
Test compounds (other sulfonamides)
-
Enzyme-conjugated sulfonamide (e.g., HRP-sulfamethazine)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Preparation of Standards and Samples: Prepare a series of dilutions for the standard sulfonamide and the test compounds in an appropriate buffer.
-
Competitive Reaction: To the antibody-coated wells, add a fixed amount of the enzyme-conjugated sulfonamide and varying concentrations of either the standard or the test compound.
-
Incubation: Incubate the plate to allow for competitive binding between the free sulfonamide (standard or test compound) and the enzyme-conjugated sulfonamide for the antibody binding sites.
-
Washing: Wash the plate multiple times with the wash buffer to remove unbound reagents.
-
Substrate Addition: Add the substrate solution to each well. The enzyme on the bound conjugate will catalyze a color change.
-
Incubation and Stopping: Incubate the plate for a set period to allow for color development, then add the stop solution to terminate the reaction.
-
Data Acquisition: Measure the absorbance of each well using a plate reader at the appropriate wavelength.
-
Data Analysis: The concentration of the test compound that causes 50% inhibition of the signal (IC50) is determined and compared to the IC50 of the standard to calculate the percent cross-reactivity.
HPLC-UV Method for Sulfonamide Analysis
This protocol describes a general HPLC method with UV detection for the separation and quantification of sulfonamides, which can be adapted for cross-reactivity studies by analyzing the retention times and peak areas of different compounds.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing a small percentage of formic acid, e.g., 0.1%) is commonly used. The gradient program is optimized to separate the specific sulfonamides of interest.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: UV detection is usually performed at or near the absorbance maximum of the sulfonamides, often around 270 nm.
-
Injection Volume: 20 µL.
Procedure:
-
Standard Preparation: Prepare stock solutions of each sulfonamide in a suitable solvent (e.g., methanol) and then prepare working standards by diluting the stock solutions in the mobile phase.
-
Sample Preparation: For cross-reactivity analysis from a biological matrix, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step is typically required to remove interfering substances.
-
Injection and Separation: Inject the prepared standards and samples into the HPLC system. The sulfonamides are separated on the C18 column based on their hydrophobicity.
-
Detection and Quantification: The UV detector measures the absorbance of the eluting compounds. The retention time is used for qualitative identification, and the peak area is used for quantitative analysis by comparing it to the calibration curve generated from the standards.
Visualizing the Mechanisms of Hypersensitivity
Sulfonamide hypersensitivity reactions are complex immunological events. The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a typical experimental workflow.
The above diagram illustrates the sequential steps involved in a competitive ELISA for determining sulfonamide cross-reactivity, from reagent preparation to data analysis.
This diagram contrasts the two primary models of T-cell mediated hypersensitivity to sulfonamides. The Hapten Model involves the covalent binding of the drug or its metabolite to a self-protein, which is then processed and presented to T-cells. The Pharmacological Interaction (p-i) Model proposes a direct, non-covalent interaction of the drug with the MHC or T-cell receptor.[1][2]
Conclusion
The study of sulfonamide cross-reactivity is a nuanced field where broad generalizations can be misleading.[3][4] While the sulfonamide moiety is a common structural feature, the immunologic determinants of hypersensitivity often reside in other parts of the molecule, such as the N1-heterocyclic ring in antibiotic sulfonamides.[1] The provided data and protocols offer a framework for the systematic evaluation of cross-reactivity, enabling researchers to make more informed decisions in the development of safer and more effective sulfonamide-based therapeutics. It is important to note that individuals with a history of sulfonamide allergy may have a general predisposition to drug hypersensitivities.[5]
References
Efficacy of Benzenesulfonamide Derivatives in Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzenesulfonamide derivatives have emerged as a promising class of compounds in anticancer drug discovery. Their therapeutic potential stems from their ability to selectively target tumor-associated mechanisms, primarily through the inhibition of carbonic anhydrase (CA) isoforms, particularly CA IX and CA XII, which are overexpressed in many hypoxic tumors and contribute to tumor cell survival and proliferation. This guide provides a comparative overview of the efficacy of various benzenesulfonamide derivatives against different cancer cell lines, based on available preclinical data. While specific data for 4-Fluoro-2-methylbenzenesulfonamide is not extensively available in the public domain, this guide will draw comparisons from structurally related compounds to provide a representative understanding of the potential of this chemical scaffold.
Comparative Efficacy of Benzenesulfonamide Derivatives
The anticancer activity of benzenesulfonamide derivatives is often evaluated by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cancer cell growth in vitro. The following table summarizes the IC50 values for several benzenesulfonamide derivatives against various human cancer cell lines, providing a benchmark for their potential efficacy.
| Compound ID/Reference | Cancer Cell Line | Cell Line Origin | IC50 (µM) |
| Compound 5g [1] | DLD-1 | Colorectal Carcinoma | 11.84 |
| Compound 5j [1] | HT-29 | Colorectal Carcinoma | 9.35 |
| Compound 23 [2][3] | MDA-MB-231 | Triple-Negative Breast Cancer | 20.5 ± 3.6 |
| Compound 23 [2][3] | IGR39 | Malignant Melanoma | 27.8 ± 2.8 |
| Compound 7m [4] | Hep3B | Hepatocellular Carcinoma | 5.5 ± 1.2 |
| Compound 7m [4] | A549 | Lung Carcinoma | 6.0 ± 0.4 |
| Compound 7j [4] | A549 | Lung Carcinoma | 9.1 ± 0.3 |
Note: The data presented above is a compilation from different studies and is intended for comparative purposes. Experimental conditions may vary between studies.
Experimental Protocols
To evaluate the efficacy of a novel benzenesulfonamide derivative, such as this compound, a series of in vitro assays are typically performed.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to attach overnight.
-
Compound Treatment: Cells are treated with the test compound at various concentrations (e-g., 0.1 to 100 µM) for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug) are included.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.
-
Formazan Solubilization: The resulting formazan crystals are solubilized with a solubilization solution (e.g., DMSO or a specialized buffer).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The IC50 value is determined from the dose-response curve by plotting the percentage of cell viability against the compound concentration.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis (programmed cell death).
-
Cell Treatment: Cells are treated with the test compound at its predetermined IC50 concentration for a set time (e.g., 24 or 48 hours).
-
Cell Harvesting and Staining: Cells are harvested, washed, and then stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Visualizing the Path Forward: Workflows and Mechanisms
To provide a clearer understanding of the experimental process and the potential mechanism of action, the following diagrams have been generated using Graphviz.
Conclusion
Benzenesulfonamide derivatives represent a versatile scaffold for the development of novel anticancer agents. The available data on various analogs suggest potent activity against a range of cancer cell lines, often through the inhibition of key enzymes like carbonic anhydrase IX. While further investigation into the specific efficacy of this compound is warranted, the general experimental protocols and comparative data presented in this guide offer a solid foundation for researchers to design and interpret future studies. The continued exploration of this chemical class holds significant promise for the discovery of new and effective cancer therapies.
References
- 1. Exploring anticancer properties of new triazole-linked benzenesulfonamide derivatives against colorectal carcinoma: Synthesis, cytotoxicity, and in silico insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel benzenesulfonamides containing a dual triazole moiety with selective carbonic anhydrase inhibition and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-Fluoro-2-methylbenzenesulfonamide: A Guide for Laboratory Professionals
For Immediate Reference: This document outlines the essential procedures for the safe and compliant disposal of 4-Fluoro-2-methylbenzenesulfonamide, ensuring the safety of laboratory personnel and the protection of the environment.
Researchers and drug development professionals handling this compound must adhere to strict disposal protocols due to its hazardous properties. This substance is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2][3] Furthermore, it is highlighted that this chemical may have long-lasting harmful effects on aquatic life, making environmental containment a priority.
Hazard Profile
A summary of the key hazards associated with this compound is provided in the table below. This information, gathered from safety data sheets, underscores the importance of the disposal procedures that follow.
| Hazard Classification | Description |
| Skin Irritation | Causes skin irritation.[1][2] |
| Eye Irritation | Causes serious eye irritation.[1][2][3] |
| Respiratory Irritation | May cause respiratory irritation.[1][2] |
| Aquatic Hazard | May cause long-lasting harmful effects to aquatic life. |
Step-by-Step Disposal Protocol
The following steps provide a clear, procedural guide for the disposal of this compound and its containers.
1. Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure you are wearing appropriate PPE, including:
2. Handling Spills and Residues: In the event of a spill, or when clearing out residual amounts of the substance:
-
Avoid generating dust.
-
Carefully sweep or shovel the material.
-
Place the collected material into a suitable, clearly labeled, and closed container for disposal.[1][2]
3. Disposal of the Chemical:
-
Do not dispose of this compound down the drain or in regular trash.[1]
-
The recommended method of disposal is to transfer the waste to an approved and licensed hazardous waste disposal facility.[2]
-
Incineration at a facility equipped with an afterburner and a flue gas scrubber is a suggested method of destruction.[2]
-
All disposal activities must be in accordance with local, state, and federal regulations.[4]
4. Disposal of Empty Containers:
-
Empty containers must be handled as hazardous waste until properly decontaminated.
-
Thoroughly empty all contents from the container.
-
The first rinse of the container must be collected and disposed of as hazardous waste.[5]
-
For containers that held highly toxic chemicals, the first three rinses should be collected as hazardous waste.[5] Given the irritant nature of this compound, treating the initial rinseate as hazardous is a necessary precaution.
-
After thorough rinsing and air-drying, the container can be disposed of according to institutional guidelines, which may include recycling or disposal as non-hazardous waste.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 4-Fluoro-2-methylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols and logistical information for the handling and disposal of 4-Fluoro-2-methylbenzenesulfonamide. Adherence to these procedures is essential for ensuring a safe laboratory environment and minimizing risk to personnel.
Hazard Summary
This compound is classified as an irritant.[1] The primary hazards associated with this compound are:
-
Skin Irritation: Causes skin irritation.[2]
-
Serious Eye Irritation: Causes serious eye irritation.[2]
-
Respiratory Irritation: May cause respiratory irritation.[2]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound.
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Goggles and Face Shield | Chemical splash goggles are required. A face shield should be worn when there is a potential for splashing.[3] | To protect eyes and face from contact with the chemical, which can cause serious irritation.[2] |
| Hand Protection | Chemical-resistant Gloves | Nitrile or other suitable chemical-resistant gloves. Inspect gloves for tears or holes before use and change them frequently. | To prevent skin contact and subsequent irritation.[2][3] |
| Body Protection | Laboratory Coat | A long-sleeved, buttoned laboratory coat made of a suitable material. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH/MSHA-approved Respirator | Required when engineering controls (such as a fume hood) are not available or are insufficient to maintain exposure below acceptable limits, or when handling large quantities. | To prevent inhalation of the powder, which can cause respiratory irritation.[2][3] |
Operational Plan: Step-by-Step Handling Procedure
All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
Preparation:
-
Ensure that a certified chemical fume hood is operational.
-
Verify the accessibility of an emergency eyewash station and safety shower.
-
Assemble all necessary equipment, including appropriate glassware, spatulas, and weighing paper.
-
Don all required personal protective equipment as specified in the table above.
-
-
Weighing and Transfer:
-
Conduct all weighing and transfer operations within the chemical fume hood to minimize the risk of inhalation.
-
Use a spatula to carefully transfer the solid material. Avoid creating dust.
-
If possible, use a container with a wide mouth to facilitate easy transfer of the solid.
-
-
Experimental Use:
-
Keep all containers of this compound tightly closed when not in use.
-
If the compound is to be dissolved, add the solvent slowly to the solid to prevent splashing.
-
Should any spills occur, they must be cleaned up immediately following the appropriate spill response protocol.
-
-
Post-Handling:
-
Decontaminate all equipment and work surfaces that have come into contact with the chemical.
-
Carefully remove and dispose of contaminated gloves and any other disposable PPE in a designated hazardous waste container.
-
Wash hands thoroughly with soap and water after completing the work and before leaving the laboratory.
-
Caption: Workflow for Handling this compound.
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with institutional and local regulations.
-
Solid Waste:
-
Collect any unused this compound and any materials contaminated with the solid (e.g., weighing paper, contaminated gloves) in a clearly labeled, sealed container for solid hazardous waste.
-
The container should be stored in a designated satellite accumulation area.
-
-
Liquid Waste:
-
If this compound is in a solution, it should be collected in a labeled container for hazardous liquid waste.
-
Do not mix with incompatible waste streams.
-
-
Empty Containers:
-
Thoroughly rinse empty containers with a suitable solvent.
-
The first rinseate must be collected and disposed of as hazardous liquid waste.[4]
-
After proper rinsing, the container can be disposed of as non-hazardous waste, ensuring that the label is defaced or removed.
-
-
Spill Cleanup:
-
In the event of a spill, absorb the material with an inert absorbent material.
-
Collect the absorbed material and any contaminated cleaning materials in a sealed container for hazardous waste disposal.
-
Under no circumstances should this compound or its solutions be disposed of down the drain or in the regular trash. Arrange for the collection of hazardous waste by your institution's Environmental Health and Safety (EHS) department.[4]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
